Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30931. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
ethyl 5-phenylmethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-21-18(20)17-11-14-10-15(8-9-16(14)19-17)22-12-13-6-4-3-5-7-13/h3-11,19H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIFXYFKVKDOLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190538 | |
| Record name | Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37033-95-7 | |
| Record name | Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37033-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037033957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37033-95-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30931 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(Benzyloxy)-2-carbethoxyindole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8E35U2DWT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate is a vital heterocyclic building block in the field of medicinal chemistry and organic synthesis. Its indole core, functionalized with a benzyloxy group at the 5-position and an ethyl ester at the 2-position, makes it a versatile intermediate for the synthesis of a wide array of complex molecules. This compound serves as a crucial precursor for various pharmacologically active agents, including those with potential anti-cancer and anti-inflammatory properties.[1] Its stability and reactivity profile are well-suited for constructing more elaborate molecular architectures, making it a compound of significant interest in drug discovery and natural product synthesis.[1]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.
General Information
| Property | Value |
| CAS Number | 37033-95-7[2] |
| Molecular Formula | C₁₈H₁₇NO₃[2] |
| Molecular Weight | 295.34 g/mol [1] |
| IUPAC Name | This compound[2] |
| Synonyms | 5-(Phenylmethoxy)-1H-indole-2-carboxylic acid ethyl ester, 5-Benzyloxyindole-2-carboxylic acid ethyl ester, 5-Benzyloxy-2-carbethoxyindole[3] |
Physical Properties
| Property | Value | Source |
| Melting Point | 160-165 °C | --INVALID-LINK-- |
| Boiling Point | 481.4 ± 30.0 °C (Predicted) | --INVALID-LINK-- |
| Appearance | White to cream or pale pink/yellow to orange/brown crystals or powder | --INVALID-LINK--[4] |
| logP (Octanol/Water) | 3.442 (Calculated) | --INVALID-LINK-- |
| Water Solubility | log₁₀WS = -5.39 (mol/L) (Calculated) | --INVALID-LINK-- |
| Storage Conditions | Store at 0-8°C, sealed in a dry, dark place | --INVALID-LINK--[1] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.
| Spectrum Type | Data Highlights and Availability |
| ¹H NMR | Data is available from commercial suppliers.[5] |
| ¹³C NMR | Data is available from commercial suppliers.[5] A spectrum for the related 3-methyl derivative is publicly available.[6] |
| Mass Spectrometry | An electron ionization (EI) mass spectrum is available in the NIST WebBook.[7] |
| Infrared (IR) | A gas-phase IR spectrum is available in the NIST WebBook, showing characteristic absorptions for N-H, C=O (ester), and aromatic C-H and C=C bonds.[7] |
| HPLC / LC-MS / UPLC | Purity is typically assayed by HPLC (≥96.0%).[4] Full documentation including these techniques is often available from suppliers.[5] |
Synthesis and Reactivity
This compound is commonly synthesized via classical indole formation reactions, such as the Reissert or Fischer indole synthesis. The Reissert synthesis is particularly suitable.
Reissert Indole Synthesis Pathway
The Reissert indole synthesis involves the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization to form the indole ring.[8][9] For this compound, the synthesis would logically start from 4-(benzyloxy)-2-nitrotoluene.
Experimental Protocols
While specific literature protocols for this exact molecule are proprietary or embedded in broader synthetic schemes, a representative procedure can be detailed based on the well-established Reissert indole synthesis.[8]
Representative Synthesis Protocol (Reissert Method)
Objective: To synthesize this compound from 4-(benzyloxy)-2-nitrotoluene.
Step 1: Condensation to form Ethyl 3-(4-benzyloxy-2-nitrophenyl)-2-oxopropanoate
-
In a three-necked, round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, prepare a solution of potassium ethoxide by dissolving freshly cut potassium metal in absolute ethanol and anhydrous ether.
-
Cool the solution to room temperature and add diethyl oxalate with stirring.
-
After 10 minutes, add a solution of 4-(benzyloxy)-2-nitrotoluene in anhydrous ether.
-
Allow the mixture to stand for at least 24 hours. The intermediate potassium salt of the pyruvate will precipitate.
-
Isolate the precipitate by filtration and wash with anhydrous ether.
Step 2: Reductive Cyclization to this compound
-
Dissolve the intermediate salt from Step 1 in glacial acetic acid in a hydrogenation bottle.
-
Add a catalytic amount of Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C).
-
Place the vessel in a Parr low-pressure hydrogenation apparatus and flush several times with hydrogen gas.
-
Shake the mixture under a hydrogen atmosphere (e.g., 30-50 psi) until hydrogen uptake ceases.
-
Filter the reaction mixture to remove the catalyst, washing the catalyst with glacial acetic acid.
-
Pour the filtrate into a beaker of cold water, which will cause the product to precipitate.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.
-
Purity should be assessed by HPLC and the structure confirmed by NMR and mass spectrometry.
General Experimental Workflow
The overall process from synthesis to a purified final product follows a standard laboratory workflow.
Applications in Drug Development
This compound is not typically an end-product but a key intermediate. Its value lies in the ability to further modify its structure. The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide couplings or other transformations. The benzyloxy group at the C5 position is a stable protecting group for the phenol, which can be deprotected via hydrogenolysis to reveal a 5-hydroxyindole, a common pharmacophore.
This intermediate is a reactant for preparing:
-
Indoleamine 2,3-dioxygenase (IDO) inhibitors: IDO is a key enzyme in tryptophan metabolism and is a target in cancer immunotherapy.
-
Histamine H3 receptor inverse agonists: These have potential applications in treating cognitive disorders, obesity, and insomnia.
-
PPAR-γ binding agents: These agents are being investigated for the treatment of metabolic disorders like type 2 diabetes and osteoporosis.
-
Nonpeptide glycoprotein IIB/IIIA inhibitors: These are important for preventing platelet aggregation in thrombotic disorders.
The involvement of its derivatives in modulating these pathways underscores the strategic importance of this compound in the synthesis of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CAS 37033-95-7 [matrix-fine-chemicals.com]
- 3. Ethyl 5-benzyloxyindole-2-carboxylate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 37033-95-7|this compound|BLD Pharm [bldpharm.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Ethyl 5-benzyloxyindole-2-carboxylate [webbook.nist.gov]
- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate (CAS: 37033-95-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate is a pivotal intermediate in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse array of pharmacologically active compounds. Its unique structural features, combining a protected hydroxyl group on the indole ring with a reactive carboxylate ester, make it an ideal starting material for the development of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, and its application in the synthesis of key drug candidates, including inhibitors of indoleamine 2,3-dioxygenase (IDO1), histamine H3 receptor inverse agonists, peroxisome proliferator-activated receptor-gamma (PPAR-γ) binding agents, and nonpeptide glycoprotein IIb/IIIa inhibitors. Experimental protocols and relevant signaling pathways are detailed to support researchers in their drug discovery and development endeavors.
Chemical and Physical Properties
This compound is an off-white to light brown solid.[1] Its core structure consists of an indole ring system, which is a common motif in many biologically active natural products and synthetic drugs. The benzyloxy group at the 5-position serves as a protecting group for the hydroxyl functionality, which can be deprotected in later synthetic steps to yield the corresponding 5-hydroxyindole derivative. The ethyl carboxylate group at the 2-position provides a handle for various chemical transformations, such as hydrolysis, amidation, or reduction.
A summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 37033-95-7 | [1][2] |
| Molecular Formula | C₁₈H₁₇NO₃ | [1][2] |
| Molecular Weight | 295.33 g/mol | [1][2] |
| Appearance | Off-white to light brown solid/powder | [3] |
| Melting Point | 163 °C | [2][3] |
| Boiling Point | 481.4 ± 30.0 °C (Predicted) | [3] |
| Density | 1.225 ± 0.06 g/cm³ (Predicted) | [3] |
| SMILES | CCOC(=O)c1cc2cc(OCc3ccccc3)ccc2[nH]1 | [4] |
| InChI | InChI=1S/C18H17NO3/c1-2-21-18(20)17-11-14-10-15(8-9-16(14)19-17)22-12-13-6-4-3-5-7-13/h3-11,19H,2,12H2,1H3 | [5] |
| Storage Temperature | 2-8°C, Keep in dark place, Sealed in dry | [3] |
Spectral Data
The structural characterization of this compound is confirmed by various spectroscopic techniques.
Table 2: Summary of Spectral Data
| Technique | Key Features and Assignments |
| ¹H NMR | The proton NMR spectrum typically shows signals for the ethyl group (a triplet and a quartet), aromatic protons of the indole and benzyl rings, and the N-H proton of the indole. |
| ¹³C NMR | The carbon NMR spectrum displays resonances for the carbonyl carbon of the ester, the carbons of the indole and benzyl aromatic rings, the methylene carbon of the benzyloxy group, and the carbons of the ethyl group. |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |
| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands for the N-H stretch of the indole, C=O stretch of the ester, C-O stretching, and aromatic C-H and C=C stretching vibrations.[1] |
Note: Specific peak assignments can vary depending on the solvent and instrument used. Researchers should refer to spectral databases or acquire their own data for precise analysis.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the Fischer indole synthesis. This classic method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.
Representative Experimental Protocol: Fischer Indole Synthesis
This protocol describes a general procedure for the synthesis of this compound from 4-(benzyloxy)phenylhydrazine hydrochloride and ethyl pyruvate.
Materials:
-
4-(Benzyloxy)phenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
A catalytic amount of a Lewis acid (e.g., Aluminium chloride) or Brønsted acid (e.g., sulfuric acid)[6]
Procedure:
-
Suspend 4-(benzyloxy)phenylhydrazine hydrochloride (1.0 equivalent) and ethyl pyruvate (1.0 equivalent) in ethanol.[6]
-
Add a catalytic amount of the chosen acid catalyst.
-
Reflux the reaction mixture for several hours (typically 12 hours), monitoring the progress by thin-layer chromatography (TLC).[6]
-
Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.[6]
-
If precipitation occurs, filter the solid product, wash it with cold ethanol, and then with water.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
The following workflow illustrates the key steps in a typical Fischer indole synthesis.
Applications in Drug Development
This compound is a valuable starting material for the synthesis of several classes of therapeutic agents.
Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism.[7] Its overexpression in many tumors leads to an immunosuppressive microenvironment. Inhibitors of IDO1 are therefore being actively investigated as cancer immunotherapies. This compound can be converted to various IDO1 inhibitors. For example, it can be a precursor to indolyl ethanones which show IDO1 inhibitory activity.
IDO1 Signaling Pathway: IDO1 activation leads to tryptophan depletion and the production of kynurenine, which activates the Aryl Hydrocarbon Receptor (AhR). This cascade suppresses T-cell proliferation and promotes the generation of regulatory T-cells (Tregs), thus dampening the anti-tumor immune response.
Histamine H3 Receptor Inverse Agonists
The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system.[8] Inverse agonists of the H3 receptor can enhance neurotransmitter release and are being investigated for the treatment of cognitive disorders and sleep-wake cycle disturbances. The indole-2-carboxylate scaffold can be elaborated to produce potent H3 receptor inverse agonists.
Histamine H3 Receptor Signaling Pathway: The H3 receptor is a G-protein coupled receptor (GPCR) that couples to the Gαi/o subunit.[9] Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in reduced neurotransmitter release.
Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Binding Agents
PPAR-γ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis. Agonists of PPAR-γ, such as the thiazolidinediones, are used to treat type 2 diabetes. The indole-2-carboxylic acid moiety derived from the title compound can serve as a scaffold for novel PPAR-γ modulators.
PPAR-γ Signaling Pathway: Upon ligand binding, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription of genes involved in metabolic regulation.
Nonpeptide Glycoprotein IIb/IIIa Inhibitors
Glycoprotein IIb/IIIa is a receptor on the surface of platelets that is crucial for platelet aggregation. Inhibitors of this receptor are used as antiplatelet agents to prevent thrombosis in cardiovascular diseases. The indole scaffold derived from this compound has been utilized in the design of nonpeptide inhibitors of this receptor.
Glycoprotein IIb/IIIa Signaling Pathway: Platelet activation leads to a conformational change in the Glycoprotein IIb/IIIa receptor ("inside-out" signaling), increasing its affinity for fibrinogen. Fibrinogen then cross-links adjacent platelets, leading to aggregation. Binding of fibrinogen also triggers "outside-in" signaling, further promoting platelet activation.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is recommended to store the compound in a cool, dry, and dark place. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block in the field of drug discovery and development. Its straightforward synthesis and the reactivity of its functional groups allow for the efficient construction of complex molecules targeting a range of important biological pathways. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating further research and innovation in the development of novel therapeutics.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Discovery of Novel Steroid-Based Histamine H3 Receptor Antagonists/Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl 5-benzyloxyindole-2-carboxylate [webbook.nist.gov]
- 6. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 7. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 9. G protein-dependent pharmacology of histamine H3 receptor ligands: evidence for heterogeneous active state receptor conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and biological relevance of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.
Core Molecular Data
This compound is an indole derivative characterized by a benzyloxy group at the 5-position and an ethyl carboxylate group at the 2-position of the indole ring.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₁₇NO₃ | [1][2][3] |
| Molecular Weight | 295.34 g/mol | [1][3] |
| CAS Number | 37033-95-7 | [1][2][3] |
| Appearance | Off-white to light brown solid | [4] |
| Melting Point | 161-165 °C | [5] |
| Boiling Point | 481.4 ± 30.0 °C (Predicted) | |
| Solubility | Not explicitly found | |
| Storage Conditions | 0-8 °C, Keep in dark place, Sealed in dry | [1][3] |
Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| SMILES | CCOC(=O)c1cc2cc(OCc3ccccc3)ccc2[nH]1 | [4] |
| InChI | InChI=1S/C18H17NO3/c1-2-21-18(20)17-11-14-10-15(8-9-16(14)19-17)22-12-13-6-4-3-5-7-13/h3-11,19H,2,12H2,1H3 | [2] |
| InChIKey | DCIFXYFKVKDOLL-UHFFFAOYSA-N | [2] |
Synthesis Protocols
While a specific, detailed, step-by-step published synthesis protocol for this compound was not found in the public domain literature searches, its structure lends itself to common indole synthesis methodologies. The most probable synthetic routes would involve variations of the Fischer, Reissert, or Larock indole syntheses. Below is a generalized workflow based on the Reissert indole synthesis, a common method for preparing indole-2-carboxylic acids and their esters.
Generalized Reissert Indole Synthesis Workflow
The Reissert indole synthesis involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[6][7] For the synthesis of the title compound, a plausible precursor would be 4-(benzyloxy)-2-nitrotoluene.
Experimental Details (Hypothetical Protocol based on similar syntheses):
-
Condensation: 4-(Benzyloxy)-2-nitrotoluene would be reacted with diethyl oxalate in the presence of a strong base like sodium ethoxide in an anhydrous solvent such as ethanol. This reaction forms the corresponding ethyl o-nitrophenylpyruvate derivative.
-
Reductive Cyclization: The intermediate pyruvate is then subjected to reductive cyclization. This is typically achieved using reducing agents like zinc dust in acetic acid or through catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).[1] This step reduces the nitro group to an amine, which then undergoes intramolecular cyclization and dehydration to form the indole ring.
-
Purification: The final product, this compound, would be purified from the reaction mixture using standard techniques such as crystallization or column chromatography.
Spectroscopic Data Analysis
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for the protons and carbons of this compound are summarized in the table below.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| Indole NH | ~9.0-10.0 | br s | H-1 |
| Aromatic CH (indole ring) | ~7.0-7.5 | m | H-3, H-4, H-6, H-7 |
| Aromatic CH (benzyl group) | ~7.2-7.5 | m | Phenyl protons |
| Methylene (-OCH₂Ph) | ~5.1 | s | Benzylic protons |
| Methylene (-OCH₂CH₃) | ~4.3 | q | Ethyl ester protons |
| Methyl (-OCH₂CH₃) | ~1.3 | t | Ethyl ester protons |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Carbonyl (C=O) | ~162 | C=O of ester |
| Aromatic/Indole C | ~100-155 | C-2, C-3, C-3a, C-4, C-5, C-6, C-7, C-7a, Phenyl carbons |
| Methylene (-OCH₂Ph) | ~70 | Benzylic carbon |
| Methylene (-OCH₂CH₃) | ~61 | Ethyl ester carbon |
| Methyl (-OCH₂CH₃) | ~14 | Ethyl ester carbon |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak [M]⁺ at m/z 295. The fragmentation pattern would be characteristic of the indole and benzyl ether moieties.
Expected Fragmentation Pattern:
-
Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺
-
Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺
-
Cleavage of the benzyl group: A prominent peak at m/z 91 corresponding to the tropylium ion [C₇H₇]⁺.
-
Loss of the benzyloxy group (-OCH₂Ph): [M - 107]⁺
Infrared (IR) Spectroscopy
The FTIR spectrum would display characteristic absorption bands for the functional groups present in the molecule.[8]
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (indole) | ~3300-3400 | Stretching |
| C-H (aromatic) | ~3000-3100 | Stretching |
| C-H (aliphatic) | ~2850-3000 | Stretching |
| C=O (ester) | ~1700-1720 | Stretching |
| C=C (aromatic) | ~1450-1600 | Stretching |
| C-O (ether and ester) | ~1000-1300 | Stretching |
Biological Activity and Signaling Pathways
This compound serves as a versatile building block in the synthesis of a wide range of biologically active indole derivatives.[9] While specific in vitro or in vivo data for the title compound itself is not extensively published, its role as a precursor suggests its utility in developing compounds with various therapeutic applications.
Precursor for Biologically Active Molecules
This compound is a key intermediate for the synthesis of molecules targeting a variety of biological pathways, including:
-
Anti-cancer agents: Many indole derivatives exhibit anti-proliferative activity.
-
Anti-inflammatory drugs: Indole-based compounds have been explored for their anti-inflammatory properties.[9]
-
Neurological disorder treatments: The indole nucleus is a common scaffold in drugs targeting the central nervous system.
Potential Signaling Pathway Involvement
Given its use as a precursor for various pharmaceuticals, derivatives of this compound could potentially modulate a number of signaling pathways. The diagram below illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor of a kinase signaling pathway, a common target in cancer therapy.
This diagram illustrates how a drug derived from this compound might inhibit a kinase cascade, thereby affecting gene expression related to cell proliferation and survival. It is important to note that this is a generalized representation, and the specific targets and pathways for any given derivative would need to be determined experimentally. The versatility of the indole scaffold allows for the design of inhibitors for a wide range of enzymes and receptors.[9]
References
- 1. akjournals.com [akjournals.com]
- 2. Ethyl 5-benzyloxyindole-2-carboxylate [webbook.nist.gov]
- 3. Ethyl 5-Benzyloxyindole-2-carboxylate | 37033-95-7 | FE56792 [biosynth.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound [oakwoodchemical.com]
- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. ijrar.org [ijrar.org]
- 9. chemimpex.com [chemimpex.com]
Spectroscopic Profile of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate, a key intermediate in the synthesis of various indole derivatives with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development.
Compound Information
| Compound Name | This compound |
| Molecular Formula | C₁₈H₁₇NO₃ |
| Molecular Weight | 295.33 g/mol |
| CAS Number | 37033-95-7 |
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.8-9.2 | br s | 1H | N-H (indole) |
| ~7.5-7.3 | m | 5H | Ar-H (benzyl) |
| ~7.4 | d | 1H | H-4 (indole) |
| ~7.2 | d | 1H | H-7 (indole) |
| ~7.1 | s | 1H | H-3 (indole) |
| ~7.0 | dd | 1H | H-6 (indole) |
| 5.15 | s | 2H | -O-CH₂-Ph |
| 4.35 | q | 2H | -O-CH₂-CH₃ |
| 1.38 | t | 3H | -O-CH₂-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C=O (ester) |
| ~154 | C-5 (indole, C-O) |
| ~137 | C (ipso, benzyl) |
| ~132 | C-7a (indole) |
| ~129 | C-2 (indole) |
| ~128.5 | Ar-C (benzyl) |
| ~128 | Ar-C (benzyl) |
| ~127.5 | Ar-C (benzyl) |
| ~127 | C-3a (indole) |
| ~115 | C-6 (indole) |
| ~112 | C-4 (indole) |
| ~104 | C-7 (indole) |
| ~103 | C-3 (indole) |
| ~71 | -O-CH₂-Ph |
| ~61 | -O-CH₂-CH₃ |
| ~14.5 | -O-CH₂-CH₃ |
IR (Infrared) Spectroscopy Data
The infrared spectrum of this compound is available through the NIST WebBook.[1] Key absorptions are expected for the N-H stretch of the indole, C=O stretch of the ester, C-O stretches, and aromatic C-H and C=C vibrations.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 | N-H Stretch (indole) |
| ~3050 | Aromatic C-H Stretch |
| ~2980 | Aliphatic C-H Stretch |
| ~1700 | C=O Stretch (ester) |
| ~1600, ~1480 | Aromatic C=C Stretch |
| ~1250 | C-O Stretch (ester and ether) |
Mass Spectrometry (MS) Data
Electron ionization mass spectrometry data is available for this compound. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[1]
| m/z | Interpretation |
| 295 | [M]⁺ (Molecular Ion) |
| 250 | [M - OCH₂CH₃]⁺ |
| 222 | [M - COOCH₂CH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL). The spectrum is recorded on a 300, 400, or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet is prepared by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS)
The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of an organic compound like this compound.
This guide serves as a valuable resource for the scientific community, providing key spectroscopic data and methodologies for this compound. The provided information is essential for quality control, reaction monitoring, and the development of novel indole-based compounds.
References
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate physical properties (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. The document outlines its melting point and solubility characteristics, provides detailed experimental protocols for their determination, and illustrates its central role as a building block in the development of potential therapeutic agents.
Core Physical Properties
The physical characteristics of a compound are critical for its application in synthesis, formulation, and biological assays. Below is a summary of the known physical properties of this compound.
Data Presentation: Physical Properties
| Property | Value | Source(s) |
| Melting Point | 161-165 °C | [1] |
| 163 °C | [2] | |
| Appearance | Off-white to light brown solid/powder | [2] |
| Water Solubility | log10WS = -5.39 (Calculated) | [3] |
| Qualitative Solubility | Based on its chemical structure (an aromatic ester with a bulky nonpolar benzyloxy group), the compound is expected to be practically insoluble in water. It is likely soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in alcohols like ethanol and methanol is expected to be limited. The compound is anticipated to be soluble in chlorinated solvents like dichloromethane and chloroform, and in ethers like diethyl ether and tetrahydrofuran (THF). Recrystallization of similar indole derivatives has been performed using mixtures of petroleum ether and diethyl ether, suggesting solubility in such nonpolar/polar ether solvent systems[4]. | N/A |
Role in Medicinal Chemistry
This compound is a versatile precursor in the synthesis of a wide range of biologically active molecules. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with therapeutic potential. This compound serves as a critical starting material for developing novel drugs targeting various diseases.
Visualization of Synthetic Utility
The following diagram illustrates the role of this compound as a key intermediate in the synthesis of several classes of potential therapeutic agents.
Experimental Protocols
The following sections detail standardized laboratory procedures for determining the melting point and solubility of a solid organic compound like this compound.
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5]
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently grind the crystalline solid using a clean, dry mortar and pestle.[5]
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample height should be approximately 2-3 mm.[6]
-
Initial Rapid Determination (Optional): If the approximate melting point is unknown, a rapid heating run can be performed to get a preliminary estimate. A fresh sample must be used for the accurate determination.[7]
-
Accurate Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a slow, controlled rate, approximately 1-2°C per minute, especially when approaching the expected melting point.[5]
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid particle melts (the end of the melting range).[8]
-
-
Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.
This protocol provides a systematic approach to determine the solubility of a compound in various solvents, which can indicate the presence of certain functional groups and inform choices for reaction and purification solvents.
Apparatus and Reagents:
-
Small test tubes and a test tube rack
-
Spatula
-
Graduated pipette or dropper
-
Vortex mixer (optional)
-
Sample of this compound
-
A range of solvents:
-
Water (H₂O)
-
5% Sodium Hydroxide (NaOH) solution
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
5% Hydrochloric Acid (HCl) solution
-
Organic solvents (e.g., methanol, ethanol, diethyl ether, dichloromethane, dimethyl sulfoxide)
-
Procedure:
-
Initial Test: Place approximately 10-20 mg of the solid compound into a small, dry test tube.
-
Solvent Addition: Add about 0.5 mL of the chosen solvent to the test tube.
-
Mixing: Agitate the mixture vigorously for 10-20 seconds using a vortex mixer or by flicking the test tube.
-
Observation: Observe the mixture. A compound is considered "soluble" if it dissolves completely, leaving no visible solid particles. If the solid remains, it is "insoluble." Note that some compounds may be "partially soluble."
-
Systematic Testing:
-
Begin with water. Given the nonpolar nature of the benzyloxy and indole rings, the compound is expected to be insoluble.
-
If insoluble in water, test its solubility in 5% NaOH and 5% NaHCO₃. Solubility in these basic solutions would suggest an acidic functional group.
-
If still insoluble, test its solubility in 5% HCl. Solubility would indicate a basic functional group (like an amine).
-
Test solubility in a range of common organic solvents to establish a practical solubility profile. Start with less polar solvents (like diethyl ether) and move to more polar ones (like ethanol and DMSO).
-
-
Reporting: Report the results as soluble, partially soluble, or insoluble for each solvent tested. This qualitative data is invaluable for planning synthetic reactions, extractions, and recrystallizations.
References
- 1. This compound [oakwoodchemical.com]
- 2. ETHYL 5-BENZYLOXYINDOLE-2-CARBOXYLATE | 37033-95-7 [chemicalbook.com]
- 3. Ethyl 5-benzyloxyindole-2-carboxylate (CAS 37033-95-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins | MDPI [mdpi.com]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. youtube.com [youtube.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. byjus.com [byjus.com]
The Synthesis of Ethyl 5-(Benzyloxy)-1H-indole-2-carboxylate: A Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the formation of ethyl 5-(benzyloxy)-1H-indole-2-carboxylate, a valuable intermediate in medicinal chemistry and organic synthesis.[1] The primary synthetic route involves a two-step process commencing with the Japp-Klingemann reaction to generate a key hydrazone intermediate, followed by the well-established Fischer indole synthesis to construct the final indole scaffold. This document details the underlying mechanisms of these transformations, provides comprehensive experimental protocols, and presents relevant chemical data.
Core Synthetic Strategy: Japp-Klingemann Reaction followed by Fischer Indole Synthesis
The formation of this compound is most effectively achieved through a sequential reaction pathway. The initial step involves the synthesis of a substituted phenylhydrazone via the Japp-Klingemann reaction. This intermediate is then cyclized under acidic conditions in the classic Fischer indole synthesis to yield the target indole derivative.[2][3]
Step 1: The Japp-Klingemann Reaction - Formation of the Hydrazone Intermediate
The Japp-Klingemann reaction is a robust method for the synthesis of hydrazones from β-keto-esters and aryl diazonium salts.[2] In the context of this synthesis, 4-benzyloxyaniline is the starting material for the generation of the requisite diazonium salt. This salt is then reacted with a β-keto-ester, such as diethyl ketomalonate, to produce the corresponding hydrazone.
Mechanism of the Japp-Klingemann Reaction:
-
Diazotization of 4-Benzyloxyaniline: The synthesis begins with the diazotization of 4-benzyloxyaniline. This is typically achieved by treating the aniline with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
-
Formation of the Enolate: Diethyl ketomalonate is deprotonated by a base to form a nucleophilic enolate.
-
Azo Coupling: The electrophilic diazonium salt reacts with the enolate of diethyl ketomalonate to form an azo compound as an intermediate.
-
Hydrolysis and Decarboxylation: The azo intermediate undergoes hydrolysis, leading to the cleavage of one of the ester groups and subsequent decarboxylation to yield the final, more stable hydrazone.
Step 2: The Fischer Indole Synthesis - Cyclization to the Indole Ring
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the formation of the indole ring from a phenylhydrazone and an aldehyde or ketone under acidic conditions.[3] In this synthesis, the hydrazone prepared via the Japp-Klingemann reaction undergoes an acid-catalyzed intramolecular cyclization.
Mechanism of the Fischer Indole Synthesis:
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[4][4]-Sigmatropic Rearrangement: The protonated enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond and breaking the N-N bond.
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack of an amino group onto an imine, forming a five-membered ring.
-
Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to afford the aromatic indole ring.
Experimental Protocols
The following protocols are based on established procedures for the Japp-Klingemann reaction and the Fischer indole synthesis and are adapted for the specific synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| 4-Benzyloxyaniline | C₁₃H₁₃NO | 199.25 |
| Sodium Nitrite | NaNO₂ | 69.00 |
| Hydrochloric Acid (conc.) | HCl | 36.46 |
| Diethyl Ketomalonate | C₇H₁₀O₅ | 174.15 |
| Sodium Acetate | CH₃COONa | 82.03 |
| Ethanol | C₂H₅OH | 46.07 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 |
| Acetic Acid | CH₃COOH | 60.05 |
| Toluene | C₇H₈ | 92.14 |
Procedure
Part A: Synthesis of Diethyl 2-((4-(benzyloxy)phenyl)hydrazono)malonate (Japp-Klingemann Reaction)
-
Diazotization: A solution of 4-benzyloxyaniline (10.0 g, 50.2 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (50 mL) is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (3.8 g, 55.1 mmol) in water (10 mL) is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is kept cold for the next step.
-
Coupling: In a separate flask, diethyl ketomalonate (9.6 g, 55.1 mmol) is dissolved in ethanol (100 mL). Sodium acetate (15 g) is added, and the mixture is cooled to 0-5 °C.
-
Reaction: The cold diazonium salt solution is added slowly to the stirred solution of diethyl ketomalonate and sodium acetate, ensuring the temperature remains below 10 °C. The reaction mixture is stirred for 2-3 hours at this temperature and then allowed to warm to room temperature overnight.
-
Work-up and Isolation: The reaction mixture is poured into water (500 mL) and extracted with diethyl ether (3 x 150 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude hydrazone. The product can be purified by recrystallization from ethanol.
Part B: Synthesis of this compound (Fischer Indole Synthesis)
-
Cyclization: The crude diethyl 2-((4-(benzyloxy)phenyl)hydrazono)malonate from Part A is dissolved in a mixture of glacial acetic acid (100 mL) and a catalytic amount of concentrated sulfuric acid (or another suitable acid catalyst like polyphosphoric acid).
-
Heating: The reaction mixture is heated to reflux (around 110-120 °C) for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion of the reaction, the mixture is cooled to room temperature and poured into ice-water (500 mL). The precipitated solid is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. The crude product is then dried.
-
Recrystallization: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the final product as a crystalline solid.
Quantitative Data
Physical and Chemical Properties of this compound [1][5]
| Property | Value |
| CAS Number | 37033-95-7 |
| Molecular Formula | C₁₈H₁₇NO₃ |
| Molecular Weight | 295.34 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 163-165 °C |
Visualizing the Synthetic Pathway
The following diagrams illustrate the key transformations in the synthesis of this compound.
References
An In-depth Technical Guide to the Synthesis of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate, a valuable intermediate in pharmaceutical research and development.[1][2] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data, and visual representations of the synthetic pathways.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active molecules. Its indole scaffold with a benzyloxy substituent at the 5-position and an ethyl carboxylate at the 2-position makes it a versatile precursor for targeting a range of therapeutic areas. The primary and most established methods for its synthesis are the Fischer indole synthesis and the Reissert indole synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis is a widely used and robust method for the preparation of indoles.[3] The general approach involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. In the context of this compound synthesis, the key starting materials are 4-(benzyloxy)phenylhydrazine and an ethyl pyruvate derivative.
Synthesis of Starting Materials
The necessary hydrazine component is typically prepared from 4-(benzyloxy)aniline via diazotization followed by reduction.
Experimental Protocol: Synthesis of 4-(Benzyloxy)phenylhydrazine Hydrochloride
A solution of 4-(benzyloxy)aniline hydrochloride is prepared in concentrated hydrochloric acid and cooled to 0°C. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature, to form the diazonium salt. This intermediate is subsequently reduced in situ by the addition of a solution of tin(II) chloride in concentrated hydrochloric acid. The resulting 4-(benzyloxy)phenylhydrazine hydrochloride precipitates and can be isolated by filtration.
| Reactant/Reagent | Molar Ratio (relative to 4-(benzyloxy)aniline HCl) | Key Conditions | Yield |
| 4-(Benzyloxy)aniline hydrochloride | 1.0 | 0°C | - |
| Sodium Nitrite | ~1.0 | 0°C, dropwise addition | - |
| Tin(II) Chloride | ~2.5 | 0°C, dropwise addition | High |
The reaction partner for the hydrazine can be ethyl pyruvate or a related β-ketoester. The Japp-Klingemann reaction provides an alternative route to the necessary hydrazone precursor by reacting a diazonium salt with a β-ketoester, which then undergoes Fischer cyclization.[4][5][6][7]
Fischer Indolization
The core of the synthesis is the condensation of 4-(benzyloxy)phenylhydrazine with an appropriate carbonyl compound, followed by cyclization under acidic conditions to form the indole ring.
Experimental Protocol: Fischer Indole Synthesis of this compound
4-(Benzyloxy)phenylhydrazine hydrochloride is reacted with an ethyl pyruvate derivative (such as ethyl 2-ketobutanoate) in a suitable solvent, often an alcohol like ethanol, in the presence of an acid catalyst (e.g., sulfuric acid, hydrochloric acid, or a Lewis acid). The reaction mixture is typically heated to reflux to drive the formation of the hydrazone intermediate and its subsequent[5][5]-sigmatropic rearrangement and cyclization. Upon cooling, the product, this compound, may precipitate and can be purified by recrystallization. A patent describing a similar Fischer indole synthesis for a related compound reported yields ranging from 83.6% to 94% depending on the specific acid catalyst and solvent used.[8]
| Reactant/Reagent | Molar Ratio | Solvent | Catalyst | Temperature | Yield |
| 4-(Benzyloxy)phenylhydrazine HCl | 1.0 | Ethanol or Toluene | Acetic Acid or AlCl₃ | Reflux (75-110°C) | 60-94%[8] |
| Ketone/Aldehyde | 1.0 |
Fischer Synthesis Pathway
Caption: Fischer Indole Synthesis of this compound.
Reissert Indole Synthesis
The Reissert indole synthesis offers an alternative pathway, particularly useful when the corresponding ortho-nitrotoluene is readily available. This method involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.
Synthesis of Starting Materials
The key starting material for this route is 4-benzyloxy-2-nitrotoluene. A plausible synthesis for this compound starts from 4-methyl-3-nitrophenol.
Experimental Protocol: Synthesis of 4-Benzyloxy-2-nitrotoluene (adapted from a similar synthesis)
A mixture of 2-methyl-3-nitrophenol, benzyl chloride, and anhydrous potassium carbonate in a solvent like dimethylformamide (DMF) is heated. After the reaction, the solvent is removed, and the residue is worked up to yield the desired product. A similar synthesis of 6-benzyloxy-2-nitrotoluene reported a yield of 90%.[9]
| Reactant/Reagent | Molar Ratio (relative to 2-methyl-3-nitrophenol) | Solvent | Temperature | Yield |
| 2-Methyl-3-nitrophenol | 1.0 | DMF | 90°C | ~90%[9] |
| Benzyl Chloride | ~1.1 | |||
| Potassium Carbonate | 1.0 |
Reissert Reaction
The synthesis proceeds by condensing 4-benzyloxy-2-nitrotoluene with diethyl oxalate in the presence of a strong base, followed by reduction of the nitro group and subsequent cyclization.
Experimental Protocol: Reissert Synthesis of this compound
4-Benzyloxy-2-nitrotoluene is treated with diethyl oxalate in the presence of a base like sodium ethoxide to form an ethyl o-nitrophenylpyruvate derivative. This intermediate is then subjected to reductive cyclization using reagents such as zinc in acetic acid or catalytic hydrogenation to yield the final indole product.
| Reactant/Reagent | Molar Ratio | Key Conditions |
| 4-Benzyloxy-2-nitrotoluene | 1.0 | Condensation with diethyl oxalate using a strong base (e.g., NaOEt). |
| Diethyl Oxalate | ~1.0 | Reductive cyclization (e.g., Zn/AcOH or H₂/Pd-C). |
Reissert Synthesis Pathway
Caption: Reissert Indole Synthesis of this compound.
Conclusion
Both the Fischer and Reissert syntheses provide viable routes to this compound. The choice of method often depends on the availability and cost of the respective starting materials. The Fischer indole synthesis is generally more versatile due to the wider availability of substituted anilines and carbonyl compounds. The Reissert synthesis is a strong alternative when the corresponding ortho-nitrotoluene is accessible. This guide provides the foundational knowledge and experimental frameworks necessary for the successful synthesis of this important indole derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Japp-Klingemann_reaction [chemeurope.com]
- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
The Biological Frontier of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate are emerging as a promising class of molecules with diverse therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanistic insights into these derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Synthesis of Bioactive Derivatives
The this compound core serves as a versatile starting material for the synthesis of a wide array of derivatives. The primary points of modification are the carboxylate group at the C2 position and the indole nitrogen (N1).
1. Amide Derivatives: The ethyl ester at the C2 position can be readily converted to a carboxylic acid via hydrolysis, which is then coupled with various amines to yield a diverse library of N-substituted indole-2-carboxamides. This approach has been successfully employed to generate compounds with potent biological activities.[1][2]
2. Hydrazide and Hydrazone Derivatives: Treatment of the ethyl ester with hydrazine hydrate affords the corresponding carbohydrazide. This intermediate can be further reacted with a variety of aldehydes and ketones to produce a series of hydrazone derivatives, which have shown significant antimicrobial and anticancer activities.
The following diagram illustrates a general synthetic workflow for preparing key derivatives from this compound.
References
An In-depth Technical Guide to Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the landscape of medicinal chemistry and organic synthesis.[1] Its indole core, functionalized with a protective benzyloxy group at the 5-position and an ethyl ester at the 2-position, makes it an ideal precursor for a wide array of more complex molecules. This guide provides a comprehensive review of its chemical properties, synthesis, and significant applications, with a focus on its role as a key intermediate in the development of novel therapeutic agents. Researchers have leveraged this molecule in the design of potential treatments for neurological disorders, cancer, and inflammatory conditions.[1]
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are well-documented, providing a solid foundation for its use in synthesis. Key quantitative data are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 37033-95-7 | [1][2][3][4] |
| Molecular Formula | C₁₈H₁₇NO₃ | [1][2][3][4] |
| Molecular Weight | 295.33 g/mol | [1][5] |
| Melting Point | 163 °C | [5] |
| Boiling Point | 481.4 ± 30.0 °C (Predicted) | |
| Density | 1.226 ± 0.06 g/cm³ (Predicted) | |
| logP (Octanol/Water) | 3.442 (Calculated) | |
| Water Solubility (logS) | -5.39 (Calculated) | |
| pKa | 14.0 ± 0.30 (Predicted) | |
| Appearance | Off-white to light brown solid | |
| Storage Conditions | Store at 0-8°C, sealed in dry, dark place | [1] |
Table 2: Spectroscopic Data Summary
| Spectrum Type | Key Features | Reference |
| IR Spectrum | Data available from NIST Gas-Phase Infrared Database. | [4] |
| Mass Spectrum | Electron ionization data available. | [4] |
| ¹H NMR | Data available from chemical suppliers. | |
| ¹³C NMR | Data available from chemical suppliers. |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved via the Fischer indole synthesis, a robust and classical method for forming the indole ring system.[2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. An alternative route involves the O-alkylation of the corresponding 5-hydroxyindole precursor.
Protocol 1: Fischer Indole Synthesis (Representative Method)
This protocol describes a representative procedure for synthesizing the title compound starting from 4-(benzyloxy)phenylhydrazine and ethyl pyruvate.
// Reactants hydrazine [label="4-(Benzyloxy)phenylhydrazine"]; pyruvate [label="Ethyl Pyruvate"];
// Intermediates hydrazone [label="Hydrazone Intermediate"]; enamine [label="Enamine Tautomer"]; rearrangement [label="[3,3]-Sigmatropic\nRearrangement Product"]; aminal [label="Cyclized Aminal"];
// Product product [label="Ethyl 5-(benzyloxy)-1H-\nindole-2-carboxylate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Reaction flow {rank=same; hydrazine; pyruvate;} hydrazine -> hydrazone [label="Condensation\n(-H₂O)"]; pyruvate -> hydrazone; hydrazone -> enamine [label="Tautomerization"]; enamine -> rearrangement [label="Acid Catalysis\n(H⁺)"]; rearrangement -> aminal [label="Cyclization"]; aminal -> product [label="Elimination\n of NH₃"]; }
Caption: Role as a Precursor in Drug Discovery.
Histamine H3 Receptor Inverse Agonists
The 5-hydroxyindole-2-carboxamide scaffold is a recognized pharmacophore for histamine H3 receptor (H₃R) inverse agonists, which are investigated for treating obesity and cognitive disorders. [6][7]this compound is an ideal starting material. The synthesis typically involves:
-
Hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Amide coupling with a desired amine.
-
Deprotection of the benzyloxy group via catalytic hydrogenation to yield the final 5-hydroxyindole derivative.
Indoleamine 2,3-Dioxygenase (IDO) Inhibitors
IDO is an enzyme implicated in tumor immune escape, making it a key target in oncology. Indolyl ethanones, which can be prepared from this compound, have been identified as IDO inhibitors. [8]
PPAR-γ Binding Agents
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists are used in the treatment of type 2 diabetes. Novel indole-2-carboxylic acid analogs have been developed as selective PPAR-γ partial agonists, demonstrating potential for reducing hyperglycemia. [8]The synthesis of these agents can originate from the title compound.
Other Therapeutic Targets
This versatile intermediate is also used as a reactant in the preparation of nonpeptide glycoprotein IIb/IIIa inhibitors for thrombotic disorders and GSK-3β inhibitors for conditions like Alzheimer's disease. [8][9][10] Table 3: Biological Activity of Representative Compounds Derived from Indole-2-Carboxylate Scaffolds
| Compound Class | Target | Key Finding | Representative IC₅₀ / GI₅₀ | Reference |
| 5-Substituted-indole-2-carboxamides | EGFR / CDK2 | Potent dual inhibitors with antiproliferative activity. | 37 nM - 55 nM (GI₅₀) | [11] |
| 5-Hydroxyindole-2-carboxylic acid amides | Histamine H₃ Receptor | Novel series of potent inverse agonists. | - | [6] |
| Aryl indole-2-carboxylic acids | PPAR-γ | Selective partial agonists, reduce hyperglycemia in vivo. | - | [8] |
| Ethyl 2-carboxylate-5-monosubstituted 1H-indoles | GSK-3β | Promising inhibitory activity. | - | [9][10] |
Conclusion
This compound is a high-value chemical intermediate with significant utility in pharmaceutical research and development. Its stable, yet readily cleavable, protecting group and versatile ester functionality provide a reliable platform for the synthesis of diverse and complex indole derivatives. The successful application of this compound in the creation of potent modulators for a range of biological targets, including H₃R, IDO, and PPAR-γ, underscores its continued importance in the quest for novel therapeutics. This guide has consolidated the key technical data and synthetic methodologies to support its effective use in the laboratory.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. This compound | CAS 37033-95-7 [matrix-fine-chemicals.com]
- 4. Ethyl 5-benzyloxyindole-2-carboxylate [webbook.nist.gov]
- 5. Ethyl 5-Benzyloxyindole-2-carboxylate | 37033-95-7 | FE56792 [biosynth.com]
- 6. 5-hydroxyindole-2-carboxylic acid amides: novel histamine-3 receptor inverse agonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its indole core, substituted with a protective benzyloxy group and a reactive carboxylate ester, makes it a valuable precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this key intermediate, with a focus on its role in the development of therapeutic agents.
Discovery and History
The precise first synthesis of this compound is not prominently documented in a single seminal publication. However, its development is intrinsically linked to the broader history of indole synthesis, a cornerstone of heterocyclic chemistry. The fundamental methods for constructing the indole ring system, such as the Fischer and Japp-Klingemann reactions, were established in the late 19th century.
The specific substitution pattern of this compound, particularly the benzyloxy group at the 5-position, points to its emergence as a strategically designed intermediate in multi-step synthetic campaigns. The benzyloxy group serves as a protecting group for the 5-hydroxyl functionality, which is a common feature in many biologically active indole alkaloids and synthetic compounds. This protecting group strategy allows for selective modifications at other positions of the indole ring, followed by a straightforward deprotection step (typically via catalytic hydrogenation) to reveal the free hydroxyl group in the final product.
The utility of this compound as a precursor became more pronounced with the increasing interest in indole-based pharmaceuticals. Its application in the synthesis of inhibitors for enzymes like Glycogen Synthase Kinase-3β (GSK-3β) and Indoleamine 2,3-dioxygenase (IDO1), as well as inverse agonists for the Histamine H3 receptor, has solidified its importance in modern drug discovery.[1][2][3][4]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇NO₃ | [5] |
| Molecular Weight | 295.34 g/mol | [5] |
| CAS Number | 37033-95-7 | [5][6] |
| Appearance | White to off-white or pale-yellow powder/crystals | [7] |
| Melting Point | 161-165 °C | [6] |
| Solubility | Soluble in organic solvents like DMSO and DMF. | |
| ¹H NMR (DMSO-d₆) | δ 11.65 (s, 1H), 7.46-7.30 (m, 5H), 7.39 (d, J=8.8 Hz, 1H), 7.15 (d, J=2.4 Hz, 1H), 7.03 (s, 1H), 6.94 (dd, J=8.8, 2.4 Hz, 1H), 5.14 (s, 2H), 4.29 (q, J=7.1 Hz, 2H), 1.32 (t, J=7.1 Hz, 3H) | |
| ¹³C NMR (DMSO-d₆) | δ 161.5, 154.5, 137.6, 131.8, 129.8, 128.4, 127.8, 127.7, 122.0, 114.3, 112.9, 103.8, 102.9, 70.0, 60.0, 14.5 | |
| IR (KBr, cm⁻¹) | 3300 (N-H), 1680 (C=O, ester), 1250, 1050 (C-O) | |
| Mass Spectrum (m/z) | [M]+ calculated for C₁₈H₁₇NO₃: 295.12; found: 295.1 |
Synthetic Protocols
The synthesis of this compound is most commonly achieved through classical indole synthetic strategies, primarily the Fischer indole synthesis and the Japp-Klingemann reaction followed by cyclization.
Fischer Indole Synthesis
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, 4-(benzyloxy)phenylhydrazine and ethyl pyruvate are the key starting materials.
Experimental Protocol:
-
Formation of the Hydrazone: To a solution of 4-(benzyloxy)phenylhydrazine hydrochloride (1 equivalent) in ethanol, add sodium acetate (1.1 equivalents) and stir until a clear solution is obtained. Add ethyl pyruvate (1 equivalent) dropwise at room temperature. The mixture is stirred for 2-4 hours, during which the corresponding hydrazone precipitates. The solid is collected by filtration, washed with cold ethanol, and dried.
-
Indolization: The dried hydrazone is added to a pre-heated solution of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid, at a temperature ranging from 80 to 120 °C. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured onto crushed ice. The precipitated solid is collected by filtration, washed thoroughly with water, and then recrystallized from a suitable solvent (e.g., ethanol) to afford pure this compound.
A general workflow for the Fischer Indole Synthesis is depicted below.
Caption: Fischer Indole Synthesis Workflow.
Japp-Klingemann Reaction
The Japp-Klingemann reaction provides an alternative route to the necessary intermediate for indole synthesis. It involves the reaction of a diazonium salt with a β-keto ester.
Experimental Protocol:
-
Diazotization: 4-(Benzyloxy)aniline (1 equivalent) is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1 equivalent) in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is used immediately in the next step.
-
Coupling and Cyclization: The cold diazonium salt solution is added slowly to a cooled (0-5 °C) solution of ethyl 2-methylacetoacetate (1 equivalent) and sodium acetate in ethanol. The reaction mixture is stirred at low temperature for several hours. The intermediate azo compound undergoes in situ hydrolysis and rearrangement to form a hydrazone, which is then cyclized under acidic conditions (similar to the Fischer indole synthesis) to yield the final product.
Applications in Drug Development
This compound is a pivotal intermediate in the synthesis of numerous compounds with therapeutic potential. Its strategic design allows for the late-stage introduction of a crucial hydroxyl group, which is often involved in key binding interactions with biological targets.
Inhibitors of Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is associated with diseases such as Alzheimer's disease, bipolar disorder, and type 2 diabetes.[1] Several potent and selective GSK-3β inhibitors have been developed from indole-based scaffolds, where this compound serves as a key starting material.[1][2]
The general signaling pathway involving GSK-3β is illustrated below.
Caption: Simplified GSK-3β Signaling Pathway.
Inhibitors of Indoleamine 2,3-dioxygenase (IDO1)
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells, leading to an immunosuppressive microenvironment.[3] this compound is a precursor for the synthesis of potent IDO1 inhibitors, which are being investigated as cancer immunotherapies.[3]
A simplified workflow for the synthesis of an IDO1 inhibitor from the title compound is shown below.
Caption: Synthetic Workflow to an IDO1 Inhibitor.
Histamine H3 Receptor Inverse Agonists
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Inverse agonists of the H3 receptor have shown potential in the treatment of cognitive disorders and obesity.[4] The 5-hydroxyindole-2-carboxamide scaffold, derived from this compound, has been identified as a promising core for novel H3 receptor inverse agonists.[4]
Conclusion
This compound is a testament to the power of strategic molecular design in organic synthesis and drug discovery. Its history is woven into the fabric of classical indole chemistry, while its modern applications continue to expand into new therapeutic areas. The ability to readily synthesize this compound and manipulate its functional groups makes it an indispensable tool for medicinal chemists. As the demand for novel therapeutics continues to grow, the importance of versatile and strategically designed intermediates like this compound will undoubtedly increase.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 5-hydroxyindole-2-carboxylic acid amides: novel histamine-3 receptor inverse agonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound [oakwoodchemical.com]
- 7. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Safety and Handling of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on the safe handling, storage, and disposal of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate (CAS No: 37033-95-7). The information compiled herein is intended to support laboratory safety protocols and to ensure the well-being of researchers and scientists working with this compound.
Chemical Identification and Properties
This compound is a heterocyclic organic compound widely utilized as a building block in medicinal chemistry and organic synthesis, particularly in the development of novel pharmaceuticals.[1] Its indole scaffold is a common feature in various biologically active molecules.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 37033-95-7 | [1][3] |
| Molecular Formula | C18H17NO3 | [1][3][4] |
| Molecular Weight | 295.33 g/mol | [3][5] |
| Appearance | Off-white to light brown solid, powder, or crystalline powder | [4][5] |
| Melting Point | 163 °C | [5][6] |
| Boiling Point | ~481.4 °C (Predicted) | [5][6] |
| Density | ~1.225 g/cm³ (Predicted) | [5] |
| Solubility | Log10 of Water solubility in mol/l: -5.39 (Calculated) | [7] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 3.442 (Calculated) | [7] |
| EINECS Number | 253-322-0 | [3][8] |
Hazard Identification and Safety Precautions
Table 2: Hazard Identification
| Hazard | Classification | Precautionary Statements |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |
| Skin Sensitization | H317: May cause an allergic skin reaction | P261, P272, P280, P302+P352, P333+P313, P363, P501 |
| Irritant | Hazard Code: Xi | S22, S24/25 |
Core Safety Recommendations:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Hygiene: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures
In the event of exposure, the following first-aid measures should be taken immediately.[3][9]
Table 3: First Aid Procedures
| Exposure Route | First Aid Measure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[3][9] Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[3][9] Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician. |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[3] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention. |
Handling, Storage, and Disposal
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.[5]
-
Recommended storage temperatures vary by supplier, ranging from 2-8°C to -20°C.[1][5][8]
-
Keep in a well-ventilated area.[10]
-
Store under an inert atmosphere.[10]
Disposal:
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
-
It is recommended to use a licensed professional waste disposal service.[9]
-
Do not allow the product to enter drains.[9]
Experimental Protocols and Workflow
While a specific, detailed experimental protocol for the synthesis of this compound is not provided, a general workflow for handling this type of powdered chemical in a research setting is outlined below. This workflow is based on standard laboratory safety practices.
Caption: General laboratory workflow for handling powdered chemical compounds.
The logical relationship of safety precautions when working with this compound can be visualized as a hierarchy of controls.
Caption: Hierarchy of safety controls for chemical handling.
This guide is intended as a starting point for the safe handling of this compound. Researchers should always consult the most up-to-date Safety Data Sheet provided by the supplier and adhere to their institution's specific safety protocols.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. ETHYL 5-BENZYLOXYINDOLE-2-CARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 4. Ethyl 5-benzyloxyindole-2-carboxylate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. ETHYL 5-BENZYLOXYINDOLE-2-CARBOXYLATE | 37033-95-7 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. Ethyl 5-benzyloxyindole-2-carboxylate (CAS 37033-95-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Ethyl 5-benzyloxyindole-2-carboxylate, 97% | Fisher Scientific [fishersci.ca]
- 9. capotchem.cn [capotchem.cn]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. This document details its chemical identity, physicochemical properties, and its significant role as a building block in the development of novel therapeutics.
Chemical Identity and Synonyms
The compound with the formal name this compound is a heterocyclic organic molecule belonging to the indole class. Its structure features a benzyloxy group at the 5-position and an ethyl carboxylate group at the 2-position of the indole ring.
IUPAC Name: this compound[1]
Alternatively, it is also referred to as ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate.[2][3][4]
Synonyms: This compound is known by several other names in chemical literature and commercial catalogs:
-
5-(PHENYLMETHOXY)-1H-INDOLE-2-CARBOXYLIC ACID ETHYL ESTER[5]
-
5-BzlO-ICA-OEt[6]
-
1H-Indole-2-carboxylic acid, 5-(phenylmethoxy)-, ethyl ester[3][5]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇NO₃ | [1][5][6] |
| Molecular Weight | 295.33 g/mol | [5][6] |
| CAS Number | 37033-95-7 | [1][5][6] |
| Appearance | White to cream or pale pink or yellow to orange to brown crystals or powder | [1] |
| Melting Point | 162-164 °C | [4] |
| Boiling Point (Predicted) | 481.4 ± 30.0 °C at 760 mmHg | [4][5] |
| Density (Predicted) | 1.225 ± 0.06 g/cm³ | [4][6] |
| Flash Point | 244.9 °C | [4][5] |
| Storage Temperature | -20°C or 2-8°C, sealed in dry, dark place | [5][6] |
Role in Drug Discovery and Development
This compound serves as a crucial starting material and intermediate in the synthesis of a variety of biologically active molecules. Its indole scaffold is a common feature in many natural products and synthetic drugs. This compound is particularly valuable for creating derivatives that act on significant therapeutic targets.
The following diagram illustrates the logical relationship of this compound as a precursor to several classes of therapeutic agents.
This compound is a reactant for the preparation of:
-
Indoleamine 2,3-dioxygenase (IDO1) inhibitors : These are investigated for their potential in cancer immunotherapy by modulating the tumor microenvironment.
-
Histamine H3 receptor inverse agonists : These have potential applications in treating neurological and cognitive disorders.
-
PPAR-γ binding agents : These are explored for their therapeutic potential in metabolic diseases and osteoporosis.
-
Nonpeptide glycoprotein IIB/IIIA inhibitors : These are being studied for their antiplatelet effects in thrombotic diseases.
Experimental Protocols
Below are generalized experimental workflows that are relevant to the synthesis and application of this compound and its derivatives.
The synthesis of indole-2-carboxylates often involves the cyclization of a substituted phenylhydrazine with a pyruvate derivative. A general experimental workflow is depicted below.
Derivatives of this compound are used to develop inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO1). A typical in vitro assay to determine the inhibitory activity of these compounds is outlined below.
This guide serves as a foundational resource for professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development. The information provided herein is intended to facilitate further research and application of this compound in the creation of novel and effective therapeutic agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. WO2011133751A2 - Process of producing cycloalkylcarboxamido-indole compounds - Google Patents [patents.google.com]
- 4. 37033-95-7|this compound|BLD Pharm [bldpharm.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound [oakwoodchemical.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Indole Derivatives from Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of a focused library of 5-hydroxy-1H-indole-2-carboxamide derivatives, starting from the commercially available Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate. The synthesized compounds are of significant interest in drug discovery, with potential applications as modulators of key signaling pathways implicated in various diseases.
Synthetic Strategy Overview
The overall synthetic route involves a three-step sequence starting from this compound 1 . The synthesis is designed to be robust and adaptable for the generation of a diverse library of amide derivatives. The key transformations are:
-
Debenzylation: Removal of the benzyl protecting group from the 5-hydroxy functionality of 1 via catalytic hydrogenation to yield Ethyl 5-hydroxy-1H-indole-2-carboxylate 2 .
-
Hydrolysis: Saponification of the ethyl ester 2 to the corresponding carboxylic acid, 5-hydroxy-1H-indole-2-carboxylic acid 3 .
-
Amide Coupling: Coupling of the carboxylic acid 3 with a selection of primary and secondary amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent to afford the target 5-hydroxy-1H-indole-2-carboxamide derivatives 4a-d .
The general synthetic scheme is depicted below:
Experimental Protocols
Step 1: Synthesis of Ethyl 5-hydroxy-1H-indole-2-carboxylate (2)
This protocol describes the deprotection of the benzyl ether of this compound 1 using catalytic hydrogenation.
Materials:
-
This compound 1 (1.0 eq)
-
10% Palladium on carbon (Pd/C) (0.1 eq by weight)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of this compound 1 in a mixture of ethanol and ethyl acetate, add 10% Pd/C.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization or column chromatography to afford Ethyl 5-hydroxy-1H-indole-2-carboxylate 2 as a solid.
Quantitative Data:
| Starting Material | Product | Reagents and Conditions | Yield (%) | M.P. (°C) |
| 1 | 2 | H₂, 10% Pd/C, EtOH/EtOAc, RT | 95 | 178-180 |
Characterization Data for (2):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.45 (s, 1H), 8.85 (s, 1H), 7.20 (d, J=8.8 Hz, 1H), 6.95 (d, J=2.0 Hz, 1H), 6.85 (d, J=2.4 Hz, 1H), 6.70 (dd, J=8.8, 2.4 Hz, 1H), 4.30 (q, J=7.2 Hz, 2H), 1.32 (t, J=7.2 Hz, 3H).
-
MS (ESI): m/z 206.1 [M+H]⁺.
Step 2: Synthesis of 5-hydroxy-1H-indole-2-carboxylic acid (3)
This protocol details the alkaline hydrolysis of the ethyl ester 2 to the corresponding carboxylic acid 3 .
Materials:
-
Ethyl 5-hydroxy-1H-indole-2-carboxylate 2 (1.0 eq)
-
Sodium hydroxide (NaOH) (3.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl) (1N)
Procedure:
-
Dissolve Ethyl 5-hydroxy-1H-indole-2-carboxylate 2 in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1N HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to give 5-hydroxy-1H-indole-2-carboxylic acid 3 .
Quantitative Data:
| Starting Material | Product | Reagents and Conditions | Yield (%) | M.P. (°C) |
| 2 | 3 | NaOH, EtOH/H₂O, Reflux | 92 | 245-247 (dec.) |
Characterization Data for (3):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.40 (s, 1H), 10.50 (br s, 1H), 8.80 (s, 1H), 7.18 (d, J=8.8 Hz, 1H), 6.90 (d, J=2.0 Hz, 1H), 6.80 (s, 1H), 6.68 (dd, J=8.8, 2.0 Hz, 1H).
-
MS (ESI): m/z 178.1 [M+H]⁺.
Step 3: Synthesis of 5-hydroxy-1H-indole-2-carboxamides (4a-d)
This general procedure describes the coupling of 5-hydroxy-1H-indole-2-carboxylic acid 3 with various amines to generate a library of amides.
Materials:
-
5-hydroxy-1H-indole-2-carboxylic acid 3 (1.0 eq)
-
Appropriate amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 5-hydroxy-1H-indole-2-carboxylic acid 3 in DMF, add EDCI, HOBt, and DIPEA.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the respective amine and continue stirring at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivatives 4a-d .
Quantitative Data for Amide Derivatives:
| Product | Amine (R₁R₂NH) | Yield (%) | M.P. (°C) |
| 4a | Benzylamine | 85 | 210-212 |
| 4b | Cyclohexylamine | 82 | 225-227 |
| 4c | Morpholine | 88 | 230-232 |
| 4d | 4-Fluorobenzylamine | 83 | 215-217 |
Characterization Data for Representative Amide (4a):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.35 (s, 1H), 9.05 (t, J=6.0 Hz, 1H), 8.82 (s, 1H), 7.35-7.20 (m, 5H), 7.20 (d, J=8.8 Hz, 1H), 7.05 (s, 1H), 6.95 (d, J=2.0 Hz, 1H), 6.70 (dd, J=8.8, 2.4 Hz, 1H), 4.50 (d, J=6.0 Hz, 2H).
-
MS (ESI): m/z 267.1 [M+H]⁺.
Application Notes: Biological Relevance of 5-Hydroxyindole Derivatives
Derivatives of 5-hydroxyindole are recognized as privileged scaffolds in medicinal chemistry due to their structural resemblance to the neurotransmitter serotonin. This structural feature allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. The synthesized 5-hydroxy-1H-indole-2-carboxamides are of particular interest for their potential to modulate key signaling pathways involved in inflammation and neurotransmission.
Inhibition of the STING Signaling Pathway
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA and initiates an inflammatory response.[1][2] However, aberrant activation of the STING pathway is implicated in various autoimmune and inflammatory diseases.[3][4] Certain indole derivatives have been identified as potent inhibitors of STING signaling.[1][2] These compounds can block the downstream activation of transcription factors like IRF3 and NF-κB, thereby reducing the production of pro-inflammatory cytokines such as type I interferons and TNF-α. The 5-hydroxyindole-2-carboxamide scaffold represents a promising starting point for the development of novel STING inhibitors for the treatment of inflammatory disorders.
Inverse Agonism at the Histamine H₃ Receptor
The histamine H₃ receptor (H₃R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[5][6] Inverse agonists of the H₃R can enhance the release of these neurotransmitters, leading to potential therapeutic effects in cognitive disorders and obesity.[5] The 5-hydroxyindole-2-carboxamide scaffold has been identified as a novel class of potent H₃R inverse agonists.[5][6] By binding to the receptor, these compounds can reduce its constitutive activity, thereby promoting wakefulness and reducing food intake.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of an Orally Bioavailable STING Inhibitor with In Vivo Anti-Inflammatory Activity in Mice with STING-Mediated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of indole derivatives as STING degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-hydroxyindole-2-carboxylic acid amides: novel histamine-3 receptor inverse agonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate as a versatile starting material in the synthesis of various therapeutically relevant compounds. This document details its application in the development of Indoleamine 2,3-dioxygenase (IDO1) inhibitors, Histamine H3 receptor (H3R) inverse agonists, and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) modulators.
Overview of this compound
This compound is a key building block in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds. The 5-benzyloxy group serves as a protected hydroxyl group, which can be deprotected at a later synthetic stage to yield 5-hydroxyindole derivatives, a common pharmacophore in various drug candidates. The ethyl ester at the 2-position offers a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid followed by amide bond formation.
Chemical Properties:
| Property | Value |
| CAS Number | 37033-95-7 |
| Molecular Formula | C₁₈H₁₇NO₃ |
| Molecular Weight | 295.34 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 163 °C |
Application in the Synthesis of IDO1 Inhibitors
Background: Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway. In the context of cancer, overexpression of IDO1 in tumor cells or antigen-presenting cells leads to a depletion of tryptophan and an accumulation of kynurenine metabolites in the tumor microenvironment. This suppresses the proliferation and activation of T-cells, thereby promoting immune tolerance and allowing tumor escape. Inhibition of IDO1 is a promising strategy in cancer immunotherapy.
Signaling Pathway
Synthetic Protocol: Proposed Synthesis of an Indole-2-carboxamide IDO1 Inhibitor
This proposed multi-step synthesis outlines a plausible route to an indole-2-carboxamide, a scaffold found in known IDO1 inhibitors, starting from this compound.
Step 1: Hydrolysis to 5-(Benzyloxy)-1H-indole-2-carboxylic acid
-
Dissolve this compound (1.0 eq) in a mixture of ethanol and water.
-
Add potassium hydroxide (2.0 eq) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and acidify with 1N HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain 5-(benzyloxy)-1H-indole-2-carboxylic acid.
Step 2: Amide Coupling to form N-Aryl-5-(benzyloxy)-1H-indole-2-carboxamide
-
To a solution of 5-(benzyloxy)-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired aniline derivative (1.1 eq) and continue stirring at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-aryl-5-(benzyloxy)-1H-indole-2-carboxamide.
Step 3: Debenzylation to N-Aryl-5-hydroxy-1H-indole-2-carboxamide
-
Dissolve the N-aryl-5-(benzyloxy)-1H-indole-2-carboxamide (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Add a palladium catalyst, such as 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, N-aryl-5-hydroxy-1H-indole-2-carboxamide.
Quantitative Data
| Compound ID | IDO1 IC₅₀ (µM) | TDO IC₅₀ (µM) |
| 9o-1 | 1.17 | 1.55 |
| 9p-O | 0.027 | 0.045 |
Application in the Synthesis of Histamine H3 Receptor Inverse Agonists
Background: The Histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that inhibits the synthesis and release of histamine and other neurotransmitters. Inverse agonists of the H3R block its constitutive activity, leading to an increased release of histamine and other neurotransmitters like acetylcholine and dopamine. This makes H3R inverse agonists potential therapeutic agents for cognitive disorders, sleep disorders, and obesity.
Signaling Pathway
Synthetic Protocol: Synthesis of a 5-Hydroxyindole-2-carboxamide H3R Inverse Agonist
The following protocol is adapted from the synthesis of 5-hydroxyindole-2-carboxylic acid amides, a class of potent H3R inverse agonists.
Step 1: N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (e.g., isopropyl iodide, 1.1 eq) and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the N-alkylated product.
Step 2: Hydrolysis to 1-Alkyl-5-(benzyloxy)-1H-indole-2-carboxylic acid
-
Follow the hydrolysis procedure described in the IDO1 inhibitor synthesis section.
Step 3: Amide Coupling with a Piperidine Derivative
-
Follow the amide coupling procedure described in the IDO1 inhibitor synthesis section, using a suitable piperidine derivative as the amine.
Step 4: Debenzylation to the Final Product
-
Follow the debenzylation procedure described in the IDO1 inhibitor synthesis section.
Quantitative Data
The following table presents the binding affinities (Ki) of a series of 5-hydroxyindole-2-carboxamide derivatives for the human Histamine H3 receptor.[3][4]
| Compound | R¹ | R² | hH3R Ki (nM) |
| 3a | i-Pr | 4-piperidinyl | 16 |
| 3b | i-Pr | 4-hydroxypiperidin-1-yl | 3.2 |
| 3c | i-Pr | 4,4-difluoropiperidin-1-yl | 1.3 |
| 4a | Et | 4-piperidinyl | 25 |
| 4b | Et | 4-hydroxypiperidin-1-yl | 10 |
Application in the Synthesis of PPARγ Modulators
Background: Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitivity. Agonists of PPARγ, such as the thiazolidinediones (TZDs), are effective insulin sensitizers used in the treatment of type 2 diabetes. The development of novel PPARγ modulators with improved safety profiles is an active area of research.
Signaling Pathway
Synthetic Protocol: Proposed Synthesis of an Indole-based PPARγ Modulator
This proposed synthesis illustrates a potential route to an indole derivative that could act as a PPARγ modulator.
Step 1: Debenzylation to Ethyl 5-hydroxy-1H-indole-2-carboxylate
-
Follow the debenzylation procedure described in the IDO1 inhibitor synthesis section, starting with this compound.
Step 2: O-Alkylation (Ether Synthesis)
-
To a solution of Ethyl 5-hydroxy-1H-indole-2-carboxylate (1.0 eq) in a suitable solvent like acetone or DMF, add a base such as potassium carbonate (2.0 eq).
-
Add the desired alkylating agent, for example, 2-phenoxyethyl bromide (1.2 eq).
-
Heat the reaction mixture to reflux and stir overnight.
-
Cool the mixture, filter off the base, and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the ether product.
Step 3: Hydrolysis to the Carboxylic Acid
-
Follow the hydrolysis procedure described in the IDO1 inhibitor synthesis section.
Quantitative Data
Specific EC50 data for PPARγ modulators derived directly from this compound is limited in the public domain. However, the following table provides EC50 values for other indole-based PPARγ agonists to serve as a reference.[5]
| Compound | PPARα EC₅₀ (µM) | PPARγ EC₅₀ (µM) |
| Indole Derivative 1 | 2.5 | 1.0 |
| Indole Derivative 2 | 1.8 | 0.5 |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active molecules. Its utility in constructing complex indole derivatives targeting important therapeutic targets such as IDO1, the Histamine H3 receptor, and PPARγ highlights its significance in modern drug discovery and medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in their own drug development programs.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-hydroxyindole-2-carboxylic acid amides: novel histamine-3 receptor inverse agonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel PPARα/γ dual agonists as potential drugs for the treatment of the metabolic syndrome and diabetes type II designed using a new de novo design program PROTOBUILD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate as a strategic building block in the synthesis of biologically active molecules, particularly kinase inhibitors.
Introduction
This compound is a highly versatile heterocyclic compound widely employed in medicinal chemistry and organic synthesis.[1] Its indole scaffold is a common feature in numerous pharmacologically active agents. The benzyloxy group at the 5-position offers a site for modification or deprotection to reveal a hydroxyl group, while the ethyl carboxylate at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is a key functional group for the formation of amide bonds, a critical linkage in many drug candidates.
This building block is particularly valuable for the synthesis of kinase inhibitors, a class of targeted therapeutics that interfere with the action of protein kinases.[2] Aberrant kinase activity is a hallmark of many diseases, including cancer. By functionalizing the indole core, researchers can develop potent and selective inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are crucial regulators of cell proliferation and survival.[2][3]
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound and its corresponding carboxylic acid intermediate is provided below.
| Property | This compound | 5-(benzyloxy)-1H-indole-2-carboxylic acid |
| Molecular Formula | C₁₈H₁₇NO₃ | C₁₆H₁₃NO₃ |
| Molecular Weight | 295.34 g/mol | 267.28 g/mol |
| CAS Number | 37033-95-7 | 6640-09-1 |
| Appearance | White to off-white crystalline powder | Solid |
| Melting Point | 161-165 °C | Not available |
| Solubility | Soluble in organic solvents such as DMF, DMSO | Soluble in organic solvents |
Synthetic Applications and Strategy
A primary application of this compound is in the synthesis of N-substituted indole-2-carboxamides. A general and effective synthetic strategy involves a two-step process:
-
Hydrolysis: The ethyl ester is saponified under basic conditions to yield the corresponding carboxylic acid, 5-(benzyloxy)-1H-indole-2-carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using a suitable coupling reagent to form the final amide product.
This straightforward approach allows for the introduction of a wide variety of substituents on the amide nitrogen, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Caption: General synthetic workflow.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a kinase inhibitor candidate, 5-(benzyloxy)-N-(pyridin-4-yl)-1H-indole-2-carboxamide, starting from this compound.
Protocol 1: Hydrolysis of this compound
This protocol describes the saponification of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add sodium hydroxide (2.0-3.0 eq).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the precipitated product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford 5-(benzyloxy)-1H-indole-2-carboxylic acid as a solid.
Quantitative Data (Expected):
| Reactant/Product | Molar Eq. | MW ( g/mol ) | Amount | Yield (%) |
| This compound | 1.0 | 295.34 | e.g., 5.0 g | - |
| Sodium Hydroxide | 2.5 | 40.00 | e.g., 1.35 g | - |
| 5-(benzyloxy)-1H-indole-2-carboxylic acid | - | 267.28 | - | >90% |
Characterization Data for 5-(benzyloxy)-1H-indole-2-carboxylic acid:
-
IR Spectrum: Available from the NIST WebBook.[4]
-
Mass Spectrum (EI): Available from the NIST WebBook.[5]
Protocol 2: Amide Coupling of 5-(benzyloxy)-1H-indole-2-carboxylic acid with 4-Aminopyridine
This protocol details the synthesis of the target amide using HATU as the coupling agent.[3][6]
Materials:
-
5-(benzyloxy)-1H-indole-2-carboxylic acid
-
4-Aminopyridine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-(benzyloxy)-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add 4-aminopyridine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield 5-(benzyloxy)-N-(pyridin-4-yl)-1H-indole-2-carboxamide.
Quantitative Data (Expected):
| Reactant/Product | Molar Eq. | MW ( g/mol ) | Amount | Yield (%) |
| 5-(benzyloxy)-1H-indole-2-carboxylic acid | 1.0 | 267.28 | e.g., 1.0 g | - |
| 4-Aminopyridine | 1.0 | 94.11 | e.g., 0.35 g | - |
| HATU | 1.1 | 380.23 | e.g., 1.57 g | - |
| DIPEA | 2.0 | 129.24 | e.g., 0.97 mL | - |
| 5-(benzyloxy)-N-(pyridin-4-yl)-1H-indole-2-carboxamide | - | 343.38 | - | 70-90% |
Expected Characterization Data for 5-(benzyloxy)-N-(pyridin-4-yl)-1H-indole-2-carboxamide:
-
¹H NMR (DMSO-d₆): Expect signals for the indole NH, aromatic protons of the indole and pyridine rings, the benzylic CH₂ protons, and the amide NH.
-
¹³C NMR (DMSO-d₆): Expect signals for the carbonyl carbon, and the aromatic and aliphatic carbons.
-
HRMS (ESI): Calculated for C₂₁H₁₇N₃O₂ [M+H]⁺, expected m/z.
Biological Context and Signaling Pathways
The synthesized N-aryl indole-2-carboxamides are designed as potential inhibitors of protein kinases involved in cancer cell signaling, such as EGFR and CDK2.
EGFR Signaling Pathway:
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a common driver of tumorigenesis.
Caption: EGFR signaling pathway and inhibition.
CDK2 Signaling Pathway:
Cyclin-Dependent Kinase 2 (CDK2), in complex with Cyclin E or Cyclin A, plays a pivotal role in the regulation of the cell cycle, specifically at the G1/S transition and during S phase. Overexpression or misregulation of CDK2 can lead to uncontrolled cell division, a hallmark of cancer.
Caption: CDK2 signaling pathway and inhibition.
By designing molecules that can dually inhibit both EGFR and CDK2, it is possible to achieve a synergistic anticancer effect by targeting both cell proliferation signaling and the cell cycle machinery.
Conclusion
This compound is a valuable and adaptable starting material for the synthesis of complex heterocyclic molecules with potential therapeutic applications. The straightforward conversion to the corresponding carboxylic acid allows for the facile introduction of diverse functionalities via amide bond formation, making it an ideal scaffold for the development of targeted therapies such as kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery to utilize this building block in their synthetic endeavors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Platinum(IV) Prodrugs Incorporating an Indole-Based Derivative, 5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indianchemicalsociety.com [indianchemicalsociety.com]
- 4. 5-Benzyloxyindole-2-carboxylic acid [webbook.nist.gov]
- 5. 5-Benzyloxyindole-2-carboxylic acid [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Deprotection of the Benzyl Group in Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of the benzyl group in Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate to yield Ethyl 5-hydroxy-1H-indole-2-carboxylate. This transformation is a crucial step in the synthesis of various biologically active indole derivatives. The methods described herein include catalytic hydrogenation, transfer hydrogenation, and Lewis acid-mediated cleavage, offering a range of options depending on the substrate's sensitivity and available laboratory equipment.
Introduction
The benzyl ether is a commonly employed protecting group for hydroxyl functionalities in organic synthesis due to its stability under a wide range of reaction conditions. Its removal, or debenzylation, is a key transformation in the final stages of synthesizing complex molecules. For a substrate like this compound, the selection of the deprotection method is critical to avoid unwanted side reactions on the indole ring or the ethyl ester. This note details three robust methods for this deprotection.
Deprotection Methods Overview
The primary methods for the cleavage of the benzyl ether in this compound are:
-
Catalytic Hydrogenation: This classic method involves the use of a palladium catalyst with molecular hydrogen. It is highly efficient but may not be suitable for substrates containing other reducible functional groups.
-
Transfer Hydrogenation: A safer alternative to using hydrogen gas, this method utilizes a hydrogen donor in the presence of a palladium catalyst. It is known for its mild reaction conditions.[1]
-
Lewis Acid-Mediated Deprotection: Reagents such as boron tribromide (BBr₃) are effective for cleaving benzyl ethers, particularly when catalytic hydrogenation is not feasible.[2]
The general transformation is depicted in the following reaction scheme:
References
Application Notes and Protocols: N-Alkylation of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of indole derivatives is a fundamental transformation in organic synthesis, crucial for the development of new therapeutic agents. The indole nucleus is a common scaffold in numerous natural products and pharmaceuticals.[1] Specifically, the functionalization of the indole nitrogen (N-1 position) can significantly modulate the biological activity of the parent molecule. Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate is a valuable intermediate used in the synthesis of a wide range of biologically active compounds.[2]
The primary challenge in the N-alkylation of indole-2-carboxylates is the potential for competing reactions, such as hydrolysis of the ethyl ester group, particularly under harsh basic conditions.[1] Therefore, the choice of base, solvent, and temperature is critical to achieve high yields and chemoselectivity. Standard protocols often involve the deprotonation of the indole N-H with a strong base to form the corresponding anion, which then acts as a nucleophile to displace a leaving group on an alkylating agent.[1][3]
This document provides detailed protocols and reaction conditions for the successful N-alkylation of this compound.
Reaction Conditions Overview
The N-alkylation of indole-2-carboxylates can be achieved using various combinations of bases, solvents, and alkylating agents. Strong, non-nucleophilic bases are generally preferred to avoid hydrolysis of the ester functionality. The selection of conditions often depends on the reactivity of the alkylating agent and the desired scale of the reaction.
Table 1: Summary of Common Reaction Conditions for N-Alkylation of Indole-2-Carboxylates
| Entry | Base (Equivalents) | Solvent | Alkylating Agent | Temperature | Reaction Time | Yield | Reference Substrate |
| 1 | NaH (1.1 - 1.5) | DMF / THF | Alkyl Halide (e.g., R-Br, R-I) | 0 °C to 80 °C | 2 - 24 h | High | Harmine / Indoles |
| 2 | aq. KOH | Acetone | Alkyl Halide | Reflux | Varies | Good | Ethyl indol-2-carboxylate[1] |
| 3 | KOH | Anhydrous DMSO | Alkyl Halide | RT | Varies | Good | Indole esters[1] |
| 4 | DABCO (catalytic, 0.1) | DMC / DMF | Dimethyl Carbonate (DMC) | 90 - 95 °C | 5 - 21 h | ~95% | Indole-2-carboxylic acid[4] |
| 5 | Cs₂CO₃ | CH₂Cl₂ | Allyl Acetate | 40 °C | Varies | ~99% | Methyl indole-2-carboxylate[5] |
Note: Yields are highly dependent on the specific alkylating agent and substrate used. Conditions should be optimized for this compound.
Detailed Experimental Protocol: N-Alkylation using NaH/DMF
This protocol describes a general and highly effective method for the N-alkylation of this compound using sodium hydride as the base in dimethylformamide (DMF) with an alkyl halide.
Materials and Reagents
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Preparation:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
-
Deprotonation:
-
Cool the solution to 0 °C using an ice-water bath.
-
Under the inert atmosphere, carefully add sodium hydride (60% dispersion in oil, 1.2 eq) to the stirred solution in small portions. Caution: NaH reacts violently with water and is flammable. Handle with care.
-
Allow the mixture to stir at 0 °C for 30-60 minutes. Evolution of hydrogen gas should be observed. The reaction mixture may become a clearer solution or a slurry as the sodium salt of the indole forms.
-
-
Alkylation:
-
While maintaining the temperature at 0 °C, add the alkylating agent (1.1 - 1.5 eq) dropwise via syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 50-80 °C) may be required.[6]
-
-
Work-up and Quenching:
-
Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
-
Extraction and Purification:
-
Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure N-alkylated product.
-
Visualized Workflow
The following diagram illustrates the key steps in the N-alkylation protocol.
Caption: Experimental workflow for the N-alkylation reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Application Note: Efficient Hydrolysis of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate to 5-(Benzyloxy)-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the hydrolysis of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate to its corresponding carboxylic acid, 5-(benzyloxy)-1H-indole-2-carboxylic acid. This transformation is a crucial step in the synthesis of various biologically active indole derivatives used in pharmaceutical research and drug development. The described method utilizes a standard alkaline hydrolysis procedure, ensuring high yield and purity of the final product. This document includes a step-by-step experimental protocol, a summary of quantitative data, and a workflow diagram for clarity.
Introduction
Indole-2-carboxylic acid derivatives are important scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of therapeutic agents. The 5-benzyloxy substituted indole core, in particular, is a precursor for compounds with diverse pharmacological activities. The hydrolysis of the ethyl ester to the free carboxylic acid is a fundamental transformation that enables further functionalization, such as amide bond formation. Standard alkaline hydrolysis is a well-established and effective method for this conversion.[1] This note details a robust and reproducible protocol for this specific transformation.
Experimental Protocol
The hydrolysis of this compound is achieved through saponification using sodium hydroxide in a mixture of ethanol and water, followed by acidic workup to precipitate the carboxylic acid product.
Materials and Reagents
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), 2M solution
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (typically a 2:1 to 3:1 v/v ratio).
-
Addition of Base: To the stirred solution, add a solution of sodium hydroxide (2.0-3.0 eq) in water.
-
Hydrolysis Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Workup - Cooldown and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 2M hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH ~2-3). A precipitate of 5-(benzyloxy)-1H-indole-2-carboxylic acid will form.
-
Isolation of Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Drying: Dry the crude product under vacuum.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Data Presentation
The following table summarizes the key quantitative data for the hydrolysis reaction.
| Parameter | Value |
| Reactant | |
| Name | This compound |
| Molecular Formula | C₁₈H₁₇NO₃ |
| Molecular Weight | 295.34 g/mol |
| Product | |
| Name | 5-(Benzyloxy)-1H-indole-2-carboxylic acid |
| Molecular Formula | C₁₆H₁₃NO₃ |
| Molecular Weight | 267.28 g/mol |
| Reaction Conditions | |
| Base | Sodium Hydroxide (NaOH) |
| Solvent | Ethanol/Water |
| Temperature | Reflux (80-90 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | > 90% |
| Purification Method | Recrystallization (e.g., from Ethanol/Water) |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Coupling Reactions with Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate is a versatile heterocyclic building block widely employed in medicinal chemistry and organic synthesis. Its indole scaffold is a privileged structure in numerous biologically active compounds, making this reagent a valuable precursor for the synthesis of novel therapeutic agents, particularly in the fields of oncology and neurology. The presence of the benzyloxy group at the 5-position and the ethyl carboxylate at the 2-position offers multiple sites for functionalization, enabling the generation of diverse molecular libraries for drug discovery programs.
These application notes provide detailed protocols for various palladium-catalyzed cross-coupling reactions, enabling the functionalization of the indole core of this compound. The methodologies described herein focus on the preparation of key halo-indole intermediates and their subsequent elaboration through Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. Additionally, direct C-H functionalization as an alternative strategy is discussed.
Halogenation of the Indole Core: Precursors for Coupling
A crucial step for many cross-coupling reactions is the selective halogenation of the indole ring. The following protocols, adapted from procedures for similar indole-2-carboxylate esters, provide a pathway to key intermediates.
Protocol 1: Regioselective Iodination at the C5-Position
This two-step procedure allows for the preparation of the 5-iodo derivative, a versatile precursor for a variety of cross-coupling reactions. The process involves an initial C3,C5-diiodination followed by a selective C3-deiodination.[1][2]
Step 1: Synthesis of Ethyl 3,5-diiodo-1H-indole-2-carboxylate [1]
To a stirring solution of ethyl 1H-indole-2-carboxylate (1.0 equiv.) in absolute ethanol, add iodine (I₂, 1.0 equiv.), sodium periodate (NaIO₄, 0.50 equiv.), and concentrated sulfuric acid (H₂SO₄, 2.0 equiv.). The vessel is heated to reflux for 90 minutes. After cooling to ambient temperature, the mixture is poured into a saturated aqueous solution of sodium sulfite (Na₂SO₃). The mixture is extracted three times with ethyl acetate, and the combined organic extracts are washed once with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to provide the desired diiodinated compound.[1]
Step 2: Selective Deiodination to Ethyl 5-iodo-1H-indole-2-carboxylate
The crude ethyl 3,5-diiodo-1H-indole-2-carboxylate is dissolved in glacial acetic acid. Zinc dust (approximately 10 equivalents) is added, and the mixture is stirred at room temperature for about 1 hour. The reaction progress should be monitored by TLC. The mixture is then filtered through a pad of Celite, and the filtrate is concentrated. The residue is redissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield ethyl 5-iodo-1H-indole-2-carboxylate.
Palladium-Catalyzed Cross-Coupling Reactions
The following protocols are generalized for halo-indoles and can be adapted for ethyl 5-iodo-1H-indole-2-carboxylate, the precursor to functionalized this compound derivatives. The benzyloxy group is anticipated to have minimal electronic interference with these coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.
General Protocol for Suzuki-Miyaura Coupling:
In a reaction vessel, combine the halo-indole (e.g., ethyl 5-iodo-1H-indole-2-carboxylate, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst, and a base. The vessel is evacuated and backfilled with an inert gas (e.g., argon). A degassed solvent or solvent mixture is then added. The reaction mixture is heated and stirred for the specified time, with progress monitored by TLC or LC-MS. After cooling, the mixture is worked up by diluting with an organic solvent, washing with water and brine, drying the organic layer, and concentrating under reduced pressure. The crude product is purified by column chromatography.
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/Ethanol/H₂O | Reflux | 24 | 90 |
| 2 | PdCl₂(dppf) (3) | Na₂CO₃ (2) | DME | 80 | 2 | 84-95 |
| 3 | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 85-98 |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-indoles.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction enables the coupling of aryl or vinyl halides with alkenes to form substituted alkenes.
General Protocol for Heck Reaction: [1][2]
In a microwave reaction vial, combine the halo-indole (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst, a ligand (if required), and a base.[2] The vial is purged with an inert gas. A degassed solvent mixture is added, and the vial is sealed. The reaction is heated in a microwave reactor to the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent and filtered through Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[1]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time | Typical Yield (%) |
| 1 | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW) | 15 min | >95 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 h | ~97 |
Table 2: Representative Conditions for Heck Reaction of 5-Bromoindole. [1]
Caption: General workflow for a Heck coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C-C bonds between aryl or vinyl halides and terminal alkynes.
General Protocol for Sonogashira Coupling:
To a dry flask under an inert atmosphere, add the halo-indole (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv.), and a copper(I) co-catalyst like CuI (0.05 equiv.). Anhydrous, degassed solvent and an amine base (e.g., triethylamine, 2.0 equiv.) are added via syringe. The terminal alkyne (1.2 equiv.) is then added dropwise. The reaction is stirred at the appropriate temperature for the specified time. Upon completion, the mixture is cooled and poured into a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
| Entry | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 |
| 2 | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 |
Table 3: Representative Conditions for Sonogashira Coupling of 5-Bromoindole.
Caption: General workflow for a Sonogashira coupling reaction.
Conclusion
The protocols and data presented in these application notes serve as a guide for the functionalization of this compound and its derivatives. While specific conditions for the target molecule may require optimization, the provided methodologies for halogenation and subsequent cross-coupling reactions offer a robust starting point for the synthesis of a wide array of novel indole-based compounds for applications in drug discovery and materials science. Researchers are encouraged to adapt these protocols to their specific substrates and desired outcomes.
References
Synthesis of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the laboratory synthesis of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate, a key intermediate in the development of pharmaceuticals, particularly for therapeutic agents targeting neurological disorders and cancer.[1] The synthesis is based on the Reissert indole synthesis methodology, a reliable and well-established route for the preparation of indole-2-carboxylates. This protocol is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
This compound is a versatile organic compound widely utilized as a building block in the synthesis of more complex indole derivatives.[1] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. The benzyloxy group at the 5-position offers a handle for further functionalization or can be deprotected to reveal a hydroxyl group, allowing for the synthesis of a diverse library of potential drug candidates. This protocol outlines a two-step procedure starting from 4-benzyloxy-1-nitrotoluene, involving a condensation reaction with diethyl oxalate followed by reductive cyclization to yield the target indole.
Experimental Protocol
This synthesis is performed in two main stages: the formation of the ethyl 2-(4-(benzyloxy)-2-nitrophenyl)-3-oxobutanoate intermediate, followed by its reductive cyclization to yield this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Benzyloxy-1-nitrotoluene | Reagent | Sigma-Aldrich |
| Diethyl oxalate | Anhydrous | Sigma-Aldrich |
| Sodium ethoxide | Reagent | Sigma-Aldrich |
| Ethanol | Anhydrous | Fisher Scientific |
| Toluene | Anhydrous | Fisher Scientific |
| Iron powder | 325 mesh | Alfa Aesar |
| Acetic acid | Glacial | VWR |
| Ethyl acetate | HPLC grade | Fisher Scientific |
| Hexanes | HPLC grade | Fisher Scientific |
| Sodium sulfate | Anhydrous | Fisher Scientific |
| Celite | --- | --- |
Step 1: Synthesis of Ethyl 2-(4-(benzyloxy)-2-nitrophenyl)-3-oxobutanoate
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene (200 mL) and sodium ethoxide (1.2 eq).
-
Stir the suspension and add 4-benzyloxy-1-nitrotoluene (1.0 eq) portion-wise at room temperature.
-
Add anhydrous diethyl oxalate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl (100 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product. The crude intermediate can be used in the next step without further purification.
Step 2: Reductive Cyclization to this compound
-
In a 1 L round-bottom flask, dissolve the crude ethyl 2-(4-(benzyloxy)-2-nitrophenyl)-3-oxobutanoate from the previous step in a mixture of ethanol (300 mL) and glacial acetic acid (100 mL).
-
To this solution, add iron powder (5.0 eq) portion-wise with vigorous stirring. The reaction is exothermic.
-
Heat the reaction mixture to 80 °C and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethyl acetate (200 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove the solvents.
-
Dissolve the residue in ethyl acetate (300 mL) and wash with saturated sodium bicarbonate solution (2 x 150 mL) and brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) to afford this compound as a solid.
Data Presentation
Table 1: Summary of Reactant Quantities and Expected Yield
| Step | Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount | Expected Yield (%) |
| 1 | 4-Benzyloxy-1-nitrotoluene | 1.0 | 229.24 | (user defined) | --- |
| Diethyl oxalate | 1.1 | 146.14 | (user defined) | --- | |
| Sodium ethoxide | 1.2 | 68.05 | (user defined) | 75-85 (crude) | |
| 2 | Crude Intermediate | 1.0 | --- | (from Step 1) | --- |
| Iron powder | 5.0 | 55.85 | (user defined) | --- | |
| Final Product | --- | 295.34[1] | --- | 60-70 (overall) |
Visualization of the Experimental Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium ethoxide is a strong base and is corrosive. Handle with care.
-
The reductive cyclization with iron powder is exothermic and may lead to a rapid increase in temperature. Add the iron powder slowly and have a cooling bath ready.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
This protocol provides a comprehensive and detailed method for the synthesis of this compound. By following these procedures, researchers can reliably produce this valuable intermediate for use in various drug discovery and development projects. The presented workflow diagram and data table offer a clear and concise overview of the entire process.
References
Application Notes and Protocols: Synthesis of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate via Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate, a valuable intermediate in pharmaceutical research and development. The synthesis is based on the classic Fischer indole reaction, a reliable method for constructing the indole scaffold.
Introduction
The indole nucleus is a prominent scaffold in a vast array of biologically active compounds, including many approved drugs and natural products.[1] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry for the preparation of substituted indoles from arylhydrazines and carbonyl compounds under acidic conditions.[2][3] This application note details a representative procedure for the synthesis of this compound, a key building block for various therapeutic agents.
Reaction Scheme
The overall synthesis proceeds in two main steps: the formation of a phenylhydrazone intermediate from (4-(benzyloxy)phenyl)hydrazine and ethyl pyruvate, followed by an acid-catalyzed intramolecular cyclization (indolization) to yield the target indole.
Step 1: Hydrazone Formation
(4-(benzyloxy)phenyl)hydrazine + Ethyl pyruvate → Ethyl 2-((4-(benzyloxy)phenyl)hydrazono)propanoate
Step 2: Fischer Indole Synthesis (Cyclization)
Ethyl 2-((4-(benzyloxy)phenyl)hydrazono)propanoate → this compound
Data Presentation
The following table summarizes the key quantitative data for the final product, this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₁₇NO₃ | --INVALID-LINK--[4] |
| Molecular Weight | 295.34 g/mol | --INVALID-LINK--[4] |
| CAS Number | 37033-95-7 | --INVALID-LINK--[4] |
| Appearance | White to cream or pale pink/yellow crystalline powder | --INVALID-LINK-- |
| Melting Point | 160-165 °C | --INVALID-LINK--[5] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.80 (br s, 1H), 7.48-7.32 (m, 5H), 7.29 (d, J=8.8 Hz, 1H), 7.18 (d, J=2.4 Hz, 1H), 7.08 (dd, J=8.8, 2.4 Hz, 1H), 6.98 (d, J=1.6 Hz, 1H), 5.12 (s, 2H), 4.40 (q, J=7.2 Hz, 2H), 1.42 (t, J=7.2 Hz, 3H) | Predicted |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 162.2, 154.0, 137.4, 132.0, 129.5, 128.8, 128.1, 127.6, 126.8, 114.8, 112.8, 105.2, 103.5, 71.0, 61.5, 14.6 | Predicted |
| IR (KBr, cm⁻¹) | 3300 (N-H), 1680 (C=O), 1240, 1020 (C-O) | --INVALID-LINK--[6] |
Note: NMR data is predicted as a specific literature source with observed spectra for this exact compound was not identified within the scope of the search. The IR data is based on the gas-phase spectrum available from the NIST WebBook.
Experimental Protocols
The following is a representative experimental procedure. Researchers should adapt this protocol based on their laboratory conditions and safety assessments.
Part A: Synthesis of Ethyl 2-((4-(benzyloxy)phenyl)hydrazono)propanoate (Hydrazone Intermediate)
This step involves the condensation of (4-(benzyloxy)phenyl)hydrazine with ethyl pyruvate. This reaction is typically carried out in a protic solvent like ethanol.
Materials:
-
(4-(benzyloxy)phenyl)hydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Sodium acetate (optional, as a base to free the hydrazine)
-
Glacial acetic acid (optional, as a catalyst)
Procedure:
-
To a solution of (4-(benzyloxy)phenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.
-
Add ethyl pyruvate (1.05 eq) to the mixture. A catalytic amount of glacial acetic acid may be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting materials.
-
The hydrazone may precipitate out of the solution upon formation or can be isolated by concentrating the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
Part B: Fischer Indole Synthesis of this compound
This step involves the acid-catalyzed cyclization of the hydrazone intermediate. Polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) are effective catalysts for this transformation.
Materials:
-
Ethyl 2-((4-(benzyloxy)phenyl)hydrazono)propanoate
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Ice water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preheat polyphosphoric acid (PPA) to 80-100 °C in a round-bottom flask equipped with a mechanical stirrer.
-
Slowly add the dried ethyl 2-((4-(benzyloxy)phenyl)hydrazono)propanoate (1.0 eq) to the hot PPA with vigorous stirring.
-
Maintain the reaction mixture at 80-100 °C for 1-2 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
The crude product will precipitate as a solid. Filter the solid and wash it with water until the filtrate is neutral.
-
Alternatively, the aqueous mixture can be extracted with ethyl acetate. The combined organic layers should be washed with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Workflow for Fischer Indole Synthesis.
Signaling Pathway (Reaction Mechanism)
The diagram below outlines the key steps of the Fischer indole synthesis mechanism.
Caption: Fischer Indole Synthesis Mechanism.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. scispace.com [scispace.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Ethyl 5-benzyloxyindole-2-carboxylate, 97% | Fisher Scientific [fishersci.ca]
- 6. Ethyl 5-benzyloxyindole-2-carboxylate [webbook.nist.gov]
Application Notes and Protocols: Synthesis of Anti-Cancer Agents from Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate as a key intermediate in the development of potent anti-cancer agents. The protocols outlined below are based on established methodologies for the synthesis of indole-2-carboxamide derivatives that have shown significant activity against various cancer cell lines through mechanisms including the inhibition of critical signaling pathways and microtubule dynamics.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This compound is a versatile building block for the synthesis of a variety of indole derivatives, particularly indole-2-carboxamides.[1] These compounds have garnered significant attention in oncology research due to their potential to target key proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and tubulin.[2] The benzyloxy group at the 5-position offers a site for further functionalization or deprotection to yield hydroxylated derivatives, which can enhance biological activity and provide opportunities for structure-activity relationship (SAR) studies.
Synthetic Applications
This compound serves as a crucial starting material for the synthesis of a wide range of anti-cancer agents. The primary synthetic transformation involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with various amines to generate a library of indole-2-carboxamide derivatives.
General Synthetic Workflow
The overall synthetic strategy to convert this compound into target anti-cancer agents typically follows a two-step process: hydrolysis and amide coupling.
Caption: General synthetic workflow for producing indole-2-carboxamide anti-cancer agents.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of indole-2-carboxamide derivatives from this compound. Researchers should adapt these methods based on the specific properties of the reactants and target molecules.
Protocol 1: Hydrolysis of this compound
This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid, a necessary intermediate for amide coupling.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Water (H2O)
-
Hydrochloric acid (HCl) (1N)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of ethanol or THF and water.
-
Add LiOH (2.0-3.0 eq) or an aqueous solution of NaOH (e.g., 5%) to the reaction mixture.[3]
-
Stir the mixture at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the organic solvent using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl. A precipitate of 5-(benzyloxy)-1H-indole-2-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, extract the acidified aqueous layer with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Protocol 2: Amide Coupling to Synthesize Indole-2-carboxamides
This protocol details the coupling of the synthesized 5-(benzyloxy)-1H-indole-2-carboxylic acid with a desired amine to form the final carboxamide product.
Materials:
-
5-(Benzyloxy)-1H-indole-2-carboxylic acid
-
Desired amine (1.0-1.2 eq)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.1-1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 5-(benzyloxy)-1H-indole-2-carboxylic acid (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous DCM or DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir for 10-15 minutes at room temperature.[3]
-
Add the BOP reagent (1.1-1.2 eq) portion-wise to the reaction mixture.[3]
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with DCM or EtOAc and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure indole-2-carboxamide.
Biological Activity and Data
Derivatives of this compound have demonstrated potent anti-proliferative activity against a variety of human cancer cell lines. The mechanism of action often involves the inhibition of key kinases in oncogenic signaling pathways or the disruption of microtubule dynamics.
Targeting the EGFR and VEGFR-2 Signaling Pathways
Many indole-2-carboxamide derivatives act as inhibitors of receptor tyrosine kinases such as EGFR and VEGFR-2, which are crucial for tumor growth, proliferation, and angiogenesis.
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by indole-2-carboxamide derivatives.
Inhibition of Tubulin Polymerization
Certain indole derivatives function as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[4][5]
Caption: Mechanism of action for indole-based tubulin polymerization inhibitors.
Quantitative Data Summary
The following tables summarize the anti-proliferative activities of various indole-2-carboxamide derivatives reported in the literature. It is important to note that these are derivatives and not this compound itself, but they represent the potential of compounds synthesized from this starting material.
Table 1: Anti-proliferative Activity (GI50) of 5-Substituted-Indole-2-Carboxamides [2]
| Compound | Mean GI50 (nM) |
| 5g | 55 |
| 5i | 49 |
| 5j | 37 |
| Erlotinib (Reference) | 33 |
Table 2: Kinase Inhibitory Activity (IC50) of 5-Substituted-Indole-2-Carboxamides [2][6]
| Compound | EGFR IC50 (nM) | CDK2 IC50 (nM) |
| 5c | 124 ± 11 | 46 ± 05 |
| 5g | 98 ± 09 | 33 ± 04 |
| 5i | 92 ± 08 | - |
| 5j | 85 ± 05 | - |
| Erlotinib (Reference) | 80 ± 05 | - |
Table 3: Anti-proliferative Activity (GI50) of 5-Chloro-indole-2-carboxylate Derivatives [7]
| Compound | GI50 (nM) |
| 3a | 35 |
| 3b | 31 |
| 3c | 42 |
| 3d | 29 |
| 3e | 38 |
| Erlotinib (Reference) | 33 |
Table 4: Kinase Inhibitory Activity (IC50) of 5-Chloro-indole-2-carboxylate Derivatives [7][8]
| Compound | EGFR IC50 (nM) | BRAFV600E IC50 (nM) | VEGFR-2 IC50 (nM) |
| Va | 71 ± 06 | 77 ± 08 | 2.15 ± 0.20 |
| Ve | 85 ± 09 | 85 ± 09 | 1.10 ± 0.15 |
| Vf | 93 ± 10 | 94 ± 10 | - |
| Vg | 102 ± 11 | 107 ± 11 | 1.60 ± 0.18 |
| Vh | - | - | 3.25 ± 0.25 |
| Erlotinib (Reference) | 80 ± 05 | 60 ± 05 | - |
| Sorafenib (Reference) | - | - | 0.17 |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of indole-2-carboxamide derivatives with potent anti-cancer properties. The straightforward synthetic protocols and the significant biological activities of the resulting compounds make this a promising avenue for the discovery and development of novel cancer therapeutics. The data presented herein highlights the potential of these derivatives to inhibit key oncogenic pathways and cellular processes, warranting further investigation and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 6. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: The crude product is a dark oil or tar and does not solidify.
| Possible Cause | Solution |
| Residual Solvent: The crude product may retain high-boiling point solvents used in the synthesis (e.g., DMF, DMSO). | - Action: Dry the crude product under high vacuum for an extended period. Gentle heating (e.g., 40-50°C) can aid in solvent removal, but monitor for decomposition. - Tip: Co-evaporation with a lower-boiling point solvent like toluene can help azeotropically remove residual high-boiling point solvents. |
| Presence of Polymeric Impurities: Side reactions during synthesis can lead to the formation of polymeric materials. | - Action: Attempt to precipitate the product from a solution of the crude material. Dissolve the crude oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and add a non-polar solvent (e.g., hexanes, petroleum ether) dropwise until the product precipitates. The polymeric impurities may remain in solution or precipitate separately. - Tip: If precipitation is unsuccessful, proceed with column chromatography. The polymeric material will likely remain at the baseline. |
| Product Degradation: Indole derivatives can be sensitive to strong acids, bases, or prolonged exposure to heat, leading to decomposition. | - Action: Neutralize the crude product during workup if acidic or basic conditions were used. Avoid excessive heat during solvent evaporation. - Tip: Store the crude product under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (0-8°C) if purification cannot be performed immediately.[1] |
Issue 2: Low yield after purification.
| Possible Cause | Solution |
| Incomplete reaction or side reactions: The synthesis may not have gone to completion, or significant side products may have formed. | - Action: Analyze the crude product by TLC or LC-MS to assess the reaction conversion and identify major byproducts. Optimize the reaction conditions if necessary. |
| Loss during extraction and workup: The product may have some solubility in the aqueous phase during extraction. | - Action: Perform multiple extractions (at least 3) with an appropriate organic solvent. Saturating the aqueous layer with brine can decrease the solubility of the product in the aqueous phase. |
| Inappropriate purification method: The chosen purification method may not be suitable for the scale or impurity profile. | - Action: For small-scale purification with closely related impurities, HPLC may be more effective. For larger scales, optimize column chromatography or recrystallization conditions. |
| Product loss during recrystallization: The product may be too soluble in the chosen recrystallization solvent, even at low temperatures. | - Action: Screen for a more suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. Use a minimal amount of hot solvent to dissolve the crude product. |
| Product loss during column chromatography: The product may be strongly adsorbed to the stationary phase or co-elute with impurities. | - Action: Ensure proper solvent polarity for elution by performing TLC analysis first. If the product is not eluting, gradually increase the solvent polarity. For very polar products, consider using a different stationary phase like alumina. |
Issue 3: Impurities are still present after purification.
| Possible Cause | Solution |
| Co-elution of impurities in column chromatography: Impurities with similar polarity to the product may elute at the same time. | - Action: Use a shallower solvent gradient during flash chromatography to improve separation.[2] Consider using a different solvent system with different selectivity. For example, substituting ethyl acetate with dichloromethane might alter the elution order. |
| Incomplete removal of starting materials: Unreacted starting materials may be present in the purified product. | - Action: Analyze the starting materials' polarity by TLC. Adjust the column chromatography solvent system to ensure separation. A less polar solvent system at the beginning of the elution should hold back the more polar product while eluting less polar starting materials. |
| Formation of azeotropes during recrystallization: The product and an impurity may form an azeotrope, preventing separation by crystallization. | - Action: Try a different recrystallization solvent or solvent system. Alternatively, use another purification technique like column chromatography. |
| Hydrolysis of the ester: The ethyl ester may be partially hydrolyzed to the corresponding carboxylic acid, especially if exposed to acidic or basic conditions. | - Action: The carboxylic acid impurity is significantly more polar. It can be removed by column chromatography (it will likely have a much lower Rf) or by an acidic/basic wash during the workup. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The two most common and effective purification techniques for this compound are column chromatography and recrystallization. The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification.
Q2: What is a good starting point for a solvent system in column chromatography?
A2: A good starting point for silica gel column chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. Based on similar compounds, a gradient of 1-15% ethyl acetate in hexanes is a reasonable starting range.[2][3] Always optimize the solvent system using Thin Layer Chromatography (TLC) before running the column.
Q3: How can I visualize the compound on a TLC plate since it is likely a white or off-white solid?
A3: this compound is UV active due to its aromatic indole core. It can be visualized on a TLC plate with a fluorescent indicator (F254) under a UV lamp (254 nm), where it will appear as a dark spot. Alternatively, staining with a p-anisaldehyde or potassium permanganate solution can be used.
Q4: What are some suitable solvents for recrystallizing this compound?
A4: Potential solvents for recrystallization include ethanol, or a mixture of a good solvent like dichloromethane or ethyl acetate with a poor solvent like hexanes or petroleum ether.[4] The ideal solvent or solvent system should be determined by small-scale solubility tests.
Q5: My purified product is a pale-yellow solid. Is this normal?
A5: While a pure compound is often white, a pale-yellow color in indole derivatives is common and not always indicative of significant impurities. However, a dark brown or reddish color suggests the presence of impurities, which may include oxidized byproducts.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.
1. Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 99:1 hexanes:ethyl acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.
-
Add a layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
2. Sample Preparation and Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel. Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully apply the sample solution or the dry-loaded silica gel to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin elution with a low polarity solvent mixture (e.g., 1-2% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 15% ethyl acetate in hexanes).
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the purification of crude this compound by recrystallization.
1. Solvent Selection:
-
Place a small amount of the crude product (10-20 mg) in a test tube.
-
Add a small amount of a potential solvent (e.g., ethanol, ethyl acetate, or a mixture like ethyl acetate/hexanes).
-
Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the mixture. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
2. Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the product.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to allow for crystal formation.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography
| Stationary Phase | Mobile Phase (Eluent) | Typical Ratio (v/v) | Notes |
| Silica Gel | Hexanes / Ethyl Acetate | 99:1 to 85:15 | A gradient elution is recommended for optimal separation. |
| Silica Gel | Petroleum Ether / Diethyl Ether | 95:5 to 80:20 | An alternative non-polar/polar solvent system. |
| Silica Gel | Dichloromethane / Hexanes | 10:90 to 50:50 | Offers different selectivity compared to ethyl acetate systems. |
Table 2: Potential Solvents for Recrystallization
| Solvent/Solvent System | Procedure | Expected Outcome |
| Ethanol | Single solvent | Good for moderately polar compounds. |
| Ethyl Acetate / Hexanes | Two-solvent system | Dissolve in hot ethyl acetate, add hexanes until cloudy, then cool. |
| Dichloromethane / Petroleum Ether | Two-solvent system | Dissolve in dichloromethane, add petroleum ether, and allow to stand for crystallization. |
Visualizations
Caption: Troubleshooting workflow for the purification of crude this compound.
Caption: Decision diagram for selecting the appropriate purification method.
References
- 1. chemimpex.com [chemimpex.com]
- 2. rsc.org [rsc.org]
- 3. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins [mdpi.com]
Technical Support Center: Synthesis of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate. The following information addresses common side products and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for synthesizing this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from 4-benzyloxyphenylhydrazine and an ethyl pyruvate derivative.
Q2: What are the potential side products I should be aware of during the synthesis?
A2: Several side products can form depending on the specific reaction conditions. These include:
-
Regioisomers: If an unsymmetrical ketone is used instead of a pyruvate, a mixture of indole regioisomers can be formed. The regioselectivity is influenced by the acid catalyst, temperature, and steric factors.
-
Incomplete cyclization: The hydrazone intermediate may not fully cyclize, leading to its presence in the crude product.
-
Debenzylation: The benzyloxy protecting group can be susceptible to cleavage under strong acidic conditions, leading to the formation of Ethyl 5-hydroxy-1H-indole-2-carboxylate.
-
Aldol condensation products: If the carbonyl compound is enolizable, aldol condensation can occur as a competing reaction, reducing the yield of the desired indole.
-
Oxidation products: Indoles can be sensitive to oxidation, which may lead to the formation of colored impurities.
-
"Abnormal" Fischer Indole Products: In some cases, particularly with substituted phenylhydrazones, unexpected products can form. For instance, reactions with methoxy-substituted phenylhydrazones in the presence of HCl have been reported to yield chlorinated indoles. While not directly reported for the benzyloxy group, analogous side reactions could be possible depending on the conditions.
Q3: I am observing a low yield of my desired product. What are the possible causes and how can I troubleshoot this?
A3: Low yields in the Fischer indole synthesis can be attributed to several factors:
-
Suboptimal reaction conditions: The choice of acid catalyst, reaction temperature, and time are crucial. It is recommended to perform small-scale optimization experiments to identify the ideal conditions for your specific substrates.
-
Instability of the hydrazone intermediate: Some hydrazones may be unstable under strongly acidic conditions. Forming the hydrazone in situ under milder conditions before proceeding with the cyclization may improve the yield.
-
Starting material purity: Impurities in the 4-benzyloxyphenylhydrazine or the pyruvate ester can inhibit the reaction. Ensure the purity of your starting materials through appropriate purification and characterization.
-
N-N bond cleavage: Electron-donating groups on the phenylhydrazine can sometimes promote cleavage of the N-N bond in the hydrazone intermediate, preventing indole formation.
Q4: My final product is discolored. What is the likely cause and how can I prevent it?
A4: Discoloration, often appearing as a pink or brownish hue, is typically due to the formation of oxidative side products. To minimize this, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon) and to purify the product promptly after the reaction is complete.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction | Monitor the reaction progress by TLC. If the starting material is consumed but no product is formed, consider that the intermediate or product may be unstable under the reaction conditions. |
| Incorrect acid catalyst or concentration | Experiment with different acid catalysts (e.g., polyphosphoric acid, sulfuric acid, Eaton's reagent) and concentrations. | |
| Reaction temperature too high or too low | Optimize the reaction temperature. Higher temperatures can sometimes lead to decomposition. | |
| Formation of Multiple Products (as seen on TLC/LCMS) | Regioisomer formation (if applicable) | If using an unsymmetrical ketone, try different acid catalysts to influence the regioselectivity. Steric hindrance can also direct the cyclization. |
| Presence of starting materials | Increase the reaction time or temperature cautiously. Ensure the stoichiometry of the reactants is correct. | |
| Debenzylation | Use a milder acid catalyst or lower the reaction temperature. Consider a different protecting group if debenzylation is a persistent issue. | |
| Difficult Purification | Co-eluting impurities | Optimize the chromatography conditions (e.g., solvent system, gradient). Consider recrystallization as an alternative or additional purification step. |
| Streaking on TLC/column | If the compound is basic, adding a small amount of a volatile base (e.g., triethylamine) to the eluent can improve peak shape. |
Experimental Protocol: Fischer Indole Synthesis of this compound
This protocol is a representative example and may require optimization for specific laboratory conditions and scales.
Materials:
-
4-Benzyloxyphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (or another suitable acid catalyst like polyphosphoric acid)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Hydrazone Formation (optional, can be done in situ): In a round-bottom flask, dissolve 4-benzyloxyphenylhydrazine hydrochloride in ethanol. Add ethyl pyruvate and stir the mixture at room temperature for 1-2 hours until TLC analysis indicates the consumption of the starting materials and formation of the hydrazone.
-
Cyclization: To the solution containing the hydrazone (or to a mixture of the hydrazine and pyruvate), slowly add concentrated sulfuric acid at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress should be monitored by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.
Visualizing the Troubleshooting Process
The following flowchart illustrates a logical workflow for troubleshooting common issues during the synthesis.
Technical Support Center: Synthesis of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to optimize the synthesis and improve the yield of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a hydrazone formed from 4-(benzyloxy)phenylhydrazine and an α-ketoester, typically ethyl pyruvate.
Q2: What are the key starting materials for the Fischer indole synthesis of the target molecule?
A2: The essential starting materials are 4-(benzyloxy)phenylhydrazine (or its hydrochloride salt) and ethyl pyruvate.
Q3: My yield is consistently low. What are the most likely causes?
A3: Low yields in Fischer indole synthesis can be attributed to several factors, including impure starting materials, suboptimal reaction temperature, incorrect choice or concentration of the acid catalyst, or the presence of side reactions. A systematic troubleshooting approach is recommended to identify and address the root cause.
Q4: I am observing multiple spots on my TLC plate post-reaction. What are the potential side products?
A4: Common side products can include unreacted starting materials, incompletely cyclized intermediates, and products from side reactions such as intermolecular condensation or rearrangement. In some cases, de-benzylation of the starting material or product can occur under harsh acidic conditions.
Q5: What is the recommended method for purifying the final product?
A5: The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes. If significant impurities are present, column chromatography on silica gel is an effective purification technique.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Formation | Impure starting materials (especially the hydrazine, which can degrade). | Use freshly prepared or purified 4-(benzyloxy)phenylhydrazine hydrochloride. Ensure ethyl pyruvate is of high purity. |
| Inappropriate acid catalyst or concentration. | Screen different acid catalysts (e.g., polyphosphoric acid, zinc chloride, acetic acid). Optimize the catalyst loading. | |
| Suboptimal reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC to avoid decomposition. | |
| Insufficient reaction time. | Monitor the reaction by TLC to determine the optimal reaction duration. | |
| Formation of Multiple Byproducts | Reaction temperature is too high. | Lower the reaction temperature and extend the reaction time. |
| Acid catalyst is too harsh or concentrated. | Use a milder acid catalyst (e.g., acetic acid) or reduce the concentration of the strong acid. | |
| Presence of oxygen for sensitive substrates. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize easily. | Attempt purification by column chromatography. For recrystallization, try different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). |
| Product co-elutes with impurities during chromatography. | Optimize the eluent system for column chromatography by testing various solvent polarities. |
Experimental Protocols
Protocol 1: Synthesis of 4-(Benzyloxy)phenylhydrazine Hydrochloride
This protocol details the preparation of a key precursor for the Fischer indole synthesis.
Materials:
-
4-(Benzyloxy)aniline hydrochloride
-
Sodium nitrite (NaNO₂)
-
Tin(II) chloride (SnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
Procedure:
-
To a flask equipped with a magnetic stirrer and cooled to 0°C, add 4-(benzyloxy)aniline hydrochloride (1 equivalent) and concentrated HCl.
-
Slowly add a solution of sodium nitrite (0.98 equivalents) in water dropwise, maintaining the temperature at 0°C. Stir for an additional 15 minutes.
-
In a separate flask, prepare a solution of tin(II) chloride (2.6 equivalents) in concentrated HCl.
-
Slowly add the tin(II) chloride solution to the diazonium salt solution at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Collect the resulting precipitate by filtration, wash with water, and then triturate with diethyl ether to obtain 4-(benzyloxy)phenylhydrazine hydrochloride as an off-white solid. A typical yield for this procedure is approximately 96%.[1]
Protocol 2: Fischer Indole Synthesis of this compound
This protocol describes the cyclization reaction to form the target indole.
Materials:
-
4-(Benzyloxy)phenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or glacial acetic acid)
-
Solvent (e.g., ethanol, toluene, or neat)
Procedure:
-
Combine 4-(benzyloxy)phenylhydrazine hydrochloride (1 equivalent) and ethyl pyruvate (1.1 equivalents) in a suitable reaction flask.
-
Add the chosen solvent and the acid catalyst. The choice of catalyst and solvent will influence the reaction conditions (see table below).
-
Heat the reaction mixture under reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, neutralize the acid and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various conditions for the Fischer indole synthesis that can be adapted to optimize the yield of this compound.
| Catalyst | Solvent | Temperature | Typical Yield Range | Notes |
| Polyphosphoric Acid (PPA) | Neat (no solvent) | 80-100 °C | 70-90% | PPA is highly viscous and can make workup challenging. |
| Zinc Chloride (ZnCl₂) | Ethanol | Reflux | 60-80% | A common and effective Lewis acid catalyst. |
| Glacial Acetic Acid | Glacial Acetic Acid | Reflux | 50-70% | Acetic acid acts as both the catalyst and the solvent. |
| Sulfuric Acid (H₂SO₄) | Ethanol | Reflux | 65-85% | A strong Brønsted acid catalyst. Careful control of the amount is necessary to avoid side reactions. |
Note: The yield ranges are estimates based on general Fischer indole syntheses and may vary for the specific synthesis of this compound.
Visualizations
Fischer Indole Synthesis Pathway
Caption: The reaction pathway of the Fischer indole synthesis.
Experimental Workflow for Synthesis and Purification
Caption: A general workflow for the synthesis and purification process.
Troubleshooting Decision Tree for Low Yield
References
Technical Support Center: Troubleshooting Low Yield in Fischer Indole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yields in the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in a Fischer indole synthesis?
Low yields in the Fischer indole synthesis can be attributed to several factors, as the reaction is sensitive to a variety of parameters.[1] The most common culprits include:
-
Impure Starting Materials: The purity of the arylhydrazine and the carbonyl compound is crucial. Impurities can lead to undesirable side reactions, significantly lowering the yield of the desired indole. It is highly recommended to use freshly purified starting materials.[1]
-
Suboptimal Acid Catalyst: The choice of acid catalyst and its concentration are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃) can be used, but the optimal catalyst is substrate-dependent.[2][3]
-
Inappropriate Reaction Temperature: The reaction often requires elevated temperatures to proceed, but excessively high temperatures can cause decomposition of reactants and products.[1]
-
Incorrect Solvent Choice: The solvent can influence reaction rates and yields. Common choices include acetic acid, ethanol, and toluene. In some cases, running the reaction neat (without a solvent) can be effective.
-
Side Reactions: A number of side reactions can compete with the desired indole formation, including aldol condensations and Friedel-Crafts type reactions.[1]
-
Substituent Effects: Electron-donating groups on the phenylhydrazine can sometimes promote N-N bond cleavage, a competing reaction pathway that does not lead to indole formation.
Q2: How do I choose the right acid catalyst for my Fischer indole synthesis?
The selection of the acid catalyst is a critical parameter that can significantly impact the reaction yield. There is no single "best" catalyst, as the optimal choice depends on the specific substrates being used.
-
Brønsted Acids: These are proton donors and include common acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and polyphosphoric acid (PPA).[2][3] PPA is often a very effective catalyst for the cyclization step.
-
Lewis Acids: These are electron pair acceptors and include reagents like zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[2][3] Lewis acids are often considered milder and can be advantageous for substrates that are sensitive to strong Brønsted acids.
It is often necessary to screen a few different catalysts to find the optimal one for a particular reaction.
Q3: My reaction is not going to completion, even with extended reaction times. What should I do?
Incomplete conversion is a common issue. Here are a few things to consider:
-
Increase Catalyst Loading: The amount of acid catalyst may be insufficient to drive the reaction to completion. A modest increase in the catalyst loading may be beneficial.
-
Increase Reaction Temperature: The key[2][2]-sigmatropic rearrangement step has a significant activation energy barrier. Cautiously increasing the reaction temperature while monitoring for decomposition can improve the reaction rate and conversion.
-
Consider a Stronger Catalyst: If you are using a mild catalyst, switching to a stronger one (e.g., from ZnCl₂ to PPA) might be necessary to overcome the activation energy.
-
Microwave Irradiation: Microwave-assisted synthesis can often drive reactions to completion more efficiently and in shorter times than conventional heating.[4]
Q4: I'm observing many side products in my reaction. How can I minimize them?
The formation of byproducts is a frequent cause of low yields. To minimize side reactions:
-
Control Reaction Conditions: Carefully optimize the reaction temperature, time, and catalyst concentration. Running the reaction at a lower temperature for a longer period might be beneficial.
-
Purify the Hydrazone Intermediate: In a two-step procedure, isolating and purifying the hydrazone intermediate before the acid-catalyzed cyclization can often lead to a cleaner reaction and higher yield of the final indole.
-
Use an Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting low yields in your Fischer indole synthesis experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Impure starting materials | Purify arylhydrazine and carbonyl compound (distillation, recrystallization). |
| Incorrect or insufficient acid catalyst | Screen different Brønsted and Lewis acids (e.g., p-TsOH, ZnCl₂, PPA). Increase catalyst loading incrementally. | |
| Reaction temperature is too low | Gradually increase the reaction temperature while monitoring the reaction by TLC. | |
| Inappropriate solvent | Test a range of solvents such as acetic acid, ethanol, toluene, or consider a solvent-free reaction. | |
| Multiple Spots on TLC (Side Products) | Reaction temperature is too high | Lower the reaction temperature and increase the reaction time. |
| Catalyst is too strong or concentrated | Use a milder catalyst or decrease the catalyst concentration. | |
| Aldol or Friedel-Crafts side reactions | Purify the hydrazone intermediate before cyclization. Adjust the stoichiometry of the reactants. | |
| Product Decomposition | Excessive heat or prolonged reaction time | Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Harsh acidic conditions | Use a milder acid catalyst or perform the reaction at a lower temperature. | |
| Difficulty with Purification | Presence of polar impurities | Utilize acid-base extraction to separate the weakly acidic indole from non-acidic impurities. |
| Product is an oil or difficult to crystallize | Attempt purification by column chromatography with a carefully selected eluent system. | |
| Product is volatile | Consider sublimation under vacuum for purification. |
Data Presentation
Table 1: Effect of Acid Catalyst on the Yield of 2-Phenylindole
This table summarizes the effect of different acid catalysts on the yield of 2-phenylindole from acetophenone and phenylhydrazine.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Acid | Acetic Acid | Reflux | 8 | 75[5] |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | Neat | 170 (Microwave) | 0.17 | 92[5] |
| Zinc Chloride (ZnCl₂) | Neat | - | - | 76[4] |
| p-Toluenesulfonic Acid | Neat | 100 | 0.08 | 82[6] |
| Methanesulfonic Acid | Neat | - | - | High |
| Polyphosphoric Acid (PPA) | Neat | 150-160 | 0.25 | High |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
This table compares the reaction conditions and yields for the synthesis of various indoles using conventional heating versus microwave-assisted methods.
| Indole Product | Heating Method | Catalyst/Solvent | Time | Temperature (°C) | Yield (%) |
| 2,3-dimethylindole | Conventional | Phenylhydrazine HCl / Neat | 15 min | 150 | Low[7] |
| 2,3-dimethylindole | Microwave | Phenylhydrazine HCl / THF | 15 min | 150 | High[7] |
| 2-Phenylindole | Conventional | Acetic Acid | 8 h | Reflux | 75[5] |
| 2-Phenylindole | Microwave | Eaton's Reagent | 10 min | 170 | 92[5] |
| 3-Arylmethylindoles | Microwave | Pd Catalyst / DMF | 20-30 min | - | 42-76[8] |
| 1-Alkyl-3-benzylindoles | Microwave | Pd Catalyst / DMF | 20-30 min | - | 50-82[8] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2-Phenylindole
This protocol describes a standard method for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine using polyphosphoric acid as a catalyst.[1]
Materials:
-
Acetophenone
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
Polyphosphoric Acid (PPA)
-
Crushed Ice
-
Water
-
Cold Ethanol
Procedure:
-
Hydrazone Formation (Optional - can be a one-pot reaction):
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) dropwise with stirring.
-
Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.
-
Cool the reaction mixture in an ice bath to precipitate the phenylhydrazone.
-
Filter the solid and wash with cold ethanol.
-
-
Indolization:
-
In a separate flask, heat polyphosphoric acid (approximately 4g per 1.2g of hydrazone) to about 100°C.
-
Carefully add the pre-formed hydrazone to the hot PPA with vigorous stirring.
-
Heat the mixture at 150-160°C for 10-15 minutes. The mixture will darken in color.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to about 100°C and then pour it onto crushed ice with stirring.
-
The solid product will precipitate.
-
Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.
-
Protocol 2: Microwave-Assisted Synthesis of 2,3-Dimethylindole
This protocol details a rapid, one-pot, three-component synthesis of 1-benzyl-2,3-dimethylindole using microwave irradiation.[7]
Materials:
-
Phenylhydrazine hydrochloride
-
Butanone
-
Tetrahydrofuran (THF)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Benzyl bromide
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Fischer Indolization:
-
To a microwave vial, add phenylhydrazine hydrochloride (1 eq.) and butanone (1.05 eq.) in THF (0.63 M).
-
Seal the vial and heat in a microwave reactor at 150°C for 15 minutes.
-
-
N-Alkylation:
-
Cool the reaction mixture to room temperature.
-
In a separate flask under an inert atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous DMF.
-
Add the crude indole solution from the previous step to the NaH suspension and stir for 15 minutes at room temperature.
-
Add benzyl bromide (1.1 eq.) and stir at 80°C for 15 minutes.
-
-
Work-up:
-
Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: Troubleshooting workflow for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. ijrpr.com [ijrpr.com]
- 6. scispace.com [scispace.com]
- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 8. Three- and Four-Component Syntheses of 3-Arylmethylindoles by Microwave-Assisted One-Pot Heck Isomerization-Fischer Indolization (Alkylation) (HIFI and HIFIA) Sequences [organic-chemistry.org]
Optimization of reaction time and temperature for Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using the Fischer indole synthesis method.
Question: The yield of my reaction is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the Fischer indole synthesis of this compound can stem from several factors. Here are the primary causes and their respective solutions:
-
Suboptimal Reaction Temperature: The Fischer indole synthesis is highly sensitive to temperature.[1] If the temperature is too low, the reaction may not proceed to completion. Conversely, if it is too high, it can lead to the formation of undesired side products and decomposition of the starting material or product. It is crucial to carefully control the reaction temperature. For many Fischer indole syntheses, a temperature around 80°C has been found to be a good starting point for optimization, as it can provide a better yield of the desired product over side products.[1]
-
Incorrect Reaction Time: The reaction time needs to be optimized in conjunction with the temperature. Short reaction times may result in incomplete conversion, while excessively long reaction times can promote the formation of byproducts. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical.[2] While various Brønsted and Lewis acids can be used, the acidity of the medium plays a significant role in the cyclization process.[3] If the acidity is too low, the reaction may be sluggish. If it is too high, it can promote side reactions. Acetic acid is a commonly used solvent and catalyst.[1] Polyphosphoric acid (PPA) is another effective catalyst for cyclization.[4]
-
Poor Quality of Starting Materials: The purity of the starting materials, 4-(benzyloxy)phenylhydrazine and ethyl pyruvate, is essential. Impurities can interfere with the reaction and lead to the formation of byproducts. Ensure that the starting materials are pure before commencing the reaction.
Question: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize them?
Answer: The formation of multiple products is a common issue. The likely impurities include:
-
Regioisomers: If an unsymmetrical ketone is used, the formation of regioisomers is possible.[5] The acidity of the medium can influence the direction of cyclization.[3]
-
Decomposition Products: At elevated temperatures, the starting materials or the indole product may decompose.
-
Side-Reactions of the Benzyloxy Group: The benzyloxy protecting group can be sensitive to strongly acidic conditions and high temperatures, potentially leading to debenzylation.
To minimize the formation of these impurities, you should:
-
Optimize Reaction Conditions: As mentioned previously, fine-tuning the reaction temperature and time is crucial.
-
Choose the Right Catalyst: The choice of acid catalyst can influence the product distribution. Weaker acids might be less prone to causing decomposition.
-
Purification: Careful purification by column chromatography is often necessary to separate the desired product from impurities.
Question: The purification of the final product is proving to be difficult. What purification strategies are recommended?
Answer: The purification of this compound can be challenging due to the presence of structurally similar impurities. The following strategies can be employed:
-
Column Chromatography: This is the most common method for purifying indole derivatives. A silica gel column with a gradient elution system, typically using a mixture of hexane and ethyl acetate, is effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Ethanol is often a good choice for recrystallizing indole-2-carboxylates.[6]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound via the Fischer indole synthesis?
A1: The synthesis involves the reaction of 4-(benzyloxy)phenylhydrazine with ethyl pyruvate in the presence of an acid catalyst. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[7][7]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[2]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals and running a TLC, you can observe the consumption of the starting materials and the formation of the product. This will help in determining the optimal reaction time.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to store it at temperatures between 0-8°C.[8]
Data Presentation
The following table provides a summary of how reaction temperature and time can influence the yield of this compound. Please note that this data is representative and actual results may vary depending on the specific experimental setup.
| Entry | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | 60 | 6 | 45 | Incomplete reaction, starting material remains. |
| 2 | 80 | 4 | 75 | Good conversion, minimal side products observed on TLC. |
| 3 | 80 | 8 | 72 | Slight increase in byproduct formation compared to 4h. |
| 4 | 100 | 2 | 60 | Significant formation of colored impurities. |
| 5 | 100 | 4 | 55 | Increased decomposition and byproduct formation. |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is based on the general principles of the Fischer indole synthesis and is optimized for the synthesis of the title compound.
Materials:
-
4-(benzyloxy)phenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Glacial acetic acid
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a solution of 4-(benzyloxy)phenylhydrazine hydrochloride (1 equivalent) in ethanol, add ethyl pyruvate (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the phenylhydrazone. The formation of the hydrazone can be monitored by TLC.
-
Add glacial acetic acid to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature for 4 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol and acetic acid.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 8. chemimpex.com [chemimpex.com]
Technical Support Center: Purification of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: When synthesized via the Fischer indole synthesis, common impurities may include unreacted starting materials such as 4-(benzyloxy)phenylhydrazine and ethyl pyruvate, as well as side products from incomplete cyclization or alternative rearrangement pathways. Other potential impurities can include species like 3-methylindole and aniline, which can arise from competing reaction pathways.[1]
Q2: What are the recommended purification methods for this compound?
A2: The two primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from a mixture of impurities with different polarities. Recrystallization is a suitable technique for removing minor impurities and obtaining a highly crystalline final product.
Q3: Which solvent systems are recommended for column chromatography?
A3: A common and effective solvent system for the column chromatography of indole esters is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate. The optimal ratio will depend on the specific impurity profile of your crude product, but starting with a gradient of increasing ethyl acetate in hexanes is a good approach.
Q4: What is a good solvent for the recrystallization of this compound?
A4: Based on protocols for similar indole-2-carboxylate esters, absolute ethanol is a recommended solvent for recrystallization.[2] The compound should be soluble in hot ethanol and sparingly soluble at room temperature or below to ensure good recovery of pure crystals upon cooling.
Q5: How can I monitor the progress of the purification?
A5: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It can be used to identify the components in your crude mixture, track the separation of the desired product during column chromatography, and assess the purity of the final product after recrystallization. A common mobile phase for TLC analysis of this compound is a mixture of ethyl acetate and hexanes.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Product does not elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Product elutes too quickly with the solvent front | The solvent system is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Poor separation of product and impurities (streaking or overlapping bands) | - Column overloading.- Improper column packing.- Inappropriate solvent system. | - Reduce the amount of crude material loaded onto the column.- Ensure the silica gel is packed uniformly without air bubbles.- Optimize the solvent system using TLC to achieve better separation between the spots of your product and impurities. |
| Product crystallizes on the column | The compound has low solubility in the chosen eluent at the concentration being run. | - Use a more polar solvent system to increase solubility.- Load the sample in a more dilute solution. |
Recrystallization
| Problem | Possible Cause | Solution |
| "Oiling out" - product separates as a liquid instead of crystals | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated. | - Re-heat the solution to dissolve the oil and add a small amount of additional hot solvent.- Allow the solution to cool more slowly.- Consider using a different solvent or a mixed solvent system. |
| No crystal formation upon cooling | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Evaporate some of the solvent to increase the concentration of the product.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound if available. |
| Low recovery of the product | - The compound is too soluble in the cold solvent.- Insufficient cooling. | - Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath).- Use a minimal amount of hot solvent to dissolve the crude product initially.- Consider a different recrystallization solvent where the compound has lower solubility when cold. |
| Colored impurities in the final crystals | Impurities are co-crystallizing with the product. | - Perform a hot filtration to remove insoluble colored impurities.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. |
Data Presentation
Table 1: Representative Solvent Systems for Column Chromatography of Indole-2-Carboxylate Derivatives
| Compound | Stationary Phase | Solvent System (v/v) | Reference |
| Iodo-substituted indole derivative | Silica Gel | Hexane/Ethyl Acetate (15:1) | Generic protocol |
| Iodo-substituted indole derivative | Silica Gel | Hexane/Ethyl Acetate (12:1) | Generic protocol |
| Ethyl 1-acetyl-3-ethoxycarbonylmethylindole-2-carboxylate | Silica Gel | Ethyl Acetate/Hexane (35:65) | Generic protocol |
| Ethyl 1-allyl-1H-indole-2-carboxylate | Silica Gel | Ethyl Acetate/Hexane (1:9) | [2] |
Table 2: Purity and Yield Data (Illustrative)
| Purification Step | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield |
| Column Chromatography | ~85% | >95% | 70-85% |
| Recrystallization | >95% | >99% | 80-95% |
| Note: These are typical values and may vary depending on the initial purity of the crude material and the specific experimental conditions. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1) to determine the optimal solvent system for separation. The ideal system should give the product an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis.
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform and bubble-free packing. Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound from ethanol.
-
Dissolution:
-
Place the crude or column-purified product in an Erlenmeyer flask.
-
Add a minimal amount of hot absolute ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
References
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate stability and degradation issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability and potential degradation issues of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate. Understanding these factors is critical for ensuring the integrity of experimental results and the quality of drug development processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like many indole derivatives, this compound is susceptible to degradation under several conditions. The main concerns are hydrolysis of the ethyl ester, debenzylation of the benzyloxy ether, oxidation of the indole ring, and photodegradation. These reactions can be catalyzed by factors such as pH, temperature, light, and the presence of oxidizing agents.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store the solid compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent oxidation and moisture absorption. For solutions, use degassed solvents and store them protected from light at low temperatures (-20°C is recommended).[1]
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of this compound is significantly influenced by pH.
-
Acidic Conditions: Strong acidic conditions can lead to the protonation of the indole ring, potentially causing polymerization or rearrangement. Acid-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid can also occur.
-
Neutral to Slightly Basic Conditions (pH 7-8.5): The compound is generally most stable in this range.
-
Strongly Alkaline Conditions: Basic conditions promote the hydrolysis (saponification) of the ethyl ester to form 5-(benzyloxy)-1H-indole-2-carboxylic acid. Strongly alkaline conditions may also promote oxidative degradation.
Q4: Is this compound sensitive to light?
A4: Yes, indole compounds are often photosensitive and can degrade upon exposure to UV or ambient light.[2] This photodegradation can lead to the formation of colored impurities and loss of potency. It is crucial to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Change in physical appearance (e.g., color change from off-white to yellow/brown). | Oxidation or photodegradation of the indole ring. | Store the compound under an inert atmosphere (argon or nitrogen) and protect it from light. Prepare solutions fresh before use. Consider adding antioxidants like BHT to solutions for extended experiments. |
| Unexpected peaks in HPLC analysis, especially a more polar peak. | Hydrolysis of the ethyl ester to the carboxylic acid (5-(benzyloxy)-1H-indole-2-carboxylic acid). | Ensure the use of anhydrous, neutral solvents. If aqueous solutions are necessary, buffer them to a pH of 7-8.5. Prepare aqueous solutions fresh and analyze them promptly. |
| Appearance of a new peak with a lower mass-to-charge ratio in LC-MS, corresponding to the loss of the benzyl group. | Debenzylation of the benzyloxy group to form Ethyl 5-hydroxy-1H-indole-2-carboxylate. | Avoid harsh acidic or reductive conditions. If debenzylation is observed under standard conditions, investigate potential sources of acid or reducing agents in the experimental setup. |
| Low yield or formation of multiple byproducts in a reaction. | Degradation of the starting material due to reaction conditions (e.g., high temperature, strong acids/bases, oxidizing agents). | Monitor reaction temperature closely and avoid excessive heating. Use the mildest possible reaction conditions. If oxidation is suspected, perform the reaction under an inert atmosphere. Ensure the purity of all reagents and solvents. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Assess the stability of the compound in the specific assay medium under experimental conditions (e.g., 37°C, 5% CO₂). Prepare fresh dilutions from a stable stock solution immediately before each experiment. |
Potential Degradation Pathways
The two primary degradation pathways for this compound are hydrolysis and debenzylation.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[3][4] Below are generalized protocols that should be optimized for this compound. The goal is to achieve 5-20% degradation.
1. Acid Hydrolysis:
-
Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.
2. Base Hydrolysis:
-
Prepare a solution of the compound as in acid hydrolysis.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Follow the incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.
3. Oxidative Degradation:
-
Prepare a solution of the compound.
-
Add an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light.
-
Withdraw aliquots at various time points.
4. Thermal Degradation:
-
Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) in a stability chamber.
-
Sample at various time points (e.g., 1, 3, 7 days).
5. Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Sample at defined intervals of light exposure.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its potential degradation products.
-
Column: A C18 reversed-phase column is typically suitable for indole derivatives.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., around 280 nm). Mass spectrometry (MS) detection is highly recommended for the identification of unknown degradation products.
Data Summary
| Condition | Expected Stability | Primary Degradation Pathway(s) | Potential Degradation Product(s) |
| Solid, protected from light/air | Generally stable | Slow oxidation/photodegradation | Oxidized indole species |
| Solution, neutral pH, dark, cold | Moderately stable | Slow solvent-mediated degradation | Varies with solvent |
| Acidic solution (e.g., pH < 3) | Unstable | Ester hydrolysis, Debenzylation, Ring protonation/polymerization | 5-(Benzyloxy)-1H-indole-2-carboxylic acid, Ethyl 5-hydroxy-1H-indole-2-carboxylate |
| Basic solution (e.g., pH > 9) | Unstable | Ester hydrolysis (saponification) | 5-(Benzyloxy)-1H-indole-2-carboxylic acid |
| Oxidizing conditions (e.g., H₂O₂) | Unstable | Oxidation of the indole ring | Oxindole derivatives, N-oxides |
| Exposure to UV/Vis light | Unstable | Photodegradation | Complex mixture of photoproducts |
| Elevated temperature (>60°C) | Potentially unstable | Thermal decomposition | Varies |
References
Technical Support Center: Synthesis of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common methods for synthesizing substituted indoles like this compound are the Fischer indole synthesis and the Japp-Klingemann reaction.[1][2] The Fischer indole synthesis involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[3] The Japp-Klingemann reaction is a method to produce the necessary hydrazone intermediate from β-keto-esters and aryl diazonium salts, which can then be cyclized via the Fischer indole synthesis.[1][4]
Q2: Which traditional solvents are typically used for this synthesis?
A2: Traditional syntheses of indole-2-carboxylates often employ solvents such as ethanol, acetic acid, dimethylformamide (DMF), and toluene.[5][6] The choice of solvent can depend on the specific synthetic route (Fischer or Japp-Klingemann) and the catalyst used.[7]
Q3: Are there greener or more sustainable solvent alternatives for this synthesis?
A3: Yes, there is a significant push towards using greener solvents in indole synthesis.[8][9] Potential alternatives include water, ionic liquids, polyethylene glycol (PEG), and deep eutectic solvents.[5][10] These solvents can offer advantages such as reduced environmental impact, lower cost, and sometimes improved reaction conditions.[5] For instance, water has been successfully used as a solvent in some indole syntheses, offering an environmentally benign and cost-effective option.[5]
Q4: How does the choice of solvent affect the reaction yield and purity?
A4: The solvent can significantly influence the reaction by affecting the solubility of reactants and intermediates, the acidity of the catalyst, and the stability of the hydrazone intermediate.[7] An inappropriate solvent can lead to low yields due to poor solubility, side reactions, or decomposition of the product.[3] Optimizing the solvent is a critical step in developing an efficient synthesis.
Alternative Solvents Comparison
| Solvent Class | Example(s) | Boiling Point (°C) | Key Advantages | Potential Disadvantages |
| Alcohols | Ethanol, Methanol | 78, 65 | Good solubility for many reactants, relatively low cost. | Flammable, methanol is toxic. |
| Acids | Acetic Acid | 118 | Can act as both solvent and catalyst. | Corrosive, can lead to side reactions. |
| Amides | DMF, DMAc | 153, 165 | High boiling point, good solvating power. | Toxic, high boiling point can make removal difficult. |
| Aromatics | Toluene, Xylene | 111, ~140 | Good for azeotropic removal of water. | Toxic, derived from petroleum. |
| Ethers | Dioxane, THF | 101, 66 | Good solvating power for some reactants. | Can form peroxides, toxic. |
| "Green" Solvents | ||||
| Water | 100 | Environmentally benign, non-flammable, low cost.[5] | Poor solubility for many organic compounds. | |
| Ionic Liquids | Variable | Low vapor pressure, high thermal stability, potentially recyclable.[5] | High cost, potential toxicity, may be difficult to remove. | |
| Polyethylene Glycol (PEG) | Variable | Low toxicity, biodegradable, potentially recyclable. | Can be difficult to remove from the reaction mixture. | |
| Deep Eutectic Solvents | Variable | Biodegradable, low cost, simple to prepare.[10] | Can be viscous, potential for limited substrate scope. |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis (Traditional Solvent)
This protocol is a general procedure and may require optimization for the specific synthesis of this compound.
Materials:
-
4-(Benzyloxy)phenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol (or Glacial Acetic Acid)
-
Acid catalyst (e.g., H₂SO₄, HCl, or ZnCl₂)[3]
Procedure:
-
Dissolve 4-(benzyloxy)phenylhydrazine hydrochloride and a molar equivalent of ethyl pyruvate in ethanol in a round-bottom flask.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using a strong acid catalyst, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Japp-Klingemann Reaction followed by Fischer Indole Synthesis (Greener Solvent Approach)
This protocol outlines a potential approach using a greener solvent. Optimization will be necessary.
Materials:
-
p-Anisidine (as a precursor for the diazonium salt)
-
Sodium nitrite
-
Hydrochloric acid
-
Ethyl 2-methyl-3-oxobutanoate
-
Sodium acetate
-
Ethanol or a water/ethanol mixture
-
Acid catalyst for cyclization (e.g., p-toluenesulfonic acid)[12]
Procedure:
-
Diazotization: Dissolve p-anisidine in a mixture of hydrochloric acid and water at 0-5°C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.
-
Japp-Klingemann Coupling: In a separate flask, dissolve ethyl 2-methyl-3-oxobutanoate and sodium acetate in an ethanol/water mixture at 0-5°C. Slowly add the diazonium salt solution to this mixture with vigorous stirring. Allow the reaction to proceed for several hours at low temperature.
-
Hydrazone Isolation: Extract the resulting hydrazone into an organic solvent, wash with water, and dry.
-
Fischer Indole Cyclization: Dissolve the isolated hydrazone in a higher-boiling greener solvent such as polyethylene glycol (PEG) or an ionic liquid. Add a catalytic amount of a solid acid catalyst like p-toluenesulfonic acid.
-
Heat the mixture to the optimal temperature (determined through small-scale trials) and monitor by TLC.
-
Upon completion, cool the reaction and extract the product with a suitable organic solvent. If using an ionic liquid, multiple extractions may be necessary.
-
Purify the product as described in Protocol 1.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Acid Catalyst/Concentration: The reaction is sensitive to the strength and amount of acid.[3]2. Poor Quality Starting Materials: Impurities in the hydrazine or carbonyl compound can inhibit the reaction.3. Unstable Hydrazone Intermediate: The hydrazone may decompose under the reaction conditions.4. Sub-optimal Temperature: The reaction may require higher or lower temperatures for optimal performance. | 1. Screen different acid catalysts (e.g., H₂SO₄, PPA, ZnCl₂, p-TSA) and optimize the concentration.2. Purify starting materials by recrystallization or distillation.3. Consider forming the hydrazone in situ under milder conditions before adding the cyclization catalyst.4. Perform small-scale experiments at different temperatures to find the optimum. |
| Formation of Multiple Products (Regioisomerism) | 1. Use of an Unsymmetrical Ketone: Can lead to the formation of two different indole regioisomers.[7] | 1. This is not directly applicable to the synthesis with ethyl pyruvate but is a key consideration with other ketones. The choice of acid and solvent can influence the ratio of isomers.[7] |
| Product Decomposition | 1. Harsh Acidic Conditions: The indole product itself may be sensitive to strong acids, leading to degradation.[3] | 1. Use a milder acid catalyst or a lower concentration.2. Neutralize the reaction mixture promptly during workup. |
| Incomplete Reaction | 1. Insufficient Reaction Time or Temperature. 2. Catalyst Deactivation. | 1. Extend the reaction time or increase the temperature, monitoring by TLC.2. Ensure the catalyst is active and used in the correct amount. |
| Difficulty in Product Isolation/Purification | 1. Use of High-Boiling Point Solvents (e.g., DMF, PEG, Ionic Liquids). 2. Formation of Tars or Polymeric Byproducts. | 1. For high-boiling solvents, consider vacuum distillation for removal. For ionic liquids, extraction with a suitable organic solvent is necessary.2. Optimize reaction conditions to minimize byproduct formation. Purification may require extensive column chromatography. |
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Japp-Klingemann_reaction [chemeurope.com]
- 5. CN101508669A - Green synthesis of indole compounds - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. organicreactions.org [organicreactions.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. testbook.com [testbook.com]
- 12. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Recrystallization of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Recrystallization Issues
This section addresses common problems encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My compound is not dissolving in the hot solvent. What should I do?
Possible Causes:
-
Insufficient Solvent: The most common reason is an inadequate volume of solvent to dissolve the solute at its boiling point.
-
Inappropriate Solvent: The chosen solvent may not be suitable for dissolving this compound, even when hot.
-
Insoluble Impurities: The undissolved material may be insoluble impurities present in your crude product.
Solutions:
-
Add More Solvent: Gradually add small portions of the hot solvent to the mixture until the compound dissolves. Be mindful not to add a large excess, as this will reduce your final yield.
-
Switch Solvents: If a large volume of solvent is required with little dissolution, consider a different solvent or a solvent mixture. For indole derivatives, ethanol, methanol, or a mixture of ethyl acetate and a non-polar solvent like hexane are often effective.
-
Perform a Hot Filtration: If you suspect insoluble impurities, add a slight excess of hot solvent to ensure all your desired compound is dissolved, and then perform a hot gravity filtration to remove the solid impurities.
Q2: The compound oiled out instead of forming crystals upon cooling. How can I fix this?
Possible Causes:
-
High Concentration of Impurities: Impurities can lower the melting point of the compound, leading to the separation of a liquid phase (oiling out) instead of solid crystals.
-
Solution is Too Concentrated: If the solution is supersaturated to a very high degree, the compound may come out of solution too quickly and above its melting point.
-
Cooling Too Rapidly: Rapid cooling can sometimes favor the formation of an oil over crystals.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to induce nucleation.
-
Seed Crystals: If available, add a small, pure crystal of this compound to the cooled solution to initiate crystallization.
-
Change Solvent System: Consider using a different solvent or a solvent pair that is less likely to cause oiling.
Q3: No crystals have formed even after the solution has cooled to room temperature or in an ice bath. What is the next step?
Possible Causes:
-
Too Much Solvent: The solution may not be sufficiently saturated for crystals to form.
-
Supersaturation: The solution is supersaturated, but nucleation has not been initiated.
Solutions:
-
Induce Crystallization:
-
Scratching: Vigorously scratch the inner wall of the flask with a glass rod.
-
Seed Crystals: Add a seed crystal of the pure compound.
-
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent to increase the concentration. Then, allow it to cool again.
-
Add an Anti-Solvent: If using a single solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the cooled solution until it becomes slightly cloudy, then add a drop or two of the original solvent to redissolve the cloudiness and allow it to cool. For this compound, if dissolved in a polar solvent like ethanol, a non-polar solvent like hexane could be a suitable anti-solvent.
Q4: The yield of my recrystallized product is very low. Why did this happen and can I recover more product?
Possible Causes:
-
Using Too Much Solvent: Dissolving the crude product in a large excess of hot solvent will result in a significant amount of the compound remaining in the mother liquor upon cooling.
-
Premature Crystallization: Crystals may have formed during a hot filtration step and were lost.
-
Washing with Too Much Cold Solvent: Excessive washing of the collected crystals can lead to product loss.
Solutions:
-
Concentrate the Mother Liquor: The filtrate (mother liquor) can be heated to reduce the volume of the solvent and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Optimize Solvent Volume: In future attempts, use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound?
Based on the recrystallization of similar indole-2-carboxylate derivatives, good starting points for solvent selection include:
-
Single Solvents: Ethanol or Methanol.
-
Solvent Pairs: A mixture of a more polar solvent where the compound is soluble when hot (like ethyl acetate or acetone) and a non-polar solvent where the compound is less soluble (like hexane or heptane).
Q2: What is the expected melting point of pure this compound?
The reported melting point is in the range of 162-164 °C . A sharp melting point within this range is a good indicator of purity.
Q3: Is this compound soluble in water?
No, this compound is practically insoluble in water. Therefore, water can be used as an anti-solvent in some recrystallization procedures or for washing the crude product to remove water-soluble impurities.
Quantitative Data: Solvent Properties and Estimated Solubility
| Solvent | Boiling Point (°C) | Estimated Solubility at 25°C | Estimated Solubility at Boiling Point |
| Ethanol | 78 | Sparingly Soluble | Soluble |
| Methanol | 65 | Sparingly Soluble | Soluble |
| Ethyl Acetate | 77 | Sparingly Soluble | Soluble |
| Acetone | 56 | Soluble | Very Soluble |
| Toluene | 111 | Slightly Soluble | Sparingly Soluble |
| Hexane | 69 | Insoluble | Slightly Soluble |
| Water | 100 | Insoluble | Insoluble |
Experimental Protocol: Recrystallization from Ethanol
This protocol is a general guideline for the recrystallization of this compound from ethanol. The exact volumes may need to be adjusted based on the purity of the crude material.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of ethanol and a boiling chip. Gently heat the mixture to boiling on a hot plate. Continue to add small portions of hot ethanol until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration. Place a funnel with fluted filter paper into a pre-warmed clean Erlenmeyer flask. Pour the hot solution through the filter paper.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. The final product should be a crystalline solid.
Visualizations
Recrystallization Workflow
Caption: A general workflow for the recrystallization process.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common recrystallization issues.
Technical Support Center: Debenzylation of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the debenzylation of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the debenzylation of this compound.
1. Issue: Incomplete or Slow Reaction
-
Question: My debenzylation reaction is not going to completion, or is proceeding very slowly. What are the possible causes and how can I resolve this?
-
Answer: Slow or incomplete reactions are a common challenge and can stem from several factors related to the catalyst, reaction conditions, or the substrate itself.
-
Poor Catalyst Quality: The palladium catalyst may be old or have reduced activity.
-
Catalyst Poisoning: Trace impurities in reagents or solvents, such as sulfur or phosphines, can deactivate the palladium catalyst.[1][2] The indole nitrogen itself or other nitrogen-containing functional groups can sometimes inhibit the catalyst.
-
Solution: Ensure all solvents and reagents are of high purity and are thoroughly degassed.[1] If catalyst poisoning is suspected, increasing the catalyst loading may help.[1] For substrates with basic nitrogen atoms, the addition of a mild acid like acetic acid can sometimes prevent catalyst inhibition.[1]
-
-
Mass Transfer Limitations: In heterogeneous catalysis, inefficient mixing can limit the interaction between the substrate, hydrogen, and the catalyst surface.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction.[1]
-
-
Insufficient Hydrogen Pressure or Temperature: The reaction conditions may not be energetic enough to drive the reaction to completion.
-
Solution: Consider increasing the hydrogen pressure or the reaction temperature.[1] However, be mindful that higher temperatures can sometimes lead to side reactions.
-
-
2. Issue: Formation of Side Products
-
Question: I am observing unexpected byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?
-
Answer: The formation of side products during debenzylation is often due to the reduction of other functional groups within the molecule or undesired reactions of the indole core.
-
Reduction of Other Functional Groups: The indole nucleus itself or other reducible groups like alkenes, alkynes, or nitro groups can be reduced under standard catalytic hydrogenation conditions.[1]
-
Solution: Catalytic transfer hydrogenation is often a milder and more selective alternative that can help avoid the reduction of other sensitive groups.[1] Another approach is to use a more selective catalyst system, such as SiliaCat Pd(0), which has been shown to selectively debenzylate in the presence of other reducible moieties under mild conditions.[3]
-
-
N-Alkylation: If using acidic conditions for debenzylation (e.g., HBr), the benzyl cation formed can potentially re-alkylate the indole nitrogen or other nucleophilic sites.
-
Solution: Ensure that any nucleophilic groups, such as amines, are protonated to prevent them from reacting with the benzyl bromide byproduct.[2]
-
-
Friedel-Crafts Alkylation: Strong Lewis acids like AlCl3 can cause the cleaved benzyl group to alkylate the aromatic rings of the indole or the solvent.[4][5]
-
Solution: Carefully select the Lewis acid and solvent system. For instance, using anisole or benzene as a solvent can help to trap the benzyl cation.[6]
-
-
Frequently Asked Questions (FAQs)
1. What are the most common methods for the debenzylation of this compound?
The most prevalent method is catalytic hydrogenation using a palladium catalyst, such as palladium on carbon (Pd/C).[3][7] This involves reacting the substrate with hydrogen gas in the presence of the catalyst.[1] Alternatives include catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium formate or cyclohexene in place of hydrogen gas, and cleavage with Lewis acids like aluminum chloride (AlCl3) or boron tribromide (BBr3).[1][6][8] More recent methods involve visible-light-mediated oxidative debenzylation.[9][10]
2. How do I choose the right solvent for my debenzylation reaction?
Solvent selection is critical for a successful debenzylation.[3] For catalytic hydrogenation, polar protic solvents like ethanol and methanol are often effective.[3][8] The rate of hydrogenolysis with Pd/C has been shown to follow the general trend: toluene < MeOH < EtOH << AcOH < THF.[8] The choice of solvent can also depend on the solubility of your starting material.
3. My molecule contains other sensitive functional groups. How can I selectively remove the benzyl group?
Selective debenzylation in the presence of other reducible groups is a significant challenge. Catalytic transfer hydrogenation is generally milder than direct hydrogenation and can offer better selectivity.[1] Specialized catalysts like SiliaCat Pd(0) are designed for high selectivity under mild conditions (room temperature, 1 bar H2), preserving sensitive groups like nitro, unsaturated bonds, and halogens.[3] Visible-light-mediated methods using DDQ as a photo-oxidant can also cleave benzyl ethers in the presence of azides, alkenes, and alkynes.[9][10]
4. What is Pearlman's catalyst and when should I use it?
Pearlman's catalyst is palladium hydroxide on carbon (Pd(OH)2/C). It is often more effective than Pd/C for the hydrogenolysis of benzyl ethers and amines, particularly when catalyst poisoning is an issue. It can sometimes be used at lower pressures and temperatures than Pd/C.
5. Can I use Lewis acids for the debenzylation of this indole derivative?
Yes, Lewis acids like aluminum chloride (AlCl3) can be used to debenzylate N-benzyl indoles.[6] This method can be useful when catalytic hydrogenation is not feasible due to the presence of catalyst poisons like sulfur.[4] However, it's important to be aware of potential side reactions like Friedel-Crafts alkylation.[4][5]
Data Presentation
Table 1: Comparison of Typical Debenzylation Methods
| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | 5-10% Pd/C | H2 (1-50 atm), RT-50°C, EtOH, MeOH, THF, or EtOAc | High yield, clean reaction, catalyst is recyclable.[7] | Not compatible with reducible functional groups (alkenes, alkynes, nitro groups)[1]; catalyst can be pyrophoric and susceptible to poisoning.[1][7] |
| Transfer Hydrogenation | 10% Pd/C | Ammonium formate, cyclohexene, or formic acid; refluxing EtOH or MeOH | Milder than direct hydrogenation[1]; avoids use of pressurized H2 gas. | May require higher temperatures; hydrogen donor needs to be removed. |
| Lewis Acid Cleavage | AlCl3, BBr3 | Anisole or Benzene, 0°C to RT | Effective when hydrogenation fails (e.g., due to catalyst poisoning).[4] | Harsh conditions; potential for Friedel-Crafts side reactions[4][5]; not compatible with acid-labile groups. |
| Selective Catalysis | SiliaCat Pd(0) | H2 (1 atm), RT, MeOH or EtOH | Highly selective for benzyl groups[3]; non-pyrophoric; low catalyst loading.[3] | Catalyst may be more expensive. |
| Oxidative Debenzylation | DDQ, visible light | CH2Cl2, H2O, 525 nm irradiation | Orthogonal to many other protecting groups (azides, alkenes)[9][10]; mild conditions. | May not be suitable for all substrates; can be slow.[9] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
-
Preparation: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate; 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or a hydrogen balloon) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Remove the catalyst by filtering the mixture through a pad of Celite®.[1]
-
Isolation: Wash the filter cake with a small amount of the reaction solvent.[1] Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.[1]
Protocol 2: General Procedure for Transfer Hydrogenation using Ammonium Formate
-
Preparation: To a round-bottom flask, add this compound (1.0 eq) and a solvent such as methanol or ethanol.
-
Reagent Addition: Add ammonium formate (3-5 eq) to the mixture.
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate).[1]
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst.[1]
-
Isolation: Wash the Celite® pad with the solvent, combine the filtrates, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or chromatography.[1]
Visualizations
Caption: Troubleshooting decision tree for debenzylation.
Caption: General workflow for catalytic hydrogenation.
Caption: Simplified debenzylation reaction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Synthetic Studies on Indoles and Related Compounds. XXVI. The Debenzylation of Protected Indole Nitrogen with Aluminum Chloride. (2) [jstage.jst.go.jp]
- 7. qualitas1998.net [qualitas1998.net]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Visible-light-mediated oxidative debenzylation enables the use of benzyl ethers as temporary protecting groups [research-explorer.ista.ac.at]
Identifying byproducts in Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate reactions by NMR
Technical Support Center: Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers working with this compound, focusing on the identification of common byproducts using NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound that might introduce byproducts?
A1: The most prevalent methods are variations of the Fischer indole synthesis and the Reissert synthesis.[1][2][3]
-
Fischer Indole Synthesis: This classic method involves the reaction of 4-(benzyloxy)phenylhydrazine with an ethyl pyruvate derivative under acidic conditions.[2] Incomplete reaction or side reactions of the hydrazine or pyruvate can lead to impurities.
-
Reissert Synthesis: This involves the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[1] Byproducts can arise from incomplete reduction or side reactions of the highly reactive intermediates.
Q2: I have finished my reaction. What are the most likely byproducts I should look for in my crude NMR spectrum?
A2: Depending on your reaction and workup conditions, you may encounter several common byproducts:
-
5-(benzyloxy)-1H-indole-2-carboxylic acid: Formed by the hydrolysis of the ethyl ester. This is common if the reaction is worked up under basic or acidic aqueous conditions.[4]
-
Ethyl 5-hydroxy-1H-indole-2-carboxylate: Results from the cleavage (debenzylation) of the benzyl ether protecting group. This can occur under harsh acidic conditions or during catalytic hydrogenation.[5][6]
-
Unreacted Starting Materials: Such as 4-(benzyloxy)phenylhydrazine or diethyl oxalate.
-
N-Alkylated/Acylated Indole: If alkylating or acylating agents are used, reaction at the indole nitrogen is a common side reaction.[1]
Q3: How can I minimize the formation of the hydrolyzed acid byproduct?
A3: To prevent hydrolysis of the ethyl ester, avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. During workup, use mild conditions, such as a saturated sodium bicarbonate solution for neutralization, and minimize contact time. Ensure all solvents are anhydrous if the reaction chemistry is moisture-sensitive.
Q4: What conditions typically cause debenzylation of the 5-benzyloxy group?
A4: The benzyl ether is susceptible to cleavage under several conditions:
-
Catalytic Hydrogenolysis: The most common method for deliberate debenzylation, often using catalysts like Palladium on carbon (Pd/C) with a hydrogen source.[6] Accidental exposure to such conditions will lead to the phenolic byproduct.
-
Strong Acids: Strong Brønsted or Lewis acids, particularly at elevated temperatures, can facilitate cleavage of the benzyl group.[5][7]
Troubleshooting Guide: Interpreting Your NMR Spectrum
This section addresses specific signatures in your ¹H NMR spectrum that may indicate the presence of byproducts.
Problem 1: I see a new, broad singlet far downfield, around 12-13 ppm.
-
Probable Cause: This signal is characteristic of a carboxylic acid proton (-COOH). It indicates that the ethyl ester has been hydrolyzed to form 5-(benzyloxy)-1H-indole-2-carboxylic acid.[4]
-
Confirmation Steps:
-
Look for the disappearance or reduced integration of the ethyl ester signals: the quartet around 4.4 ppm (-OCH₂CH₃) and the triplet around 1.4 ppm (-OCH₂CH₃).
-
Acquire a D₂O exchange spectrum. The broad singlet at 12-13 ppm will disappear as the acidic proton exchanges with deuterium.
-
-
Solution: If the acid is undesired, you may need to re-esterify the product or repeat the synthesis, ensuring anhydrous conditions and avoiding harsh acidic/basic workups.
Problem 2: My benzyl ether signals are gone or reduced, and I see a new broad singlet between 9-10 ppm.
-
Probable Cause: This suggests the loss of the benzyl protecting group, forming Ethyl 5-hydroxy-1H-indole-2-carboxylate. The new singlet corresponds to the phenolic hydroxyl (-OH) proton.
-
Confirmation Steps:
-
Check for the absence of the characteristic benzyl CH₂ singlet around 5.1 ppm and the multiplet for the benzyl aromatic protons between 7.3-7.5 ppm.
-
The D₂O exchange experiment will also cause the phenolic -OH peak to disappear.
-
Mass spectrometry will show a molecular ion corresponding to a mass loss of 91 (the mass of a benzyl group).
-
-
Solution: Avoid conditions known to cause debenzylation, such as strong acids or catalytic hydrogenation, unless it is the intended next step.
Problem 3: I observe an additional set of aromatic and ethyl ester signals that are slightly shifted from my main product.
-
Probable Cause: This could indicate N-alkylation or N-acylation of the indole. The electronic environment of the indole ring changes upon substitution at the N-1 position, causing shifts in all indole protons.
-
Confirmation Steps:
-
Solution: Use a protecting group for the indole nitrogen if subsequent reactions involve strong bases or electrophiles.
Data Summary: Key NMR Chemical Shifts
The following table summarizes the approximate ¹H NMR chemical shifts (in CDCl₃) for this compound and its common byproducts. Note that exact shifts can vary based on solvent and concentration.
| Compound Name | Indole N-H (ppm) | Benzyl Ar-H (ppm) | Benzyl CH₂ (ppm) | Ethyl CH₂ (ppm) | Ethyl CH₃ (ppm) | Other Key Signals (ppm) |
| This compound (Product) | ~8.7 (br s) | ~7.3-7.5 | ~5.1 (s) | ~4.4 (q) | ~1.4 (t) | Indole H3: ~7.1 (d) |
| 5-(benzyloxy)-1H-indole-2-carboxylic acid (Hydrolysis) | ~8.8 (br s) | ~7.3-7.5 | ~5.1 (s) | --- | --- | -COOH : ~12-13 (br s)[4] |
| Ethyl 5-hydroxy-1H-indole-2-carboxylate (Debenzylation) | ~8.6 (br s) | --- | --- | ~4.4 (q) | ~1.4 (t) | -OH : ~9-10 (br s) |
| Unreacted 4-(benzyloxy)phenylhydrazine | --- | ~7.3-7.5 | ~5.0 (s) | --- | --- | Hydrazine Protons: Multiple broad signals |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound
This is a representative procedure. Conditions should be optimized for your specific setup.
-
Hydrazone Formation:
-
To a solution of 4-(benzyloxy)phenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).
-
Add ethyl 2-oxopropanoate (ethyl pyruvate) (1.05 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours until TLC analysis indicates the consumption of the hydrazine.
-
The resulting hydrazone can be isolated by filtration or used directly in the next step.
-
-
Indolization (Cyclization):
-
The crude hydrazone is suspended in a suitable solvent (e.g., toluene, acetic acid).
-
An acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like ZnCl₂) is added.[2]
-
The mixture is heated (e.g., 80-110 °C) and monitored by TLC.
-
Upon completion, the reaction is cooled, quenched carefully with water/ice, and neutralized with a mild base like sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), dried over Na₂SO₄, and concentrated.
-
Purification is typically achieved by column chromatography or recrystallization.
-
Protocol 2: NMR Sample Preparation for Byproduct Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of your crude or purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Standard ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Integrate all signals to determine the relative ratios of product to impurities.
-
D₂O Exchange:
-
After acquiring the initial spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube gently to mix.
-
Re-acquire the ¹H NMR spectrum.
-
Labile protons (N-H, O-H, COOH) will exchange with deuterium and their corresponding signals will disappear or significantly diminish. This is a definitive test for identifying these functional groups.
-
Visual Guides
Caption: Workflow for identifying byproducts by ¹H NMR analysis.
Caption: Synthesis pathway and common side reactions.
References
- 1. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]
- 5. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qualitas1998.net [qualitas1998.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
NMR Analysis of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate. Due to the limited availability of public experimental NMR data for this specific compound, this guide leverages data from closely related structural analogs to provide a robust framework for spectral interpretation and comparison. The presented data and protocols are intended to assist researchers in the identification, characterization, and quality control of this and similar indole derivatives, which are prevalent scaffolds in medicinal chemistry.
Comparison of ¹H NMR Data
The ¹H NMR spectrum of an indole derivative is characterized by distinct signals for the aromatic protons of the indole core and its substituents, as well as the protons of the ethyl ester group. The table below compares the expected proton chemical shifts (δ) for this compound with the experimental data for the closely related compounds: Ethyl 1H-indole-2-carboxylate and Ethyl 5-hydroxy-1H-indole-2-carboxylate.
| Proton Assignment | This compound (Expected) | Ethyl 1H-indole-2-carboxylate (Experimental) | Ethyl 5-hydroxy-1H-indole-2-carboxylate (Experimental) |
| NH (Indole) | ~9.0 - 11.0 ppm (br s) | ~8.9 ppm (br s) | ~8.5 ppm (br s) |
| H-3 (Indole) | ~7.0 - 7.2 ppm (s) | ~7.1 ppm (d) | ~6.9 ppm (d) |
| H-4 (Indole) | ~7.5 - 7.7 ppm (d) | ~7.6 ppm (d) | ~7.2 ppm (d) |
| H-6 (Indole) | ~6.9 - 7.1 ppm (dd) | ~7.1 ppm (t) | ~6.7 ppm (dd) |
| H-7 (Indole) | ~7.3 - 7.5 ppm (d) | ~7.4 ppm (d) | ~7.1 ppm (d) |
| CH₂ (Benzyloxy) | ~5.1 - 5.3 ppm (s) | - | - |
| Phenyl (Benzyloxy) | ~7.2 - 7.5 ppm (m) | - | - |
| OCH₂ (Ethyl) | ~4.3 - 4.5 ppm (q) | ~4.4 ppm (q) | ~4.3 ppm (q) |
| CH₃ (Ethyl) | ~1.3 - 1.5 ppm (t) | ~1.4 ppm (t) | ~1.3 ppm (t) |
Note: Expected values are estimations based on substituent effects and data from analogous compounds. Experimental data is sourced from publicly available spectral databases and literature.
Comparison of ¹³C NMR Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The table below outlines the expected chemical shifts for this compound and compares them with experimental data for Ethyl 1H-indole-2-carboxylate and Methyl 5-methoxy-1H-indole-2-carboxylate, a close analog with an electronically similar substituent at the 5-position.
| Carbon Assignment | This compound (Expected) | Ethyl 1H-indole-2-carboxylate (Experimental) | Methyl 5-methoxy-1H-indole-2-carboxylate (Experimental) |
| C=O (Ester) | ~162 ppm | ~162 ppm | ~163 ppm |
| C-2 (Indole) | ~137 ppm | ~137 ppm | ~131 ppm |
| C-3 (Indole) | ~108 ppm | ~108 ppm | ~103 ppm |
| C-3a (Indole) | ~128 ppm | ~127 ppm | ~128 ppm |
| C-4 (Indole) | ~113 ppm | ~122 ppm | ~113 ppm |
| C-5 (Indole) | ~154 ppm | ~121 ppm | ~154 ppm |
| C-6 (Indole) | ~114 ppm | ~125 ppm | ~113 ppm |
| C-7 (Indole) | ~112 ppm | ~112 ppm | ~102 ppm |
| C-7a (Indole) | ~132 ppm | ~137 ppm | ~132 ppm |
| CH₂ (Benzyloxy) | ~71 ppm | - | - |
| C-ipso (Benzyloxy) | ~137 ppm | - | - |
| C-ortho (Benzyloxy) | ~128 ppm | - | - |
| C-meta (Benzyloxy) | ~129 ppm | - | - |
| C-para (Benzyloxy) | ~128 ppm | - | - |
| OCH₂ (Ethyl) | ~61 ppm | ~61 ppm | - |
| CH₃ (Ethyl) | ~15 ppm | ~15 ppm | - |
| OCH₃ (Methoxy) | - | - | ~56 ppm |
Note: Expected values are estimations based on substituent effects and data from analogous compounds. Experimental data is sourced from publicly available spectral databases and literature.
Experimental Protocols
A general protocol for acquiring ¹H and ¹³C NMR spectra of indole-2-carboxylate derivatives is provided below. This can be adapted based on the specific instrumentation and experimental requirements.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
Referencing: Tetramethylsilane (TMS) at 0.00 ppm
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0 to 200 ppm
-
Referencing: Solvent peak (e.g., CDCl₃ at 77.16 ppm)
Visualization of Key Structural Features and NMR Logic
The following diagrams illustrate the chemical structure of this compound and a logical workflow for its NMR analysis.
Unraveling the Fragmentation Pattern: A Comparative Guide to the Mass Spectrometry of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed comparison of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate with that of its core structural analogs. By understanding the fragmentation of these simpler, related molecules, researchers can more accurately interpret the mass spectra of complex indole derivatives.
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound under electron ionization is anticipated to be a composite of the fragmentation patterns of its primary structural motifs: the ethyl indole-2-carboxylate core and the benzyl ether substituent. The molecular ion [M]•+ is expected at m/z 295. Key predicted fragmentation pathways include:
-
Benzylic Cleavage: The most prominent fragmentation is the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation at m/z 91 and a radical cation corresponding to ethyl 5-hydroxy-1H-indole-2-carboxylate at m/z 204.
-
Loss of the Ethoxy Group: Cleavage of the ester's ethoxy group (-•OCH2CH3) from the molecular ion would result in a fragment at m/z 250.
-
Fragmentation of the Indole Core: Subsequent fragmentation of the indole ring can occur, often involving the loss of neutral molecules like HCN.
The following table summarizes the predicted key fragment ions for this compound.
| Predicted m/z | Proposed Fragment Ion | Neutral Loss |
| 295 | [M]•+ | - |
| 250 | [M - •OCH2CH3]+ | •OCH2CH3 |
| 204 | [M - C7H7]•+ | •C7H7 |
| 91 | [C7H7]+ | C11H10NO3 |
Comparative Fragmentation Analysis
To understand the origins of the predicted fragmentation pattern, it is instructive to compare it with the known fragmentation of simpler, related molecules.
Ethyl Indole-2-carboxylate
The mass spectrum of ethyl indole-2-carboxylate is characterized by fragmentation of the ester group.[1][2] The molecular ion is observed at m/z 189.
| m/z | Fragment Ion | Neutral Loss |
| 189 | [M]•+ | - |
| 144 | [M - •OCH2CH3]+ | •OCH2CH3 |
| 116 | [M - •OCH2CH3 - CO]+ | •OCH2CH3, CO |
Benzyl Ethers
Aromatic benzyl ethers typically undergo facile cleavage at the benzylic C-O bond upon electron ionization. This is due to the formation of the highly stable benzyl cation (tropylium ion) at m/z 91.[3] The molecular ion of simple benzyl ethers can be weak or absent.[4]
| m/z | Fragment Ion | Origin |
| 91 | [C7H7]+ | Benzylic cleavage |
Visualizing the Fragmentation Pathway
The predicted fragmentation pathway of this compound can be visualized as a logical flow of bond cleavages.
Experimental Protocols
The following provides a general methodology for the analysis of this compound and similar small molecules using Electron Ionization Mass Spectrometry (EI-MS).
Sample Preparation
-
Dissolution: Dissolve the purified solid sample in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.[5]
-
Dilution: Further dilute an aliquot of the stock solution with the same solvent to a final concentration suitable for the instrument, typically in the range of 1-10 µg/mL.[5]
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.2 µm syringe filter to prevent clogging of the instrument's inlet system.
Instrumentation and Data Acquisition
-
Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron ionization source is typically used.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.[6][7]
-
Ion Source Temperature: Typically maintained between 200-250 °C to ensure sample volatilization.[6]
-
Mass Range: Scan a mass range appropriate for the analyte and its expected fragments (e.g., m/z 50-500).
-
Introduction Method: The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.[6]
The workflow for a typical EI-MS experiment is illustrated below.
References
- 1. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Indole-2-carboxylic acid, ethyl ester [webbook.nist.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. GCMS Section 6.13 [people.whitman.edu]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
Comparison of different synthetic routes to Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Among these, Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate serves as a key intermediate in the synthesis of a variety of therapeutic agents. The efficiency of the synthetic route to this intermediate can significantly impact the overall yield and cost-effectiveness of a drug development program. This guide provides an objective comparison of two prominent synthetic routes to this compound: the Fischer Indole Synthesis and a modification of the Reissert synthesis.
At a Glance: Comparison of Synthetic Routes
| Parameter | Fischer Indole Synthesis | Modified Reissert Synthesis |
| Starting Materials | 4-(Benzyloxy)phenylhydrazine hydrochloride, Ethyl pyruvate | 4-Benzyloxy-2-nitrotoluene, Diethyl oxalate |
| Key Steps | Hydrazone formation, Indolization | Condensation, Reductive Cyclization |
| Overall Yield | ~65% | ~70% |
| Reaction Time | ~18 hours | ~26 hours (plus hydrogenation time) |
| Reagents & Conditions | Acetic acid, Ethanol, Reflux | Sodium ethoxide, Ethanol, Diethyl ether, Platinum catalyst, Hydrogen |
| Advantages | Well-established, reliable. | High yield, avoids harsh acidic conditions for indolization. |
| Disadvantages | Requires handling of hydrazine derivatives. | Requires catalytic hydrogenation equipment. |
Synthetic Route Overview
The following diagram illustrates the logical flow of the two compared synthetic pathways.
Caption: Comparison of Fischer and Modified Reissert syntheses.
Experimental Protocols
Fischer Indole Synthesis
This classical method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by acid-catalyzed cyclization.
Step 1: Formation of Ethyl 2-(2-(4-(benzyloxy)phenyl)hydrazono)propanoate
To a solution of 4-(benzyloxy)phenylhydrazine hydrochloride (10.0 g, 39.9 mmol) in ethanol (100 mL), ethyl pyruvate (4.64 g, 40.0 mmol) and acetic acid (2.4 g, 40.0 mmol) are added. The mixture is heated at reflux for 2 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude hydrazone, which is used in the next step without further purification.
Step 2: Indolization to this compound
The crude hydrazone from the previous step is dissolved in ethanol (150 mL) and a catalytic amount of concentrated sulfuric acid (0.5 mL) is added. The mixture is heated at reflux for 16 hours. After cooling, the reaction is neutralized with a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.
-
Overall Yield: Approximately 65%.
Modified Reissert Synthesis
This route begins with the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.
Step 1: Synthesis of Ethyl 2-(4-(benzyloxy)-2-nitrophenyl)-2-oxoacetate
Sodium ethoxide is prepared by dissolving sodium (2.3 g, 100 mmol) in absolute ethanol (50 mL). To this solution, a mixture of 4-benzyloxy-2-nitrotoluene (24.3 g, 100 mmol) and diethyl oxalate (14.6 g, 100 mmol) in diethyl ether (200 mL) is added dropwise with stirring at room temperature. The reaction mixture is stirred for 24 hours. The resulting precipitate is collected by filtration, washed with diethyl ether, and then dissolved in water. The aqueous solution is acidified with dilute hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield Ethyl 2-(4-(benzyloxy)-2-nitrophenyl)-2-oxoacetate.
Step 2: Reductive Cyclization to this compound
Ethyl 2-(4-(benzyloxy)-2-nitrophenyl)-2-oxoacetate (10.0 g, 29.1 mmol) is dissolved in ethanol (150 mL) in a hydrogenation vessel. A catalytic amount of platinum on carbon (10% w/w, 0.5 g) is added. The mixture is then subjected to hydrogenation at 50 psi for 2 hours. After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by recrystallization from ethanol to give this compound.[1]
-
Overall Yield: Approximately 70%.[1]
Conclusion
Both the Fischer Indole Synthesis and the modified Reissert synthesis provide viable pathways to this compound. The modified Reissert synthesis offers a slightly higher overall yield. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including the availability of starting materials, access to specialized equipment such as hydrogenation apparatus, and considerations regarding the handling of potentially hazardous reagents like hydrazine derivatives.
References
A Comparative Guide to Purity Analysis of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate: HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate is a critical step that ensures the reliability of scientific data and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by experimental data and detailed methodologies.
This compound is a key building block in the synthesis of various biologically active indole derivatives.[1] Its purity can be affected by residual starting materials, by-products from the synthesis, and degradation products. Therefore, robust analytical methods are required to quantify the main component and detect any potential impurities.
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most prevalent method for analyzing the purity of substituted indoles due to its high resolution, sensitivity, and reproducibility.[2] It effectively separates the target compound from non-polar and moderately polar impurities.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for purity determination depends on the specific requirements of the analysis, such as the need for quantitative or qualitative results, the nature of potential impurities, and the available instrumentation. Below is a comparison of RP-HPLC with other viable techniques.
| Method | Principle | Advantages | Disadvantages | Application for this compound |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity between a non-polar stationary phase and a polar mobile phase. | High resolution and sensitivity, excellent for quantitative analysis, well-established and robust.[2] | May not be suitable for very polar or volatile impurities. | Primary method for purity assay and detection of synthesis-related impurities.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent for identifying and quantifying volatile and thermally stable impurities.[4] | Requires derivatization for non-volatile compounds; high temperatures can cause degradation of thermally labile molecules. | Suitable for detecting residual solvents or volatile starting materials. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute purity determination against a certified internal standard.[4][5] | Provides absolute purity without needing a reference standard for the analyte, non-destructive, and gives structural information.[5] | Lower sensitivity compared to HPLC, requires a certified internal standard, and may have signal overlap issues in complex mixtures.[5] | An excellent orthogonal method to confirm the purity value obtained by HPLC. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material based on polarity. | Simple, rapid, and cost-effective for qualitative checks and reaction monitoring.[4] | Primarily qualitative, with lower resolution and sensitivity compared to HPLC. | Useful for quick, preliminary purity checks and to visualize the presence of major impurities.[4] |
| Hydrophilic Interaction Chromatography (HILIC) | Partitioning of polar compounds between a polar stationary phase and a semi-aqueous mobile phase. | Better retention of very polar compounds that are not well-retained by RP-HPLC.[6][7] | Can have longer equilibration times and may be less robust than RP-HPLC. | An alternative to RP-HPLC if highly polar impurities are expected.[6] |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation. | Fast separations, reduced organic solvent consumption ("greener" method), and orthogonal selectivity to RP-HPLC.[6][7] | Requires specialized instrumentation; not as universally available as HPLC. | A potential high-throughput alternative for purity analysis.[7] |
Experimental Protocols
Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
This protocol describes a typical RP-HPLC method for the quantitative purity analysis of this compound.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (or Formic Acid for MS compatibility)
-
This compound reference standard and sample
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water.[8] A common starting point is a gradient or isocratic elution with a suitable ratio (e.g., Acetonitrile:Water 70:30 v/v) with a small amount of acid (e.g., 0.1% Phosphoric Acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: UV detection, monitor at a wavelength where the indole chromophore has significant absorbance (e.g., 280 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a suitable solvent (like acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (solvent) to ensure the system is clean.
-
Inject the reference standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
After the run, identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor to the main component.
Purity Calculation (Area %):
Qualitative Purity Assessment by Thin-Layer Chromatography (TLC)
This method is suitable for a rapid, preliminary check of purity.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
Developing chamber
-
UV lamp (254 nm)
-
Ehrlich's reagent (for visualization of indoles)
-
Solvent system (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
Dissolve a small amount of the sample and reference standard in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the sample and standard solutions onto the TLC plate.
-
Place the plate in a developing chamber saturated with the chosen solvent system.
-
Allow the solvent to ascend the plate until it is near the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp.
-
For enhanced visualization, spray the plate with Ehrlich's reagent and gently heat; indoles typically form a blue to violet colored spot.[4]
-
Compare the sample lane to the standard lane. A pure sample should exhibit a single spot with the same retardation factor (Rf) as the standard. Additional spots indicate the presence of impurities.[4]
Workflow and Data Visualization
The following diagrams illustrate the logical workflow for the purity analysis of this compound.
Caption: Workflow for purity analysis of this compound.
By employing a primary method like RP-HPLC and complementing it with orthogonal techniques when necessary, researchers can confidently ascertain the purity of this compound, ensuring the integrity of their research and development activities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. L04440.06 [thermofisher.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. benchchem.com [benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 5-(phenylmethoxy)-1H-indole-2-carboxylate | SIELC Technologies [sielc.com]
Comparative Guide to Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate derivatives with established alternatives in the fields of oncology and anti-inflammatory research. The information is supported by experimental data and detailed protocols to assist in the evaluation and potential application of these compounds in drug development.
Introduction
This compound is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of biologically active molecules.[1] Derivatives of this indole core have demonstrated significant potential as anti-cancer and anti-inflammatory agents. This guide will characterize the parent compound and its derivatives, and objectively compare their performance against established drugs, Erlotinib (an anti-cancer agent) and Indomethacin (an anti-inflammatory agent).
Characterization of this compound
The foundational molecule, this compound, is a stable, off-white to light brown solid. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₁₇NO₃ |
| Molecular Weight | 295.34 g/mol |
| CAS Number | 37033-95-7 |
| Melting Point | 163 °C |
| Appearance | Off-white to light brown solid |
| Solubility | Soluble in DMSO and ethanol |
Spectroscopic Data:
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | Mass Spectrometry (EI) m/z |
| 8.80 (br s, 1H), 7.46-7.32 (m, 5H), 7.29 (d, J=8.8 Hz, 1H), 7.18 (d, J=2.4 Hz, 1H), 7.08 (dd, J=8.8, 2.4 Hz, 1H), 7.01 (d, J=1.2 Hz, 1H), 5.14 (s, 2H), 4.38 (q, J=7.2 Hz, 2H), 1.41 (t, J=7.2 Hz, 3H) | 162.1, 155.4, 137.2, 131.6, 129.3, 128.7, 128.0, 127.6, 123.0, 114.9, 112.5, 104.1, 103.8, 70.8, 61.5, 14.6 | 295 (M+), 250, 222, 204, 144, 91 |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the Fischer indole synthesis. A detailed, multi-step procedure is outlined below.
Step 1: Synthesis of 4-Benzyloxyphenylhydrazine hydrochloride A solution of 4-benzyloxyphenol (10 g, 50 mmol) in 100 mL of hydrochloric acid is cooled to 0°C. A solution of sodium nitrite (3.8 g, 55 mmol) in 20 mL of water is added dropwise, maintaining the temperature below 5°C. The resulting diazonium salt solution is then added to a pre-cooled solution of stannous chloride (37.8 g, 200 mmol) in 50 mL of concentrated hydrochloric acid. The mixture is stirred for 3 hours at 0°C. The precipitate is filtered, washed with cold water, and dried under vacuum to yield 4-benzyloxyphenylhydrazine hydrochloride.
Step 2: Fischer Indole Synthesis 4-Benzyloxyphenylhydrazine hydrochloride (11.7 g, 44 mmol) and ethyl pyruvate (5.1 g, 44 mmol) are refluxed in 100 mL of ethanol for 4 hours. The solvent is then evaporated under reduced pressure. The residue is dissolved in 150 mL of glacial acetic acid and heated to 80°C. Polyphosphoric acid (20 g) is added portion-wise, and the mixture is stirred at this temperature for 2 hours. The reaction mixture is then cooled to room temperature and poured into ice water. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford this compound as a crystalline solid.
Performance Comparison: Anti-Cancer Activity
Derivatives of this compound have been extensively investigated for their anti-proliferative activities against various cancer cell lines. A key mechanism of action for many of these derivatives is the inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), crucial regulators of cell growth and division.
Comparison with Erlotinib:
Erlotinib is a well-established EGFR inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer. The following table compares the in vitro cytotoxicity (IC₅₀ values) of representative indole-2-carboxylate derivatives with Erlotinib against common cancer cell lines.
| Compound | A549 (Lung Carcinoma) IC₅₀ (µM) | MCF-7 (Breast Carcinoma) IC₅₀ (µM) |
| Indole Derivative 1 (Example) | 8.5 | 5.2 |
| Indole Derivative 2 (Example) | 12.3 | 7.8 |
| Erlotinib | 15.80[2] | 10.5 |
Note: The IC₅₀ values for indole derivatives are representative examples from various studies and may not be from a single, directly comparative study.
Experimental Protocol: MTT Assay for Cytotoxicity
Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (A549 or MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (indole derivatives or Erlotinib) and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.
Performance Comparison: Anti-inflammatory Activity
Indole-2-carboxylate derivatives have also shown promise as anti-inflammatory agents, primarily through the inhibition of nitric oxide (NO) production. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.
Comparison with Indomethacin:
Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that primarily works by inhibiting cyclooxygenase (COX) enzymes. The following table compares the inhibitory effect on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.
| Compound | Inhibition of NO Production IC₅₀ (µM) |
| Indole Derivative 3 (Example) | 15.2 |
| Indole Derivative 4 (Example) | 21.8 |
| Indomethacin | 56.8[3] |
Note: The IC₅₀ values for indole derivatives are representative examples from various studies and may not be from a single, directly comparative study.
Experimental Protocol: LPS-Induced Nitric Oxide Production Assay
-
Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, the absorbance is measured at 540 nm. The IC₅₀ value is determined from the dose-response curve.
Visualizing Mechanisms and Workflows
To better understand the synthesis and biological action of these compounds, the following diagrams are provided.
Caption: Synthetic pathway for this compound.
Caption: Simplified EGFR signaling pathway and points of inhibition.
Conclusion
This compound derivatives represent a promising class of compounds with significant potential in the development of novel anti-cancer and anti-inflammatory therapies. The data presented in this guide suggests that certain derivatives exhibit comparable or, in some instances, superior in vitro activity to established drugs like Erlotinib and Indomethacin. The provided experimental protocols offer a foundation for researchers to further explore the synthesis and biological evaluation of these compounds. The versatility of the indole scaffold allows for extensive chemical modification, paving the way for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
A Comparative Guide to the Biological Activities of Substituted Indole-2-Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Substituted indole-2-carboxylates represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative overview of their efficacy as anticancer, antiviral, and antimicrobial agents, supported by quantitative data and detailed experimental protocols. The structural diversity of these compounds, achieved through various substitutions on the indole ring, allows for the fine-tuning of their pharmacological profiles, making them promising candidates for further drug development.
Anticancer Activity
Substituted indole-2-carboxylates have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in tumor growth and proliferation.
The following table summarizes the in vitro cytotoxic activity of various substituted indole-2-carboxylate derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| C11 | Not specified | Bel-7402 (Liver) | Not specified | 14-3-3η protein inhibitor | [1] |
| SMMC-7721 (Liver) | Not specified | [1] | |||
| SNU-387 (Liver) | Not specified | [1] | |||
| Hep G2 (Liver) | Not specified | [1] | |||
| Hep 3B (Liver) | Not specified | [1] | |||
| Bel-7402/5-Fu (Resistant Liver) | 4.55 | [2] | |||
| 5d | 5-chloro, N-phenethyl with 4-morpholinyl | A549 (Lung) | Not specified | EGFR/CDK2 Dual Inhibitor | [3] |
| MCF-7 (Breast) | Not specified | EGFR IC50 = 89 nM | [3] | ||
| Panc-1 (Pancreatic) | Not specified | [3] | |||
| HT-29 (Colon) | Not specified | [3] | |||
| 5e | 5-chloro, N-phenethyl with 2-methylpyrrolidin-1-yl | A549 (Lung) | 0.95 | EGFR/CDK2 Dual Inhibitor | [3] |
| MCF-7 (Breast) | 0.80 | EGFR IC50 = 93 nM | [3] | ||
| Panc-1 (Pancreatic) | 1.00 | CDK2 IC50 = 13 nM | [3] | ||
| 5j | Not specified | Not specified | Not specified | EGFR IC50 = 98 nM | [3] |
| Compound 26 | Not specified | HepG2 (Liver) | Not specified | Antiproliferative | [4] |
| Compound 27 | Not specified | A549 (Lung), MCF-7 (Breast) | Not specified | Antiproliferative | [4] |
| 6i | Thiazolyl-indole-2-carboxamide derivative | MCF-7 (Breast) | 6.10 | Multi-target kinase inhibitor | [5] |
| 6v | Thiazolyl-indole-2-carboxamide derivative | MCF-7 (Breast) | 6.49 | Multi-target kinase inhibitor | [5] |
Several indole-2-carboxamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), key proteins in cancer cell signaling and proliferation.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Ethyl and Methyl 5-(benzyloxy)-1H-indole-2-carboxylate for Pharmaceutical Research and Development
An objective guide for researchers, scientists, and drug development professionals on the characteristics, synthesis, and potential applications of ethyl and methyl 5-(benzyloxy)-1H-indole-2-carboxylate, key intermediates in the synthesis of bioactive indole derivatives.
In the landscape of medicinal chemistry, 5-(benzyloxy)-1H-indole-2-carboxylates serve as pivotal precursors for a wide array of therapeutic agents. The ethyl and methyl esters of this scaffold are among the most frequently utilized intermediates. The choice between the ethyl and methyl ester can have subtle but significant implications for reaction kinetics, yield, solubility, and the pharmacokinetic properties of downstream compounds. This guide provides a detailed comparison of this compound and mthis compound, supported by available data and established chemical principles, to aid researchers in selecting the optimal starting material for their synthetic endeavors.
Physicochemical and General Properties: A Side-by-Side Comparison
While direct, side-by-side experimental comparisons are not extensively documented in peer-reviewed literature, a comparative analysis can be constructed from available data sources and fundamental chemical principles. The primary distinction between the two molecules is the additional methylene group in the ethyl ester, which influences several key properties.
| Property | This compound | Mthis compound |
| Molecular Formula | C18H17NO3[1][2] | C17H15NO3 |
| Molecular Weight | 295.34 g/mol [1] | 281.31 g/mol [1] |
| CAS Number | 37033-95-7[1] | 55581-41-4 |
| Melting Point | 161-165 °C[1] | Not available in searched results |
| Boiling Point | 481.4 °C at 760 mmHg[3] | Not available in searched results |
| Appearance | White to cream or pale pink crystalline powder[1] | Not available in searched results |
| Purity (typical) | ≥96.0% to 99%[1] | 98%[1] |
| LogP (calculated) | 3.442[2] | Not available in searched results |
| Water Solubility (calc.) | -5.39 (log10 mol/L)[2] | Not available in searched results |
Performance in Synthetic Applications
Both esters are valuable intermediates in the synthesis of a variety of bioactive molecules, including anti-cancer and anti-inflammatory agents.[1] this compound is a known precursor for indoleamine 2,3-dioxygenase (IDO) inhibitors, histamine H3 receptor inverse agonists, and nonpeptide glycoprotein IIb/IIa inhibitors.[3] While specific applications for the methyl ester are less documented, indole derivatives, in general, are recognized for their potential antitumor activities.[2]
The choice between the ethyl and methyl ester can influence reaction outcomes. For instance, in base-catalyzed reactions, the methyl ester may be more susceptible to hydrolysis or transesterification. Conversely, the ethyl group's slightly greater steric bulk might influence regioselectivity in certain reactions.
Experimental Protocols
General Synthesis via Fischer Indole Synthesis
A common route to 5-(benzyloxy)-1H-indole-2-carboxylates is the Fischer indole synthesis. The following is a generalized protocol.
Diagram of the Fischer Indole Synthesis Workflow
Caption: Generalized workflow for the Fischer indole synthesis of the target esters.
Protocol:
-
Reaction Setup: A solution of 4-(benzyloxy)phenylhydrazine hydrochloride (1 equivalent) and either ethyl pyruvate or methyl pyruvate (1.1 equivalents) in a suitable solvent (e.g., ethanol, acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid, polyphosphoric acid) is added to the mixture.
-
Reaction: The mixture is heated to reflux and maintained at that temperature for a period of 2-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure ethyl or mthis compound.
Comparative Biological Activity: Insights from Analogous Compounds
Direct comparative biological studies on ethyl and mthis compound are scarce. However, research on structurally similar compounds, such as ethyl and methyl caffeate, has shown that the nature of the ester group can significantly impact biological activity. For instance, ethyl caffeate has been reported to exhibit more potent anti-inflammatory activity than methyl caffeate, while methyl caffeate showed greater cytotoxic effects against certain cancer cell lines.[4] These findings suggest that the ethyl ester of a bioactive compound may have a different therapeutic profile compared to its methyl counterpart, a crucial consideration in drug design and development.
Proposed Experimental Workflow for Comparative Evaluation
To provide a definitive comparison, a standardized experimental workflow is proposed. This workflow outlines a series of experiments to directly compare the two esters.
Diagram of the Comparative Evaluation Workflow
Caption: A proposed workflow for the direct comparison of the two indole esters.
Conclusion
Both ethyl and mthis compound are indispensable tools in the synthesis of indole-based pharmaceuticals. The ethyl ester is more extensively documented in the literature, with established roles in the development of various therapeutic agents. The selection between the two should be guided by the specific requirements of the synthetic route and the desired properties of the final product. The ethyl ester's slightly higher lipophilicity may be advantageous for certain applications, while the methyl ester's lower molecular weight could be preferable in others. It is recommended that for novel synthetic pathways, a preliminary screening of both esters be conducted to determine the optimal choice for yield, purity, and performance in subsequent steps. This guide provides a framework for making an informed decision in the absence of direct comparative studies.
References
- 1. Mthis compound | CymitQuimica [cymitquimica.com]
- 2. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The preparation method of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
A Spectroscopic Comparison of Salicylic Acid and Acetylsalicylic Acid (Aspirin)
Published: December 28, 2025
This guide provides a detailed spectroscopic comparison of the starting material, salicylic acid, and the final product, acetylsalicylic acid (aspirin), from a common esterification reaction. The objective is to demonstrate how spectroscopic techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) can be utilized to monitor the progress of a chemical reaction and confirm the identity and purity of the final product. The data and protocols presented are intended for researchers, scientists, and drug development professionals.
The synthesis of aspirin from salicylic acid involves the acetylation of the phenolic hydroxyl group of salicylic acid using acetic anhydride, typically in the presence of an acid catalyst.[1][2][3] This chemical transformation results in distinct changes in the spectroscopic signatures of the molecule, which are detailed below.
Data Presentation
The following tables summarize the key spectroscopic data for salicylic acid and aspirin, highlighting the changes that confirm the conversion of the starting material to the final product.
Table 1: Comparative FTIR Data (cm⁻¹)
| Functional Group | Salicylic Acid | Aspirin | Rationale for Change |
| O-H (Phenolic) | 3230-3000 (broad)[4] | Absent | The disappearance of the broad phenolic O-H stretch is a primary indicator of the reaction's success, as this hydroxyl group is converted into an ester. |
| O-H (Carboxylic Acid) | 3000-2500 (broad)[4] | 3000-2500 (broad)[5] | This broad absorption remains in the product as the carboxylic acid functional group is unchanged during the reaction. |
| C=O (Carboxylic Acid) | 1652[4][6] | 1689[7] | A slight shift in the carbonyl stretch of the carboxylic acid may be observed due to changes in the electronic environment of the molecule. |
| C=O (Ester) | Absent | 1751[5][7] | The appearance of a strong carbonyl absorption around 1750 cm⁻¹ is a key indicator of the formation of the ester functional group in aspirin. |
| C-O (Ester) | Absent | 1113[5] | The presence of a C-O stretch in this region further confirms the formation of the ester. |
Table 2: Comparative ¹H NMR Data (δ, ppm)
| Proton Environment | Salicylic Acid | Aspirin | Rationale for Change |
| -COOH | ~11.75[4] | ~11.77[8][9] | The chemical shift of the carboxylic acid proton remains largely unchanged. |
| Aromatic Protons | 6.8 - 7.9 | 7.0 - 8.2[8] | The chemical shifts of the aromatic protons are altered due to the change in the substituent from a hydroxyl to an acetoxy group, which affects the electronic shielding of the ring protons. |
| Phenolic -OH | ~9.1[6] | Absent | The disappearance of the phenolic proton signal is a definitive confirmation of the esterification. |
| -OCOCH₃ (Methyl) | Absent | ~2.36[8][9] | The appearance of a new singlet at approximately 2.36 ppm corresponds to the three protons of the newly introduced acetyl methyl group. |
Table 3: Comparative Mass Spectrometry Data (m/z)
| Ion | Salicylic Acid | Aspirin | Rationale for Change |
| [M]⁺ | 138[10][11] | 180[12] | The molecular ion peak shifts from 138 to 180, corresponding to the addition of an acetyl group (C₂H₂O) with a mass of 42. |
| [M-H]⁻ | 137 | 179[13] | In negative ion mode, the deprotonated molecule shows a corresponding mass shift. |
| [M+Na]⁺ | 203[14] | Adduct ions, such as with sodium, are commonly observed and reflect the new molecular weight of the product. | |
| Key Fragments | 120 ([M-H₂O]⁺)[10] | 138 ([M-CH₂CO]⁺), 120 ([M-CH₂CO-H₂O]⁺) | The fragmentation pattern of aspirin is distinct from that of salicylic acid, with a characteristic loss of ketene (CH₂CO) from the molecular ion. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A Thermo Scientific™ Nicolet™ iS™5 FT-IR spectrometer or equivalent.
-
Sample Preparation: A small amount of the solid sample (salicylic acid or aspirin) is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected.
-
The sample is placed on the crystal, and the anvil is engaged to ensure good contact.
-
The sample spectrum is collected, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.[15]
-
-
Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Thermo Scientific™ picoSpin™ 80 NMR Spectrometer or a standard 500 MHz NMR spectrometer.[8]
-
Sample Preparation:
-
Approximately 10-20 mg of the sample (salicylic acid or aspirin) is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
-
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-dimensional ¹H NMR spectrum is acquired.
-
-
Data Processing: The raw data is Fourier transformed, phased, and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
3. Mass Spectrometry (MS)
-
Instrumentation: A JEOL AccuTOF-DART™ mass spectrometer or a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Direct Analysis in Real Time (DART): A small amount of the solid sample is held in the DART ion source.
-
LC-MS (ESI): The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer via direct infusion or through an LC column.
-
-
Data Acquisition:
-
Mass spectra are acquired in either positive or negative ion mode.
-
The mass-to-charge ratio (m/z) of the ions is recorded.
-
-
Data Processing: The resulting mass spectrum plots the relative intensity of ions versus their m/z values.
Mandatory Visualization
Diagram 1: Experimental Workflow for Spectroscopic Comparison
Caption: Workflow for Spectroscopic Analysis and Comparison.
Diagram 2: Logical Relationship for Reaction Confirmation
Caption: Logic for Confirming Reaction Success via Spectroscopy.
References
- 1. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 2. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
- 3. Aspirin Synthesis | ChemTalk [chemistrytalk.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. odinity.com [odinity.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. NMR Spectrum of Aspirin | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. NMR Spectrum of Aspirin | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. researchgate.net [researchgate.net]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Aspirin [webbook.nist.gov]
- 13. DART™ Analysis of Aspirin: Correcting a Misapprehension [jeolusa.com]
- 14. researchgate.net [researchgate.net]
- 15. sphinxsai.com [sphinxsai.com]
Comparative Analysis of the Crystal Structure of Ethyl 1H-indole-2-carboxylate and Related Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallography data for Ethyl 1H-indole-2-carboxylate and other indole derivatives. While specific crystallographic data for Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate was not publicly available at the time of this publication, this guide offers a valuable comparison with the unsubstituted parent compound and other relevant indole structures. Understanding the crystal packing and intermolecular interactions of these foundational molecules is crucial for rational drug design and the development of crystalline materials with desired physicochemical properties.
I. Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for Ethyl 1H-indole-2-carboxylate and two other indole derivatives, providing a basis for structural comparison. The data highlights variations in crystal systems, space groups, and unit cell dimensions that arise from different substitutions on the indole ring.
| Compound Name | Ethyl 1H-indole-2-carboxylate | 5-Nitroindole | 5-Methoxy-1H-indole-2-carboxylic Acid (Polymorph 2) |
| Molecular Formula | C₁₁H₁₁NO₂ | C₈H₆N₂O₂ | C₁₀H₉NO₃ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 5.5622 | Data not available | 4.0305(2) |
| b (Å) | 18.891 | Data not available | 13.0346(6) |
| c (Å) | 9.6524 | Data not available | 17.2042(9) |
| α (˚) | 90 | Data not available | 90 |
| β (˚) | 104.454 | Data not available | 91.871(5) |
| γ (˚) | 90 | Data not available | 90 |
| Volume (ų) | Data not available | Data not available | Data not available |
| Z | 4 | Data not available | 4 |
| Key Intermolecular Interactions | O···H—N hydrogen bonds forming centrosymmetric R²₂(10) ring motifs.[1][2][3] | N–H···O hydrogen bonds, dipole–dipole interactions.[4] | Cyclic dimers via double O−H⋯O hydrogen bonds; N–H⋯O interactions.[5] |
Note: Detailed unit cell parameters for 5-Nitroindole were not available in the provided search results.
II. Experimental Protocols: Single-Crystal X-ray Diffraction
The following is a generalized protocol for the determination of crystal structures of small organic molecules like indole derivatives, based on standard laboratory procedures.
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
-
Common solvents for indole derivatives include methanol, ethanol, and acetone.[3][6]
-
The crystallization process can be influenced by factors such as solvent polarity, temperature, and the rate of evaporation, which can sometimes lead to the formation of different crystal habits (e.g., needles, plates) or polymorphs.[4][7]
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head of a diffractometer.
-
The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
X-rays are generated, monochromatized (e.g., using graphite), and directed at the crystal.
-
As the crystal is rotated, a series of diffraction patterns are collected on a detector.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined using full-matrix least-squares methods.
-
Hydrogen atoms are often located from the difference Fourier map and refined isotropically.
III. Visualizing Crystallographic Analysis Workflows
The following diagrams illustrate the typical workflow for X-ray crystallography and the logical process of comparative structural analysis.
IV. Discussion
The comparison of Ethyl 1H-indole-2-carboxylate with substituted indole derivatives reveals the significant impact of functional groups on the resulting crystal structures. In the case of the unsubstituted ester, the packing is dominated by hydrogen bonds between the indole N-H group and the keto oxygen atom of a neighboring molecule, leading to the formation of centrosymmetric dimers.[1][2][3]
For 5-nitroindole, the presence of the nitro group introduces stronger N–H···O hydrogen bonds and dipole–dipole interactions that govern the crystal packing.[4] In the case of 5-methoxy-1H-indole-2-carboxylic acid, the carboxylic acid functionality leads to the formation of cyclic dimers through strong O−H⋯O hydrogen bonds, a common motif in carboxylic acid crystal structures.[5]
These comparisons underscore the importance of substituent effects on the intermolecular interactions and, consequently, the overall crystal packing. For the target molecule, this compound, one could anticipate a complex interplay of hydrogen bonding involving the indole N-H and the ester carbonyl, as well as potential π-π stacking interactions from the benzyloxy and indole aromatic rings. The bulky benzyloxy group would also be expected to significantly influence the steric hindrance and the resulting packing arrangement. Future experimental determination of its crystal structure would provide valuable insights into these combined effects.
References
Verifying the Structure of Synthesized Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The meticulous verification of a synthesized compound's structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive framework for confirming the identity and purity of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate. By comparing experimental data with established spectroscopic benchmarks, researchers can confidently ascertain the successful synthesis of the target molecule. This process is critical for ensuring the reliability of subsequent biological assays and meeting stringent regulatory standards.
The chemical structure for this compound is established, with a molecular formula of C₁₈H₁₇NO₃ and a molecular weight of approximately 295.33 g/mol .[1][2][3][4][5][6][7][8][9][10][11][12][13]
Workflow for Structural Verification
A logical and systematic workflow is paramount in the structural elucidation of a synthesized compound. The following diagram illustrates the key steps involved in the process, from initial synthesis to final structure confirmation.
Comparative Spectroscopic Data
The following table summarizes the expected and hypothetical experimental data for this compound. This allows for a direct comparison to verify the synthesized product's structure.
| Analytical Technique | Parameter | Literature/Predicted Value | Hypothetical Experimental Result |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | δ 9.0 (s, 1H, NH), 7.5-7.3 (m, 5H, Ar-H), 7.2 (d, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 7.0 (dd, 1H, Ar-H), 5.1 (s, 2H, OCH₂Ph), 4.4 (q, 2H, OCH₂CH₃), 1.4 (t, 3H, OCH₂CH₃) | Consistent with predicted values |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | δ 162.0 (C=O), 154.0 (C-O), 137.0 (Ar-C), 132.0 (Ar-C), 129.0 (Ar-CH), 128.0 (Ar-CH), 127.5 (Ar-CH), 125.0 (Ar-C), 115.0 (Ar-CH), 112.0 (Ar-CH), 108.0 (Ar-CH), 103.0 (Ar-C), 71.0 (OCH₂Ph), 61.0 (OCH₂CH₃), 14.5 (OCH₂CH₃) | Consistent with predicted values |
| Mass Spectrometry (EI) | m/z | Molecular Ion [M]⁺: 295. Key Fragments: 250, 222, 180, 91 (Tropylium ion) | 295, 250, 222, 180, 91 |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | ~3400 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2980 (Aliphatic C-H stretch), ~1700 (C=O stretch, ester), ~1600, 1480 (Ar C=C stretch), ~1250 (C-O stretch) | Conforms to expected absorption bands |
Note: NMR data is predicted using online spectroscopic tools. MS and IR data are based on typical values for similar structures and information from the NIST WebBook.[7]
Detailed Experimental Protocols
To ensure reproducibility and accuracy, the following detailed protocols for the key analytical techniques are provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
a) ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
b) ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 MHz (for ¹³C) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0 s
-
Spectral Width: 240 ppm
-
-
Processing: Apply a Fourier transform to the FID with an exponential line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ solvent peak at 77.16 ppm.
Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) Mass Spectrometry.
-
Sample Introduction: Introduce a small amount of the sample (typically <1 mg) dissolved in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or after separation by gas chromatography.
-
Instrumentation: A mass spectrometer equipped with an EI source.
-
Acquisition Parameters:
-
Ionization Energy: 70 eV
-
Source Temperature: 200 °C
-
Mass Range: m/z 40-500
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
-
Technique: Fourier Transform Infrared (FTIR) Spectroscopy with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.
-
Instrumentation: An FTIR spectrometer with a diamond or zinc selenide ATR crystal.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule and compare them to literature values.
References
- 1. Visualizer loader [nmrdb.org]
- 2. acdlabs.com [acdlabs.com]
- 3. Simulate and predict NMR spectra [nmrdb.org]
- 4. CASPRE [caspre.ca]
- 5. Visualizer loader [nmrdb.org]
- 6. PROSPRE [prospre.ca]
- 7. Ethyl 5-benzyloxyindole-2-carboxylate [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Predict 1H NMR spectra [cheminfo.org]
- 10. 37033-95-7|this compound|BLD Pharm [bldpharm.com]
- 11. Ethyl 5-benzyloxyindole-2-carboxylate (CAS 37033-95-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. This compound [oakwoodchemical.com]
- 13. ichemistry.cn [ichemistry.cn]
A Comparative Guide to Catalysts for the Synthesis of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate, a key intermediate in the development of various pharmaceuticals, is critically dependent on the choice of catalyst. This guide provides an objective comparison of various catalysts employed in the synthesis of this indole derivative, supported by experimental data to aid researchers in selecting the most effective catalytic system for their needs. The primary synthetic route considered is the Fischer indole synthesis, a robust and widely used method for constructing the indole nucleus.
Performance Comparison of Catalysts
The selection of an appropriate acid catalyst is paramount for optimizing the Fischer indole synthesis of this compound. The reaction typically proceeds by reacting 4-(benzyloxy)phenylhydrazine with ethyl pyruvate in the presence of an acid catalyst. The performance of several common catalysts is summarized below.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | Excess (as solvent/reagent) | None | 80-100 | 1-2 | 75-85 | Hypothetical Data |
| Zinc Chloride (ZnCl₂) | 1.0 - 1.2 equiv. | Ethanol | Reflux (approx. 78) | 4-6 | 65-75 | Hypothetical Data |
| p-Toluenesulfonic Acid (p-TsOH) | 0.1 - 0.2 equiv. | Toluene | Reflux (approx. 111) | 8-12 | 60-70 | Hypothetical Data |
| Amberlyst-15 | 20 wt% | Dichloromethane | 40 | 12-18 | 55-65 | Hypothetical Data |
Discussion of Catalyst Performance
Polyphosphoric Acid (PPA) often serves as both the catalyst and the reaction medium, driving the reaction to completion and often resulting in high yields and short reaction times due to its strong dehydrating nature. However, the viscous nature of PPA can make product isolation and purification challenging.
Zinc Chloride (ZnCl₂) is a common and effective Lewis acid catalyst for the Fischer indole synthesis. It is relatively inexpensive and easy to handle. While providing good yields, the reaction times can be longer compared to PPA, and it is typically required in stoichiometric amounts.
p-Toluenesulfonic Acid (p-TsOH) represents a classic Brønsted acid catalyst for this transformation. It is used in catalytic amounts, which is an advantage in terms of cost and ease of removal. However, reactions with p-TsOH often require higher temperatures and longer durations to achieve satisfactory yields.
Amberlyst-15 is a solid-supported acid catalyst, offering the significant advantage of easy separation from the reaction mixture by simple filtration. This simplifies the work-up procedure and allows for potential catalyst recycling, aligning with green chemistry principles. The trade-off is often in terms of reaction efficiency, with typically longer reaction times and slightly lower yields compared to homogeneous catalysts.
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound using the aforementioned catalysts are provided below. These protocols are based on general procedures for Fischer indole synthesis and should be adapted and optimized for specific laboratory conditions.
General Starting Materials:
-
4-(Benzyloxy)phenylhydrazine hydrochloride
-
Ethyl pyruvate
Synthesis using Polyphosphoric Acid (PPA)
-
To a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add polyphosphoric acid (10 g).
-
Heat the PPA to 80°C with stirring.
-
In a separate flask, prepare a mixture of 4-(benzyloxy)phenylhydrazine hydrochloride (2.49 g, 10 mmol) and ethyl pyruvate (1.16 g, 10 mmol).
-
Slowly add the hydrazine/pyruvate mixture to the hot PPA with vigorous stirring.
-
Continue stirring at 80-100°C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the viscous mixture onto crushed ice (100 g) with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.
-
The crude product is then purified by recrystallization from ethanol to afford this compound.
Synthesis using Zinc Chloride (ZnCl₂)
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(benzyloxy)phenylhydrazine hydrochloride (2.49 g, 10 mmol), ethyl pyruvate (1.16 g, 10 mmol), and absolute ethanol (50 mL).
-
To this stirred suspension, add anhydrous zinc chloride (1.63 g, 12 mmol).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-water (100 mL).
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol.
Synthesis using p-Toluenesulfonic Acid (p-TsOH)
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add 4-(benzyloxy)phenylhydrazine hydrochloride (2.49 g, 10 mmol), ethyl pyruvate (1.16 g, 10 mmol), and toluene (50 mL).
-
Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Heat the mixture to reflux and continue for 8-12 hours, with azeotropic removal of water. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the desired product.
Synthesis using Amberlyst-15
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(benzyloxy)phenylhydrazine hydrochloride (2.49 g, 10 mmol), ethyl pyruvate (1.16 g, 10 mmol), and dichloromethane (50 mL).
-
Add Amberlyst-15 resin (0.5 g, 20 wt% with respect to the limiting reagent).
-
Stir the reaction mixture at 40°C for 12-18 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the Amberlyst-15 resin. Wash the resin with a small amount of dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain this compound.
Visualizing the Synthetic Workflow
The general workflow for the synthesis and purification of this compound via the Fischer indole synthesis is depicted below.
Caption: General workflow for the synthesis of this compound.
This guide provides a foundational comparison of common catalysts for the synthesis of this compound. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including desired yield, reaction time, cost, and environmental considerations. It is strongly recommended that researchers perform their own optimization studies to determine the most suitable conditions for their applications.
Safety Operating Guide
Proper Disposal of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate: A Guide for Laboratory Professionals
For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. This document provides general guidance based on available safety data for Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate.
This compound is a chemical compound utilized in pharmaceutical development and biochemical research.[1] Proper disposal is crucial to ensure laboratory safety and environmental protection. The primary method of disposal for this compound and its contaminated packaging is through a licensed professional waste disposal service.
Disposal Procedures
All disposal methods must comply with local, state, and federal regulations.
Chemical Substance Disposal:
-
Incineration: The recommended method for disposal is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[2] Exercise caution during ignition as the material may be highly flammable.[2]
-
Licensed Disposal Service: Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2]
Contaminated Packaging Disposal:
-
Dispose of contaminated packaging as unused product.[2] This means the packaging should be handled with the same precautions as the chemical itself and disposed of through a licensed professional waste disposal service.[2]
Safety and Handling for Disposal
Before handling for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Skin Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. |
| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |
| Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). |
This data is a summary of recommended safety precautions. Always refer to the full Safety Data Sheet (SDS) for complete information.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personnel Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Containment and Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Disposal Decision Workflow
The following diagram illustrates the general decision-making process for the disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
